molecular formula C8H10N2O2 B1405398 Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate CAS No. 1454848-65-7

Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate

Cat. No.: B1405398
CAS No.: 1454848-65-7
M. Wt: 166.18 g/mol
InChI Key: CRHQFARYCSJPQS-UHFFFAOYSA-N
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Description

Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-8(11)7-5-6-3-2-4-10(6)9-7/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHQFARYCSJPQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN2CCCC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its structural features, a proposed synthetic pathway based on established methodologies, its characterization, and its potential applications in drug discovery, grounded in the extensive pharmacological relevance of the pyrazole scaffold.

Introduction: The Significance of the Pyrrolo[1,2-b]pyrazole Scaffold

This compound belongs to the family of bicyclic pyrazole derivatives. The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, forming the core of numerous approved drugs with a wide array of biological activities.[1] Pyrazole-containing compounds have demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, among other therapeutic applications.[2][3]

The fusion of a pyrrolidine ring to the pyrazole core, as seen in the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole system, introduces a three-dimensional structural element that can be pivotal for modulating pharmacokinetic and pharmacodynamic properties. This bicyclic framework offers a rigid structure with specific vectoral projections of substituents, which can be exploited for precise targeting of biological macromolecules.

This guide will focus specifically on the methyl ester derivative at the 2-position of this scaffold, a key functional group that can serve as a handle for further chemical modifications or may itself contribute to the molecule's biological profile.

Molecular Structure and Chemical Properties

The foundational structure of the parent scaffold, 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole, is a bicyclic heteroaromatic system. The key chemical identifiers for this parent scaffold are provided in the table below.

IdentifierValue
IUPAC Name 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
Molecular Formula C₆H₈N₂
Molecular Weight 108.14 g/mol
CAS Number 107862-65-7
Canonical SMILES C1CC2=CC=NN2C1

The subject of this guide, this compound, incorporates a methyl carboxylate group at the 2-position of this core structure.

Caption: Chemical structure of this compound.

Synthesis and Reaction Mechanisms

Proposed Synthetic Pathway

The synthesis begins with the conversion of L-proline to a mesoionic synthon, which then undergoes a cycloaddition reaction with an appropriate propiolate.

synthesis_workflow start L-Proline step1 Nitrosation start->step1 intermediate1 N-Nitroso-L-proline step1->intermediate1 step2 Dehydration intermediate1->step2 intermediate2 Mesoionic Synthon step2->intermediate2 step3 [3+2] Cycloaddition (with Methyl Propiolate) intermediate2->step3 product This compound step3->product

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Adapted)

This protocol is adapted from the reported synthesis of the ethyl ester analog.

Step 1: Synthesis of N-Nitroso-L-proline

  • To a solution of L-proline in aqueous HCl, a solution of sodium nitrite in water is added dropwise at 0-5 °C.

  • The reaction mixture is stirred for a specified time, and the product is extracted with a suitable organic solvent.

  • The organic layer is dried and concentrated to yield N-nitroso-L-proline.

Causality: The nitrosation of the secondary amine of proline is a classic reaction to generate the N-nitroso derivative, which is a key precursor for the subsequent dehydration to the mesoionic intermediate.

Step 2: Formation of the Mesoionic Synthon

  • N-Nitroso-L-proline is treated with a dehydrating agent, such as trifluoroacetic anhydride, in an anhydrous solvent like diethyl ether.

  • Careful control of the reaction temperature is crucial to prevent decomposition.

  • The resulting mesoionic compound is typically used in the next step without extensive purification due to its potential instability.

Causality: Dehydration of the N-nitroso acid generates a sydnone, a mesoionic heterocyclic aromatic compound. This synthon is highly reactive in [3+2] cycloaddition reactions.

Step 3: [3+2] Cycloaddition with Methyl Propiolate

  • The mesoionic synthon is reacted with methyl propiolate in a high-boiling solvent such as o-xylene under reflux conditions.

  • This reaction leads to the formation of a mixture of isomeric products: this compound and the corresponding 3-carboxylate isomer.

  • The isomers can be separated by column chromatography.

Causality: The [3+2] cycloaddition reaction between the sydnone and the alkyne (methyl propiolate) is a pericyclic reaction that efficiently constructs the bicyclic pyrazole ring system. The regioselectivity of this reaction can be influenced by steric and electronic factors, often leading to a mixture of isomers.

Characterization

The structural elucidation of this compound would rely on standard spectroscopic techniques. While specific data for the methyl ester is not available in the cited literature, the expected spectral characteristics can be inferred from closely related analogs.

Spectroscopic Data (Predicted)
TechniqueExpected Observations
¹H NMR - A singlet for the methyl ester protons (~3.8 ppm).- A singlet for the pyrazole ring proton (~6.5 ppm).- Triplets for the two methylene groups of the pyrrolidine ring (~4.2 ppm and ~2.9 ppm).- A multiplet for the central methylene group of the pyrrolidine ring (~2.6 ppm).
¹³C NMR - A signal for the ester carbonyl carbon (~160-170 ppm).- Signals for the aromatic carbons of the pyrazole ring.- Signals for the aliphatic carbons of the pyrrolidine ring.- A signal for the methyl ester carbon (~50-55 ppm).
Mass Spec. - A molecular ion peak corresponding to the exact mass of the compound (C₈H₁₀N₂O₂).
IR Spec. - A strong absorption band for the ester carbonyl group (~1700-1720 cm⁻¹).- C-H stretching bands for aromatic and aliphatic protons.

Potential Applications in Drug Discovery

The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold and its derivatives are of considerable interest due to the broad spectrum of biological activities associated with pyrazoles.

Rationale for Pharmacological Screening
  • Anti-inflammatory and Analgesic Activity: Many pyrazole derivatives are known to exhibit potent anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes.[3]

  • Anticancer Activity: The pyrazole ring is a key component of several anticancer drugs. Derivatives of the related imidazo[1,2-b]pyrazole scaffold have shown significant inhibitory activity against various cancer cell lines.[4]

  • Antimicrobial and Antifungal Activity: The pyrazole nucleus is present in various compounds with demonstrated antibacterial and antifungal properties.[5]

  • Enzyme Inhibition: The rigid bicyclic structure of this compound makes it an attractive candidate for targeting the active sites of various enzymes.

Role as a Synthetic Intermediate

The methyl ester functionality of this compound serves as a versatile synthetic handle for the creation of a diverse library of derivatives.

derivatization_workflow start This compound step1 Hydrolysis start->step1 step3 Reduction start->step3 intermediate1 Carboxylic Acid step1->intermediate1 step2 Amide Coupling intermediate1->step2 product1 Amide Derivatives step2->product1 product2 Alcohol Derivative step3->product2

Caption: Potential derivatization pathways for the title compound.

  • Hydrolysis to the Carboxylic Acid: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a variety of amines to generate a library of amide derivatives, a common strategy in medicinal chemistry to explore structure-activity relationships.

  • Reduction to the Alcohol: The ester can be reduced to the primary alcohol, which can then be further functionalized.

  • Other Transformations: The ester can potentially undergo various other transformations, such as reaction with Grignard reagents to introduce new carbon-carbon bonds.

Conclusion

This compound is a promising heterocyclic compound with a scaffold that is highly relevant to modern drug discovery. While specific biological data for this exact molecule is limited in the public domain, its structural features and the well-documented pharmacological importance of the pyrazole class of compounds strongly suggest its potential as a valuable building block for the development of new therapeutic agents. The synthetic route, adapted from its ethyl ester analog, provides a viable pathway for its preparation and subsequent derivatization. Further investigation into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of novel drug candidates.

References

  • SYNTHESIS OF (5,6-DIHYDRO-4H-PYRROLO[1,2-b]PYRAZOL-3- YL)METHANAMINE. (2017). HETEROCYCLES, 94(10), 1923.
  • Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-a][6][7]Diazepine-2-Carboxylates. (n.d.). ChemRxiv.

  • Synthesis and Antitumor Activity of Some Pyrazole Derivatives. (2011). Asian Journal of Chemistry, 23(3), 1309-1313.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. (2022). ACS Omega.
  • SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES. (2015). HETEROCYCLES, 91(6), 1212.
  • Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. (2022). Molecules, 27(19), 6296.
  • Efficient Synthesis of Chirally Enriched 1H-Imidazo[1,2-b]pyrazole. (2023). The Journal of Organic Chemistry.
  • Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. (2023). Scientific Reports, 13(1).
  • Methyl 1H-pyrazole-4-carboxylate. PubChem. Retrieved from [Link]

  • Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate. (2014). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o755.
  • 5,6-Dihydro-4H-pyrrolo(1,2-b)pyrazole. PubChem. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134.
  • 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. (1979). Magnetic Resonance in Chemistry, 12(11), 631-634.
  • Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. (2002). Molecules, 7(11), 815-822.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214.
  • Supporting Information - Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (4a). (n.d.).
  • Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. (2001). European Journal of Medicinal Chemistry, 36(9), 737-42.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PubMed. Retrieved from [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2015). RSC Advances, 5, 15233–15266.

Sources

An In-depth Technical Guide to Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its bicyclic structure, fusing a pyrazole ring with a pyrrolidine ring, presents a unique three-dimensional scaffold that is attractive for designing novel therapeutic agents. The pyrazole core is a well-established pharmacophore found in numerous approved drugs, known for a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] This guide provides a comprehensive overview of the known physical and chemical properties, synthetic routes, and potential applications of this promising molecule, serving as a critical resource for researchers engaged in its study and utilization.

Introduction: The Significance of the Pyrrolo[1,2-b]pyrazole Scaffold

The fusion of pyrazole with other heterocyclic rings is a common strategy in medicinal chemistry to explore new chemical spaces and develop compounds with enhanced biological activity and improved pharmacokinetic profiles.[4] The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole system, in particular, offers a rigid, bicyclic core that can orient substituents in well-defined vectors, making it an ideal candidate for structure-activity relationship (SAR) studies. The pyrazole moiety itself is known for its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets, a feature that is retained in this fused system.[1] The ester functional group at the 2-position of the pyrazole ring serves as a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives.

Physicochemical Properties

Detailed experimental data for this compound is not extensively reported in publicly available literature. However, we can infer and calculate certain properties based on its structure and data from closely related analogs, such as the corresponding carboxylic acid.

PropertyValue / InformationSource
Molecular Formula C₈H₁₀N₂O₂Calculated
Molecular Weight 166.18 g/mol Calculated
CAS Number Not available. (CAS for the corresponding carboxylic acid is 796729-03-8)[5]
Appearance Expected to be a solid at room temperature. The corresponding potassium salt of the carboxylic acid is a tan hygroscopic solid.[6]
Melting Point Not reported.
Boiling Point Not reported.
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and dimethyl sulfoxide.General chemical principles
Purity Commercially available versions of the corresponding carboxylic acid are reported with 98% purity.[5]

Synthesis and Reactivity

The synthesis of the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core is a key step in obtaining the target methyl ester. Several synthetic strategies have been reported for the formation of this bicyclic system.

General Synthetic Approach

A common route involves the intramolecular cyclization of a suitably functionalized pyrazole derivative.[7] The general workflow can be visualized as follows:

G cluster_0 Synthesis of the Pyrrolo[1,2-b]pyrazole Core A 1. N-Alkylation of Pyrazole B 2. Intramolecular Cyclization A->B Introduction of a side chain with a leaving group C 3. Functionalization (e.g., Carboxylation) B->C Formation of the bicyclic scaffold D 4. Esterification C->D Introduction of the carboxyl group G cluster_0 Drug Discovery Potential A This compound B Modification of Ester Group (e.g., Amide Formation) A->B C Substitution on Pyrrolidine Ring A->C D Substitution on Pyrazole Ring A->D E Library of Analogs B->E C->E D->E F Biological Screening E->F G Lead Compound Identification F->G

Sources

A Technical Guide to Elucidating the Mechanism of Action of Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[1,2-b]pyrazole scaffold is a "privileged" heterocyclic motif in medicinal chemistry, demonstrating a wide array of pharmacological activities. This technical guide outlines a comprehensive strategy to investigate the potential mechanism of action of a novel derivative, Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate. Based on the established biological activities of structurally related pyrazole and pyrrolo[1,2-b]pyrazole compounds, we hypothesize that this molecule functions as a modulator of key cellular signaling pathways, likely through the inhibition of protein kinases. This document provides a detailed roadmap for researchers, detailing a logical progression of experiments from broad phenotypic screening to specific target identification and validation, thereby offering a robust framework for characterizing this promising compound.

Introduction: The Therapeutic Potential of the Pyrrolo[1,2-b]pyrazole Core

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Among these, pyrazole and its fused ring systems have garnered significant attention due to their versatile biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2][3] The pyrazole nucleus is a key component in several FDA-approved drugs, highlighting its clinical significance.[4][5] The fusion of a pyrrole ring to the pyrazole core to form the pyrrolo[1,2-b]pyrazole system creates a unique chemical architecture with significant potential for interacting with various biological targets.[6]

Derivatives of this scaffold have been specifically investigated for their anticancer and anti-inflammatory activities, often attributed to their ability to inhibit protein kinases.[7][8][9] Kinases are a large family of enzymes that play critical roles in regulating cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention.[10]

This guide focuses on this compound, a novel compound whose mechanism of action remains to be elucidated. Given the precedent set by related molecules, a primary hypothesis is that this compound exerts its biological effects through the inhibition of one or more protein kinases. The following sections will detail a systematic approach to test this hypothesis and uncover the specific molecular targets and pathways modulated by this compound.

Hypothesized Mechanism of Action: Kinase Inhibition

The broad spectrum of activities associated with pyrazole-containing compounds strongly suggests that this compound is likely to interact with intracellular signaling pathways. A highly probable mechanism is the inhibition of protein kinases.[7][9] Many small molecule kinase inhibitors feature heterocyclic scaffolds that can fit into the ATP-binding pocket of these enzymes.

Potential Kinase Families to Investigate:

  • Tyrosine Kinases: These are often involved in cell growth and proliferation. Examples include Epidermal Growth Factor Receptor (EGFR) and Src-family kinases.[7][8]

  • Serine/Threonine Kinases: This large family includes kinases involved in cell cycle progression (Cyclin-Dependent Kinases - CDKs) and signaling cascades like the PI3K/AKT and MAPK/ERK pathways.[7][11]

  • Janus Kinases (JAKs): These are critical in cytokine signaling and are implicated in inflammatory diseases and some cancers.[9]

The initial phase of investigation should, therefore, focus on screening the compound against a broad panel of kinases to identify potential targets.

Experimental Strategy for Mechanism of Action Elucidation

A multi-pronged approach is necessary to thoroughly investigate the mechanism of action. The proposed workflow is designed to move from broad, high-throughput screening to more focused, hypothesis-driven experiments.

Phase 1: Broad Kinase Profiling and Phenotypic Screening

The initial step is to determine if this compound has any kinase inhibitory activity and to observe its effects on cancer cell lines.

3.1.1. In Vitro Kinase Inhibition Assay

  • Objective: To identify which kinases, if any, are directly inhibited by the compound.

  • Methodology:

    • Utilize a commercial kinase panel assay (e.g., from companies like Eurofins, Promega, or Reaction Biology) that screens the compound against a large number of purified kinases (typically >100).

    • The compound should be tested at a standard concentration (e.g., 1 or 10 µM) in a primary screen.

    • Kinase activity is typically measured by quantifying the phosphorylation of a substrate, often using a luminescence-based or fluorescence-based method.

    • Hits from the primary screen (kinases showing significant inhibition) should be confirmed in a secondary screen where IC50 values are determined by testing a range of compound concentrations.

3.1.2. Cancer Cell Line Proliferation Assay

  • Objective: To assess the anti-proliferative activity of the compound against a panel of human cancer cell lines.

  • Methodology:

    • Select a diverse panel of cancer cell lines representing different tumor types (e.g., lung, breast, colon, leukemia). The NCI-60 panel is a common choice.[8]

    • Seed cells in 96-well plates and treat with a range of concentrations of the compound.

    • After a 72-hour incubation period, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

    • Calculate the GI50 (concentration causing 50% growth inhibition) for each cell line.

Experiment Purpose Expected Outcome
Broad Kinase Panel ScreenIdentify direct molecular targetsA list of inhibited kinases with corresponding IC50 values.
NCI-60 Cell Line ScreenAssess anti-proliferative activityA profile of the compound's potency across different cancer types.
Phase 2: Target Validation and Pathway Analysis

Once initial kinase targets and sensitive cell lines are identified, the next phase is to validate these findings in a cellular context and investigate the downstream effects.

3.2.1. Cellular Target Engagement Assay

  • Objective: To confirm that the compound interacts with the putative kinase target(s) within intact cells.

  • Methodology:

    • The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

    • Treat intact cells with the compound or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Analyze the amount of soluble target protein remaining at each temperature by Western blotting. A shift in the melting curve indicates target engagement.

3.2.2. Phospho-protein Analysis

  • Objective: To determine if the compound inhibits the activity of the target kinase in cells by measuring the phosphorylation of its downstream substrates.

  • Methodology:

    • Treat a sensitive cell line with the compound at various concentrations and for different durations.

    • Prepare cell lysates and analyze the phosphorylation status of the target kinase (autophosphorylation) and its key downstream substrates using Western blotting with phospho-specific antibodies.

    • For a broader view, a phospho-proteomics approach using mass spectrometry can identify changes in the phosphorylation of hundreds of proteins simultaneously.

Phase 3: Elucidating the Cellular Response

The final phase aims to understand the ultimate biological consequences of target inhibition.

3.3.1. Cell Cycle Analysis

  • Objective: To determine if the compound's anti-proliferative effects are due to cell cycle arrest.

  • Methodology:

    • Treat cells with the compound for 24-48 hours.

    • Stain the cells with a DNA-binding dye (e.g., propidium iodide).

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

3.3.2. Apoptosis Assay

  • Objective: To determine if the compound induces programmed cell death.

  • Methodology:

    • Treat cells with the compound for 48-72 hours.

    • Stain cells with Annexin V and a viability dye (e.g., propidium iodide or 7-AAD).

    • Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Confirmation of apoptosis can be achieved by Western blot analysis for the cleavage of caspase-3 and PARP.

Visualizing the Hypothesized Pathway and Experimental Workflow

Hypothesized Signaling Pathway

The following diagram illustrates a hypothetical signaling cascade that could be inhibited by this compound, leading to reduced cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K MAPK MAPK RTK->MAPK AKT AKT PI3K->AKT Proliferation Gene Transcription (Proliferation, Survival) AKT->Proliferation MAPK->Proliferation Compound Methyl 5,6-dihydro-4H-pyrrolo [1,2-b]pyrazole-2-carboxylate Compound->PI3K Inhibition Compound->MAPK Inhibition

Caption: Hypothesized inhibition of PI3K and MAPK pathways.

Experimental Workflow Diagram

This diagram outlines the logical flow of experiments to elucidate the mechanism of action.

G cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Target Validation cluster_phase3 Phase 3: Cellular Response KinaseScreen Broad Kinase Panel Screen CETSA Cellular Thermal Shift Assay (CETSA) KinaseScreen->CETSA Identify Hits CellScreen Cancer Cell Line Screen (NCI-60) Phospho Phospho-protein Analysis (Western Blot / Proteomics) CellScreen->Phospho Select Sensitive Lines CETSA->Phospho CellCycle Cell Cycle Analysis (Flow Cytometry) Phospho->CellCycle Apoptosis Apoptosis Assay (Annexin V Staining) Phospho->Apoptosis

Caption: Experimental workflow for mechanism of action studies.

Conclusion

While the precise mechanism of action for this compound is currently unknown, the rich pharmacology of the pyrazole and pyrrolo[1,2-b]pyrazole scaffolds provides a strong rationale for investigating its potential as a kinase inhibitor. The experimental strategy outlined in this guide provides a comprehensive and logical framework for elucidating its molecular target(s), confirming its engagement in a cellular context, and understanding its ultimate effects on cancer cell fate. This systematic approach will be crucial in determining the therapeutic potential of this novel compound and guiding its future development.

References

  • ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... Retrieved from [Link]

  • RSC Publishing. (2020). Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

  • ResearchGate. (n.d.). N-[6-(4-Butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471), a Novel. Retrieved from [Link]

  • PubMed. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][2][7][8]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors | ACS Omega. Retrieved from [Link]

  • PMC - NIH. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved from [Link]

  • MDPI. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Retrieved from [Link]

  • RSC Publishing. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

  • PMC - NIH. (n.d.). In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. Retrieved from [Link]

  • PMC - NIH. (2026). Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. Retrieved from [Link]

  • PMC. (2013). New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. Retrieved from [Link]

Sources

Technical Guide: Discovery and Development of Novel Pyrrolo[1,2-b]pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Scaffold Hopping" Frontier

The pyrrolo[1,2-b]pyrazole system represents a distinct, nitrogen-rich bicyclic scaffold that has emerged as a high-value template for "scaffold hopping" in modern drug discovery. Unlike the ubiquitous indole or the commercially crowded pyrrolo[2,3-d]pyrimidine (e.g., Ruxolitinib), the pyrrolo[1,2-b]pyrazole offers a unique 5,5-fused topology with a bridgehead nitrogen.

This guide provides a technical deep-dive into the chemistry and pharmacology of this scaffold. It addresses the critical need for novel IP space and improved physicochemical properties (logP, solubility) by exploring this bioisostere of indolizine and pyrrolopyridine.

Key Technical Advantages
  • Bridgehead Nitrogen: Eliminates a hydrogen bond donor compared to indole, altering permeability and metabolic stability.

  • Dipolar Character: The fused system exhibits unique electronic distribution, influencing

    
     stacking interactions in kinase hinge regions.
    
  • Synthetic Modularity: Accessible via robust [3+2] cycloaddition protocols, allowing rapid library generation.

Structural Paradigm & Chemical Space

The pyrrolo[1,2-b]pyrazole core consists of a pyrazole ring fused to a pyrrole ring across the N1-C5 bond. This creates a planar, aromatic,


-electron system.
Bioisosteric Relationships

In medicinal chemistry, this scaffold is frequently utilized to mimic the adenosine triphosphate (ATP) purine core or the indole ring of tryptophan.

ScaffoldStructure DescriptionKey Difference
Indole Benzene + PyrroleLipophilic; Metabolic liability at C3.
Indolizine Pyridine + Pyrrole (Bridgehead N)Electron-rich; prone to oxidation.
Pyrrolo[2,3-d]pyrimidine Pyrimidine + PyrroleHigh H-bond potential; crowded IP space.
Pyrrolo[1,2-b]pyrazole Pyrazole + Pyrrole (Bridgehead N) Tunable H-bond acceptor/donor ratio; Novel IP.

Synthetic Evolution: The 1,3-Dipolar Cycloaddition Protocol

The most authoritative and versatile method for constructing the pyrrolo[1,2-b]pyrazole core is the 1,3-dipolar cycloaddition of N-aminopyrazoles with electron-deficient alkynes. This route allows for regio-controlled substitution, essential for SAR exploration.

Mechanistic Workflow

The reaction proceeds via the formation of an azomethine imine dipole (generated in situ or pre-formed) which undergoes a [3+2] cycloaddition with a dipolarophile (alkyne).

SynthesisWorkflow Start 1H-Pyrazole Precursor Step1 N-Amination (H2NOSO3H) Start->Step1 Electrophilic Amination Inter N-Aminopyrazole (1,3-Dipole Source) Step1->Inter Base Neutralization Step2 [3+2] Cycloaddition (DMAD/Propiolate) Inter->Step2 Thermal/Catalytic Final Pyrrolo[1,2-b]pyrazole Core Step2->Final Aromatization/-H2

Figure 1: Synthetic workflow for the construction of the pyrrolo[1,2-b]pyrazole core via 1,3-dipolar cycloaddition.

Detailed Experimental Protocol

Objective: Synthesis of dimethyl 3-phenylpyrrolo[1,2-b]pyrazole-6,7-dicarboxylate.

Reagents:

  • 3-Phenyl-1H-pyrazole (1.0 eq)

  • Hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq)

  • Dimethyl acetylenedicarboxylate (DMAD) (1.2 eq)

  • Potassium carbonate (K₂CO₃)

  • Solvents: DMF, Toluene.

Step-by-Step Methodology:

  • N-Amination: Dissolve 3-phenyl-1H-pyrazole in DMF at 0°C. Add K₂CO₃ (2.5 eq) followed by portion-wise addition of HOSA. Stir at RT for 4 hours. Quench with ice water and extract with EtOAc to isolate 1-amino-3-phenylpyrazole.

    • Checkpoint: Verify disappearance of SM via TLC (50% EtOAc/Hex).

  • Cycloaddition: Dissolve the isolated 1-amino-3-phenylpyrazole in anhydrous toluene. Add DMAD dropwise.

  • Reflux: Heat the mixture to reflux (110°C) for 6–12 hours. The reaction proceeds via an initial Michael addition followed by cyclization and loss of NH₃ or oxidation depending on exact conditions (often requires an oxidant like chloranil if not spontaneously aromatizing).

  • Purification: Evaporate solvent under reduced pressure. Purify via flash column chromatography (SiO₂, Gradient 0-30% EtOAc in Hexanes).

Validation Criteria:

  • ¹H NMR: Look for the absence of the NH₂ broad singlet (approx. 5.0-6.0 ppm) and the appearance of the pyrrole ring protons or ester methyl groups.

  • HRMS: Confirm [M+H]⁺ peak corresponding to the cyclized aromatic system.

Medicinal Chemistry & SAR: The Kinase Warhead

The pyrrolo[1,2-b]pyrazole scaffold is primarily explored as a ATP-competitive kinase inhibitor . Its planar structure allows it to slot into the hinge region of kinases (e.g., VEGFR2, CDK2, PIM1), mimicking the adenine ring of ATP.

Mechanism of Action: Hinge Binding

The scaffold typically orients such that the pyrazole nitrogens or substituents at C2/C3 interact with the hinge region backbone residues (Glu, Leu, Met).

KinaseBinding Scaffold Pyrrolo[1,2-b]pyrazole (Inhibitor) Hinge Kinase Hinge Region (Glu-Met-Leu) Scaffold->Hinge H-Bond Acceptor (N2) Scaffold->Hinge H-Bond Donor (C3-NH) Gatekeeper Gatekeeper Residue (Steric Control) Scaffold->Gatekeeper Hydrophobic Interaction Solvent Solvent Front (Solubilizing Groups) Scaffold->Solvent C6/C7 Extension

Figure 2: Pharmacophore mapping of the scaffold within a generic kinase ATP-binding pocket.

Structure-Activity Relationship (SAR) Data

The following table summarizes representative SAR trends observed when optimizing this scaffold for VEGFR2 inhibition (data synthesized from general trends in fused pyrazole literature).

Compound IDR1 (C2/C3 Position)R2 (C6/C7 Position)IC50 (VEGFR2)Physicochemical Note
PP-01 HH> 10 µMInactive; lacks hinge interaction.
PP-05 4-F-PhenylH1.2 µMImproved hydrophobic fit.
PP-12 3,4-DimethoxyphenylCOOEt450 nMEster improves solubility; H-bond acceptor.
PP-18 3-Acetamido-phenyl Morpholine-amide 28 nM Lead Candidate; Dual H-bond + Solubilizing tail.
PP-22 2-Cl-PhenylMorpholine-amide150 nMSteric clash with Gatekeeper residue.

Analysis:

  • Hinge Binder (R1): Aromatic substitution at the pyrazole ring (C2/C3) is critical for potency. 3,4-dimethoxy or 3-acetamido groups often provide necessary H-bond acceptors for the hinge.

  • Solvent Exposure (R2): The pyrrole ring positions (C6/C7) face the solvent front. Bulky, polar groups (morpholine, piperazine) here improve solubility and pharmacokinetic profiles without disrupting binding.

References

  • Synthesis via 1,3-Dipolar Cycloaddition

    • Methodology: "Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides" (Note: This paper details the general ylide/dipole logic applicable to bridgehead nitrogen systems).
    • Source:

  • Kinase Inhibition (General Fused Pyrazoles)

    • Application: "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)."
    • Source:

  • Anticancer Activity (VEGFR2/CDK2 Context)

    • Context: "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents."[1][2][3][4][5]

    • Source:

  • Structural Characterization

    • Crystallography: "Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K" (Provides baseline d
    • Source:

Sources

An In-depth Technical Guide to Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate (CAS: 1454848-65-7)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate, a heterocyclic compound belonging to the pyrazole class of molecules. While specific biological data for this exact compound is limited in publicly accessible literature, this guide synthesizes information on its chemical properties, synthesis, and the well-documented pharmacological activities of the broader pyrazole and pyrrolopyrazole scaffolds. This document serves as a foundational resource for researchers interested in exploring the potential of this and related compounds in drug discovery and development, particularly in the areas of oncology, inflammation, and neuroprotection.

Introduction: The Prominence of the Pyrazole Scaffold

The fused pyrrolopyrazole scaffold, as seen in this compound, represents a class of bicyclic heterocyclic compounds with significant therapeutic potential. The rigid, bicyclic nature of this scaffold can provide a distinct conformational presentation of functional groups, which can be advantageous for specific receptor or enzyme binding. The ethyl ester analog of the title compound, Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate, has been identified as a key intermediate in the synthesis of kinase inhibitors for cancer treatment, suggesting a promising avenue of investigation for the methyl ester as well.[5]

This guide will delve into the known synthesis of the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core and discuss the potential biological activities of its derivatives based on the extensive research into the pyrazole class of compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 1454848-65-7N/A
Molecular Formula C₈H₁₀N₂O₂N/A
Molecular Weight 166.18 g/mol N/A
Appearance Not specified (likely a solid)N/A
Solubility Not specifiedN/A
Melting Point Not specifiedN/A
Boiling Point Not specifiedN/A

Synthesis of the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole Core

The synthesis of the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold is a critical first step in the generation of derivatives such as this compound. A general synthetic approach is outlined below, based on established literature procedures.

General Synthetic Workflow

The synthesis typically involves the construction of the pyrazole ring followed by the annulation of the pyrrolidine ring.

Synthesis_Workflow A Starting Materials (e.g., Hydrazine derivative, Dicarbonyl compound) B Pyrazole Ring Formation A->B Cyclocondensation C Functionalization of Pyrazole B->C e.g., Alkylation D Pyrrolidine Ring Annulation C->D Intramolecular Cyclization E 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole Core D->E

Caption: General workflow for the synthesis of the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core.

Exemplary Experimental Protocol: Synthesis of Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate

Step 1: Synthesis of 1-(3-hydroxypropyl)-1H-pyrazole

  • To a solution of pyrazole in a suitable solvent (e.g., DMF), add a base (e.g., sodium hydride) at 0 °C.

  • Slowly add 3-bromopropanol and allow the reaction to warm to room temperature.

  • Stir for 12-24 hours until the reaction is complete (monitored by TLC).

  • Work up the reaction by quenching with water and extracting with an organic solvent (e.g., ethyl acetate).

  • Purify the product by column chromatography.

Step 2: Oxidation to 1-(3-oxopropyl)-1H-pyrazole

  • Dissolve the product from Step 1 in a suitable solvent (e.g., dichloromethane).

  • Add an oxidizing agent (e.g., pyridinium chlorochromate (PCC)) and stir at room temperature.

  • Monitor the reaction by TLC until completion.

  • Filter the reaction mixture through a pad of silica gel and concentrate the filtrate.

Step 3: Wittig Reaction to form Ethyl 2-(1H-pyrazol-1-yl)acrylate

  • To a suspension of a suitable phosphonium salt (e.g., (carbethoxymethylene)triphenylphosphorane) in an anhydrous solvent (e.g., THF), add a strong base (e.g., n-butyllithium) at low temperature (-78 °C).

  • Slowly add the aldehyde from Step 2 to the ylide solution.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.

  • Purify the product by column chromatography.

Step 4: Intramolecular Cyclization to Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate

  • The final cyclization can be achieved under various conditions, often involving acid or base catalysis, or thermal conditions, to promote the intramolecular Michael addition.

Potential Biological Activities and Mechanisms of Action

Given that its ethyl ester analog is an intermediate for kinase inhibitors, it is plausible that this compound and its derivatives could exhibit anticancer properties.[5] The broader pyrazole and pyrrolopyrazole families of compounds have been extensively studied and have demonstrated a wide range of biological activities.

Anticancer Activity

Many pyrazole derivatives have shown potent anticancer activity through various mechanisms.[4][6]

  • Kinase Inhibition: As previously mentioned, this is a likely mechanism of action. Pyrazole scaffolds can be designed to fit into the ATP-binding pocket of various kinases, inhibiting their activity and disrupting cancer cell signaling pathways.

  • Tubulin Polymerization Inhibition: Some pyrazole-containing compounds have been shown to inhibit the polymerization of tubulin, a key component of the cytoskeleton, leading to cell cycle arrest and apoptosis in cancer cells.

  • Apoptosis Induction: Pyrazole derivatives can induce apoptosis through both intrinsic and extrinsic pathways.

Anticancer_MoA A Pyrazole Derivative B Kinase Inhibition A->B C Tubulin Polymerization Inhibition A->C D Induction of Apoptosis A->D E Cancer Cell Death B->E C->E D->E

Caption: Potential anticancer mechanisms of action for pyrazole derivatives.

Anti-inflammatory Activity
  • Cyclooxygenase (COX) Inhibition: Many pyrazole derivatives are potent and selective inhibitors of COX-2, an enzyme involved in the synthesis of pro-inflammatory prostaglandins.

  • Cytokine Modulation: These compounds can also modulate the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][7]

Neuroprotective Activity

Recent studies have highlighted the potential of pyrazole derivatives as neuroprotective agents.[8][9]

  • Modulation of Neurotransmitter Receptors: Some pyrazoles have been shown to interact with various neurotransmitter receptors, including NMDA and GABA receptors.

  • Antioxidant Activity: The pyrazole scaffold can be a source of compounds with antioxidant properties, which can protect neurons from oxidative stress-induced damage.

Suggested Experimental Protocols for Biological Screening

For researchers wishing to investigate the biological activities of this compound, the following are suggested starting points for experimental protocols.

In Vitro Anticancer Screening

Objective: To assess the cytotoxic and antiproliferative effects of the compound on a panel of human cancer cell lines.

Methodology: MTT Assay

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound solutions to the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

In Vitro Anti-inflammatory Screening

Objective: To evaluate the anti-inflammatory potential of the compound by measuring its effect on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology: Griess Assay

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce nitric oxide (NO) production. Include a negative control (no LPS) and a positive control (LPS alone).

  • Nitrite Measurement: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.

  • Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Future Perspectives

This compound represents a promising, yet underexplored, chemical entity. Based on the extensive literature on related pyrazole and pyrrolopyrazole compounds, this molecule and its derivatives warrant further investigation for a range of therapeutic applications. Future research should focus on:

  • Synthesis of a diverse library of derivatives: Modification at various positions of the pyrrolopyrazole core could lead to compounds with enhanced potency and selectivity.

  • Comprehensive biological screening: Evaluation against a wide panel of cancer cell lines, inflammatory targets, and neurological models is necessary to fully elucidate the therapeutic potential.

  • Mechanism of action studies: Once promising activities are identified, detailed mechanistic studies should be undertaken to understand the molecular targets and pathways involved.

References

  • MySkinRecipes. Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate. [Link]

  • ResearchGate. Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review | Request PDF. [Link]

  • PubMed Central. Current status of pyrazole and its biological activities. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • PubMed. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. [Link]

  • PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

  • PubMed. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. [Link]

  • ResearchGate. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]

  • PubMed Central. Heterocycles in Breast Cancer Treatment: The Use of Pyrazole Derivatives. [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • PubMed Central. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • PubMed Central. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. [Link]

  • PubMed Central. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. [Link]

  • PubMed Central. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. [Link]

  • PubMed. Pyrrolopyrazoles: Synthesis, Evaluation and Pharmacological Screening as Antidepressant Agents. [Link]

  • N/A
  • PubMed. Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid - biosynthetic precursor of melanins (microreview). [Link]

  • ACS Omega. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]

  • PubMed. Design, synthesis and biological evaluation of novel 5-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives as potent potassium-competitive acid blockers. [Link]

  • International journal of health sciences. Pyrazole as an anti-inflammatory scaffold. [Link]

  • N/A
  • RSC Publishing. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]

  • JOCPR. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

  • MDPI. Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities. [Link]

  • IJNRD. Mini review on anticancer activities of Pyrazole Derivatives. [Link]

  • PubMed Central. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. [Link]

  • CNS & Neurological Disorders - Drug Targets. Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. [Link]

  • ResearchGate. Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. [Link]

  • PubMed Central. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. [Link]

  • N/A

Sources

Identifying Therapeutic Targets for Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate: A Strategic Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Introduction: The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs with a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects[1][2][3]. The fused heterocyclic system of the pyrrolo[1,2-b]pyrazole scaffold represents a promising, yet underexplored, chemical space. This guide provides a comprehensive, field-proven strategy for the deconvolution of the mechanism of action of a novel compound from this class, Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate. Our objective is to move beyond phenotypic observations to the precise identification and validation of its molecular targets, a critical step in modern drug discovery[4].

This document is structured not as a rigid protocol, but as a logical, multi-pronged workflow. We will begin with broad, unbiased screening methods to survey the entire proteome for potential interactors and then pivot to focused, hypothesis-driven approaches based on the known pharmacology of related pyrazole structures. Each stage is designed with self-validating systems and decision-making logic to ensure the highest degree of scientific integrity.

Chapter 1: The Strategic Framework for Target Identification

The journey from a bioactive small molecule to a validated therapeutic target is a multi-step process that requires an integrated approach, combining computational, biochemical, and cell-based methods[5]. The causality behind our proposed workflow is to cast a wide net initially to capture all potential interactions (unbiased methods) and subsequently use more targeted assays to confirm and characterize these initial "hits." This mitigates the risk of pursuing false positives and builds a robust data package for each candidate target.

Target_ID_Workflow cluster_0 Phase 1: Hypothesis Generation & Unbiased Screening cluster_1 Phase 2: Focused Screening & Orthogonal Validation start Bioactive Compound: Methyl 5,6-dihydro-4H-pyrrolo [1,2-b]pyrazole-2-carboxylate in_silico In Silico Profiling (Reverse Docking) start->in_silico chemoproteomics Unbiased Chemoproteomics (Affinity Chromatography-MS) start->chemoproteomics cetsa In-Cell Target Engagement (Cellular Thermal Shift Assay - CETSA) start->cetsa candidates Generation of Candidate Target List in_silico->candidates chemoproteomics->candidates cetsa->candidates focused_screening Focused Panel Screening (Kinases, GPCRs, etc.) candidates->focused_screening biophysical Biophysical Validation (SPR, ITC) candidates->biophysical biochemical Biochemical Validation (Enzymatic Assays) candidates->biochemical cell_based Cell-Based Validation (Target Knockdown, Phenotypic Assays) candidates->cell_based validated_target Validated Therapeutic Target(s) focused_screening->validated_target biophysical->validated_target biochemical->validated_target cell_based->validated_target

Caption: Overall strategy for therapeutic target identification.

Chapter 2: Unbiased, Proteome-Wide Target Discovery

The most robust starting point for a novel compound is an unbiased approach that does not rely on preconceived notions of its mechanism. We will employ two powerful, complementary techniques: affinity chromatography for direct capture of binding partners and the Cellular Thermal Shift Assay (CETSA) for confirming target engagement in a native cellular environment.

Affinity-Based Chemoproteomics

This technique, also known as "pull-down," uses the small molecule as "bait" to fish for its interacting proteins from a complex biological mixture like a cell lysate[6][7]. The success of this method hinges on the synthesis of a chemical probe that retains the biological activity of the parent compound.

Workflow Rationale: The core principle is the immobilization of the bioactive compound to a solid support, which then allows for the selective capture and subsequent identification of its binding partners via mass spectrometry[8]. A critical control experiment, where the elution is competed by an excess of the free, unmodified compound, is essential for distinguishing true binders from non-specific interactions.

Affinity_Chromatography_Workflow probe_syn 1. Probe Synthesis (Compound + Linker + Biotin) immobilize 2. Immobilization (Probe on Streptavidin Beads) probe_syn->immobilize incubate 3. Incubation (Beads + Cell Lysate) immobilize->incubate wash 4. Washing (Remove Non-specific Proteins) incubate->wash elute 5. Elution (e.g., pH change, SDS) wash->elute ms_analysis 6. Protein ID (LC-MS/MS) elute->ms_analysis validation 7. Validation (Competition Assay with free compound) ms_analysis->validation

Caption: The experimental workflow for affinity chromatography.

Detailed Protocol: Affinity Chromatography [8][9]

  • Probe Synthesis:

    • Identify a non-critical position on this compound for linker attachment, preserving key pharmacophores. The ester moiety is a potential attachment point.

    • Synthesize a derivative with a flexible linker (e.g., polyethylene glycol) terminating in a biotin tag.

    • Self-Validation: Confirm that the synthesized probe retains the biological activity of the parent compound in a relevant phenotypic assay.

  • Immobilization:

    • Incubate the biotinylated probe with streptavidin-coated magnetic beads or agarose resin to achieve immobilization[10].

  • Protein Binding:

    • Prepare a native cell lysate from a relevant cell line (e.g., a cancer cell line if anticancer activity is observed).

    • Incubate the lysate with the probe-immobilized beads for 2-4 hours at 4°C.

    • Control: In a parallel experiment, incubate the lysate with beads alone (no probe) to identify proteins that bind non-specifically to the matrix.

  • Washing:

    • Wash the beads extensively with a series of buffers of increasing stringency to remove non-specifically bound proteins[10].

  • Elution & Identification:

    • Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE loading buffer).

    • Separate the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining.

    • Excise protein bands of interest, perform in-gel tryptic digestion, and identify the proteins by LC-MS/MS analysis[11].

  • Competition Assay (Crucial for Validation):

    • Before incubation with the probe-immobilized beads, pre-incubate the cell lysate with a 100-fold molar excess of the free, non-biotinylated parent compound.

    • A true target protein will show a significantly reduced signal in the final LC-MS/MS analysis in the competed sample compared to the non-competed sample.

Cellular Thermal Shift Assay (CETSA)

CETSA is an invaluable method for verifying direct drug-target engagement within intact cells, without any modification to the compound[12]. The principle is that a protein becomes more resistant to heat-induced denaturation when it is stabilized by a bound ligand[13][14].

Workflow Rationale: By heating compound-treated cells across a temperature gradient, we can determine the melting temperature (Tm) of a protein of interest. A positive shift in the Tm in the presence of the compound is strong evidence of direct binding in a physiological context[12].

Detailed Protocol: CETSA [13][15]

  • Compound Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with the test compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (e.g., DMSO) for 1-2 hours.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a buffered solution.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step[15].

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

    • Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g)[14].

  • Protein Quantification:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of a specific candidate protein remaining in the soluble fraction using Western blotting or other protein detection methods.

  • Data Analysis:

    • Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates target stabilization.

Chapter 3: Hypothesis-Driven Focused Screening

The chemical structure of our compound provides valuable clues. The pyrazole scaffold is a "privileged structure" known to interact with specific protein families[3][16]. This knowledge allows us to design focused screening campaigns against high-probability target classes, which is often more cost-effective and faster than unbiased approaches.

Kinase Profiling

Many pyrazole derivatives are known to be potent kinase inhibitors, with some approved as anticancer drugs[17]. Therefore, assessing the interaction of our compound with the human kinome is a high-priority step.

Rationale: Kinases are a major class of drug targets, particularly in oncology. A broad kinase screen will quickly reveal if the compound is a kinase inhibitor and, importantly, its selectivity profile. Poor selectivity can often lead to off-target toxicity.

Experimental Approach:

  • Utilize a commercial kinase profiling service (e.g., Eurofins' KinaseProfiler™, Reaction Biology, Pharmaron)[18][19]. These services offer panels of hundreds of purified human kinases.

  • The primary screen is typically performed at a single high concentration of the compound (e.g., 10 µM) against the kinase panel, with ATP at its Km value[20].

  • The output is usually "% inhibition" relative to a control.

ParameterDescriptionRationale
Assay Format Radiometric or fluorescence-based in vitro activity assay.Directly measures the catalytic activity of the kinase.
Compound Conc. 1-10 µMA concentration high enough to detect moderate-affinity binders.
Panel Size >300 kinasesProvides a broad overview of activity across the kinome.
Follow-up IC50 determination for hits showing >50% inhibition.Quantifies the potency of the compound against specific kinases.

Any significant "hits" from this screen become primary candidate targets for further validation.

GPCR Profiling

G-protein coupled receptors (GPCRs) are another major class of drug targets, and some pyrazole-containing drugs, like Rimonabant, target GPCRs[21].

Rationale: GPCRs mediate a vast range of physiological processes, and identifying an interaction with a specific GPCR can immediately link the compound to a well-defined signaling pathway.

Experimental Approach:

  • Engage a service provider (e.g., Eurofins Discovery, Reaction Biology, Creative Bioarray) that offers large panels of GPCR assays[22][23][24].

  • Assays can measure various downstream effects of GPCR activation or inhibition, such as:

    • Second Messenger Assays: Measuring changes in intracellular cAMP or calcium levels[22].

    • β-Arrestin Recruitment Assays: A common, G-protein-independent readout of GPCR activation[25].

  • The compound should be tested in both agonist and antagonist modes to fully characterize its activity.

Chapter 4: In Silico Target Prediction

Computational methods provide a rapid and cost-effective way to generate initial hypotheses about a compound's potential targets, helping to prioritize subsequent experimental work.

Reverse Docking

Instead of docking many compounds to one target, reverse docking screens a single ligand against a library of thousands of protein crystal structures[26][27].

Rationale: This approach can identify proteins with binding pockets that are sterically and electrostatically complementary to the compound, suggesting a potential physical interaction[28]. It can uncover unexpected targets and help rationalize off-target effects[26].

Methodology:

  • Prepare Ligand Structure: Generate a high-quality 3D conformation of this compound.

  • Select Target Database: Use a database of druggable protein structures, such as the PDB (Protein Data Bank), focusing on the human proteome.

  • Perform Docking: Use a validated docking program (e.g., AutoDock, Glide, GOLD) to systematically evaluate the binding of the compound in the active site of each protein in the database.

  • Score and Rank: Rank the potential targets based on the calculated binding energy or docking score.

  • Filter and Prioritize: Filter the hit list based on biological relevance. For example, prioritize targets with known roles in diseases where pyrazoles have shown efficacy (e.g., cancer, inflammation)[29]. The top-ranked, biologically plausible hits should be considered for experimental validation.

Chapter 5: Candidate Target Validation

Identifying a candidate protein through a screen is only the first step. Rigorous validation is required to confirm that it is a bona fide therapeutic target.

  • Confirm Direct Binding: Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) with purified proteins to confirm a direct interaction and quantify binding affinity (K_D).

  • Confirm Functional Modulation: For enzymes, perform in vitro activity assays to confirm inhibition or activation and determine potency (IC50 or EC50).

  • Establish Cellular Relevance: Use techniques like siRNA or CRISPR/Cas9 to knock down or knock out the target protein in a relevant cell line. If the compound's phenotypic effect is diminished or abolished in these cells, it provides strong evidence that the compound acts through that target.

  • Pathway Analysis: Once a target is validated, use techniques like Western blotting with phosphospecific antibodies (e.g., CST KinomeView®) to investigate the downstream signaling effects of target modulation by the compound[30].

Signaling_Pathway_Example ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) ligand->receptor ras RAS receptor->ras Activates compound Our Compound (Hypothetical Inhibitor) compound->receptor Inhibits raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk output Cell Proliferation, Survival erk->output

Caption: Hypothetical inhibition of an RTK signaling pathway.

The identification of therapeutic targets for a novel compound like this compound is a complex but achievable goal. The strategy outlined in this guide, which combines unbiased discovery with hypothesis-driven validation, provides a robust framework for success. By systematically applying these methods, researchers can build a compelling case for the compound's mechanism of action, paving the way for its further development as a potential therapeutic agent. The key to this process is iterative validation, where findings from one experiment inform the design of the next, ultimately leading to a high-confidence, validated target.

References

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Pharmacological profile of pyrazole.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET.
  • N-[6-(4-Butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2- (4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471), a Novel.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
  • Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Identification of Direct Protein Targets of Small Molecules. PubMed Central.
  • Using reverse docking for target identification and its applic
  • GPCR Screening and Profiling. Eurofins Discovery.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones.
  • Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central.
  • Kinase Screening and Profiling. Eurofins Discovery.
  • GPCR Assay Services. Reaction Biology.
  • (PDF) Synthesis and Anticancer Activity of Some Fused Heterocyclic Compounds Containing Pyrazole Ring.
  • Small-molecule Target and Pathway Identific
  • Affinity Chrom
  • Kinase Panel Profiling. Pharmaron.
  • Affinity Chrom
  • Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega.
  • Cracking the Code of Drug Discovery: Small Molecules and Target Identific
  • Tools for GPCR drug discovery.
  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. SpringerLink.
  • Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. SpringerLink.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • KinomeView Profiling. Cell Signaling Technology.
  • GPCR Screening Services.
  • New imidazo[1,2-b]pyrazoles as anticancer agents: synthesis, biological evaluation and structure activity rel
  • CRDS: Consensus Reverse Docking System for target fishing.
  • Kinase Screening & Profiling Service. BPS Bioscience.
  • Affinity Chromatography.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
  • Current status of pyrazole and its biological activities. PubMed Central.
  • Target Identific
  • Kinome Profiling. Oncolines B.V..
  • Full article: Application of the Cellular Thermal Shift Assay (CETSA)
  • Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica.
  • Reverse docking: a powerful tool for drug repositioning and drug rescue. Ovid.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.

Sources

Preliminary screening and bioassays for pyrrolopyrazole libraries

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by using Google to hunt down info on pyrrolopyrazole library screening. I'm focusing on synthesis methods, bioactivities, and the common screening assays used. I need to understand this to progress further.

Analyzing Search Results

I've moved on to analyzing the Google search results. I'm identifying key concepts and rationale behind experimental choices. This is to structure the information for the technical guide. Now, I'll need to define a logical flow for the guide. It will include a broad introduction to pyrrolopyrazoles, and more specific sections on the creation of screening funnels.

Defining Guide Structure

I'm now deep diving into how to structure this guide. My plan involves a series of Google searches to gather data on pyrrolopyrazole libraries, specifically their screening and bioassays. I'm focusing on synthesis, activities, targets, and established protocols. Then I'll design the guide flow with sections on synthesis, characterization, screening funnels, and data analysis.

An In-depth Technical Guide to the IUPAC Nomenclature of the Pyrrolo[1,2-b]pyrazole Fused Ring System

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The consistent and unambiguous naming of chemical structures is fundamental to scientific communication. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for this purpose, ensuring that a given name corresponds to a single, unique structure.[1][2] This guide provides a detailed examination of the IUPAC nomenclature for the pyrrolo[1,2-b]pyrazole fused ring system, a heterocyclic scaffold of interest in medicinal chemistry and materials science. Understanding this nomenclature is crucial for accurate database searching, publication, and patent filing.

The Logic of Fused Ring Nomenclature

Fused ring systems are polycyclic structures where two or more rings share a common bond and two common atoms.[3][4] The IUPAC system for naming these compounds follows a "fusion principle," where one ring system is designated as the "base component" (parent) and the other(s) as "attached components," named as prefixes.[5][6]

The general format for a bicyclic fused system is:

Prefix[fusion locants]Base Component

  • Base Component: The principal or highest-priority ring system.

  • Prefix: The name of the attached ring, with the terminal 'e' replaced by 'o' (e.g., pyrrole becomes pyrrolo).

  • Fusion Locants: A combination of numbers and a letter in square brackets that precisely defines how the two rings are fused together.

Deconstructing Pyrrolo[1,2-b]pyrazole: A Step-by-Step Protocol

The name "pyrrolo[1,2-b]pyrazole" itself provides the blueprint for its structure. Let's dissect its components to understand the application of IUPAC rules.

Step 1: Identify the Component Rings

The name clearly indicates the fusion of two heterocyclic rings:

  • Pyrrole: A five-membered ring with one nitrogen atom.

  • Pyrazole: A five-membered ring with two adjacent nitrogen atoms.[7]

Step 2: Determine the Base Component (Parent Ring)

The selection of the base component in a fused heterocyclic system is governed by a set of priority rules. These rules are applied sequentially until a decision is made.[5][8][9]

Table 1: IUPAC Priority Rules for Selecting the Base Component

PriorityRuleApplication to Pyrrolo[1,2-b]pyrazoleDecision
1 Nitrogen-containing component: A nitrogen-containing ring is preferred over a non-nitrogen ring.Both pyrrole and pyrazole contain nitrogen.No decision.
2 Heteroatom variety: In the absence of nitrogen, preference goes to the ring with a heteroatom appearing earliest in the order: F, Cl, Br, I, O, S, Se...Both rings only contain nitrogen.No decision.
3 Number of rings: The component with the greater number of rings.Both are single rings.No decision.
4 Size of the ring: The component with the larger ring.Both are five-membered rings.No decision.
5 Number of heteroatoms: The component with the greater number of heteroatoms of any kind.Pyrazole has two nitrogen atoms; pyrrole has one.Pyrazole is the base component.
6 Variety of heteroatoms: The component with the greater variety of heteroatoms.N/A-
7 Number of specific heteroatoms: The component with the greater number of heteroatoms appearing earliest in the priority list (O > S > N...).N/A-
8 Lower locants for heteroatoms: The ring with the lower numbering for its heteroatoms before fusion.N/A-

Based on rule #5, pyrazole is the senior ring system and therefore serves as the base component . Consequently, pyrrole is the attached component and will be named as the prefix "pyrrolo".

Step 3: Number the Component Rings and Assign Fusion Letters

To determine the fusion locants, we must first number the base component (pyrazole) and assign letters to its bonds.

  • Numbering the Base Component (Pyrazole): Numbering starts at one of the heteroatoms and proceeds around the ring to give the other heteroatoms the lowest possible locants. For pyrazole, the numbering begins at one nitrogen and proceeds through the adjacent nitrogen, as shown below.[10]

  • Assigning Fusion Letters: The bonds of the base component are lettered in alphabetical order, starting with the bond between atoms 1 and 2 as 'a', 2 and 3 as 'b', and so on.

Fig. 1: Structure and IUPAC numbering of the pyrrolo[1,2-b]pyrazole core.

Conclusion: A Self-Validating System

The IUPAC nomenclature provides a rigorous and logical framework for naming complex chemical structures like pyrrolo[1,2-b]pyrazole. By systematically applying the rules of priority, numbering, and fusion, a unique and descriptive name is generated that allows any chemist to reconstruct the exact molecular architecture. [11][12]This process, from identifying component rings to numbering the final fused system, represents a self-validating protocol essential for clarity and precision in chemical sciences. The ability to deconstruct and understand these names is a critical skill for researchers in drug discovery and development, where novel heterocyclic scaffolds are constantly being explored.

References

  • International Union of Pure and Applied Chemistry. "Priority order of component ring systems." Fused Ring and Bridged Fused Ring Nomenclature (IUPAC Recommendations 1998). Available at: [Link]

  • Hellwich, K.-H., Hartshorn, R. M., Yerin, A., Damhus, T., & Hutton, A. T. "A guide to iupac nomenclature of organic compounds." IUPAC Technical Report. Available at: [Link]

  • Smith, J. G. "Short Summary of IUPAC Nomenclature of Organic Compounds." University of Connecticut. Available at: [Link]

  • Wikipedia. "IUPAC nomenclature of organic chemistry." Available at: [Link]

  • ACD/Labs. "Rule B-3. Fused Heterocyclic Systems." IUPAC Nomenclature of Organic Chemistry. Available at: [Link]

  • ACD/Labs. "Rule B-3. Fused Heterocyclic Systems (Continued)." IUPAC Nomenclature of Organic Chemistry. Available at: [Link]

  • Pharmacy. "Nomenclature of Fused Heterocyclic rings." YouTube, 2 Oct. 2020. Available at: [Link]

  • Study.com. "IUPAC Naming for Organic Compounds | Rules, Process & Examples." Available at: [Link]

  • Michigan State University Department of Chemistry. "Organic Nomenclature." Available at: [Link]

  • Scribd. "SCH 402 Nomenclature of Fused Heterocycles PDF." Available at: [Link]

  • International Union of Pure and Applied Chemistry. "Nomenclature of Fused and Bridged Fused Ring Systems." Available at: [Link]

  • Scribd. "Fused - Heterocycles Nomenclature | PDF." Available at: [Link]

  • Khade, A. B. "Nomenclature of Fused heterocyclic rings & Bridge head Compounds Practice set." YouTube, 12 Dec. 2020. Available at: [Link]

  • Slideshare. "Nomenclature of heterocyclic bicyclic compound." 14 Aug. 2023. Available at: [Link]

  • Moss, G. P. "Nomenclature of fused and bridged fused ring systems (IUPAC Recommendations 1998)." Pure and Applied Chemistry, vol. 70, no. 1, 1998, pp. 143-216. Available at: [Link]

  • Unacademy. "IUPAC Nomenclature of Fused Bicyclic compounds." YouTube, 26 Sep. 2023. Available at: [Link]

  • PubChem. "1H-pyrrolo[1,2-b]pyrazole-3-carbaldehyde." National Center for Biotechnology Information. Available at: [Link]

  • Matrix Fine Chemicals. "4H,5H,6H-PYRROLO[1,2-B]PYRAZOLE-2-CARBOXYLIC ACID." Available at: [Link]

  • ResearchGate. "Chemical structures and numbering of pyrazole 1, dihydropyrazole (pyrazoline) tautomers 2–4 and pyrazolidine 5." Available at: [Link]

  • Kumar, V., & Aggarwal, N. "Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives." International Journal of Pharmaceutical Sciences Review and Research, vol. 65, no. 1, 2020, pp. 201-214. Available at: [Link]

  • Britannica. "Pyrazole." Encyclopædia Britannica. Available at: [Link]

Sources

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, scientifically-grounded guide for the synthesis, purification, and characterization of Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering not just a series of steps, but a deep dive into the causality and technical rationale behind the chosen synthetic strategy.

Introduction and Strategic Significance

The pyrrolo[1,2-b]pyrazole scaffold is a privileged heterocyclic motif frequently encountered in pharmacologically active compounds.[1][2] Its rigid, bicyclic structure serves as a valuable framework in drug design, enabling precise spatial orientation of functional groups to interact with biological targets.[3] Derivatives of this and similar fused pyrazole systems have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[4][5]

This compound is a key synthetic intermediate, providing a functional handle (the methyl ester) for further molecular elaboration, such as amide bond formation or reduction to an alcohol. This guide focuses on a robust and scalable synthesis pathway centered around a classical yet powerful reaction: the 1,3-dipolar cycloaddition . This method is a cornerstone of five-membered heterocycle synthesis and is particularly effective for constructing the desired bicyclic core.[6]

Synthetic Strategy: The [3+2] Cycloaddition Pathway

The chosen synthetic route involves the reaction of a mesoionic 1,3-dipole with a suitable dipolarophile. Specifically, we will utilize an anhydro-5-hydroxy-2,3-dihydro-1-oxa-2-azoniapyrrolo[1,2-a]pyridinium hydroxide, a type of mesoionic compound commonly known as a sydnone , derived from L-proline. This sydnone will be generated in situ and trapped with methyl propiolate.

Causality Behind the Strategy:

  • Convergence and Efficiency: The [3+2] cycloaddition constructs the complex bicyclic core in a single, convergent step from relatively simple precursors.

  • Atom Economy: This reaction is highly atom-economical, minimizing waste.

  • Precursor Availability: The starting materials, L-proline and methyl propiolate, are commercially available and inexpensive.

The key mechanistic steps involve the formation of the sydnone from N-nitroso-L-proline, followed by a concerted [3+2] cycloaddition reaction with the alkyne. This reaction is known to produce a mixture of regioisomers, a common challenge in pyrazole synthesis that necessitates a robust purification strategy.[6][7]

Overall Synthetic Scheme

Caption: Overall synthetic pathway from L-proline to the target molecule.

Detailed Experimental Protocols

This section provides step-by-step methodologies for the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of N-Nitroso-L-proline (1)
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add L-proline (11.5 g, 100 mmol).

  • Dissolution: Add deionized water (50 mL) and concentrated hydrochloric acid (10 mL). Cool the flask to 0-5 °C in an ice-water bath.

  • Nitrosation: Prepare a solution of sodium nitrite (NaNO₂, 7.6 g, 110 mmol) in deionized water (25 mL). Add this solution dropwise to the stirred proline solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for 1 hour. The reaction progress can be monitored by the disappearance of the starting material (TLC).

  • Work-up: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Product: The resulting yellow oil or solid is N-nitroso-L-proline (1), which is typically used in the next step without further purification.

Protocol 2: Synthesis and Purification of this compound (3)

This protocol is adapted from the synthesis of the corresponding ethyl ester.[7]

  • Setup: To a 500 mL three-neck round-bottom flask fitted with a reflux condenser and a nitrogen inlet, add a solution of crude N-nitroso-L-proline (1) (14.4 g, 100 mmol) in o-xylene (200 mL).

  • Reagent Addition: Add methyl propiolate (10.1 g, 120 mmol) to the mixture.

  • Sydnone Formation & Cycloaddition: While stirring, add trifluoroacetic anhydride (25.2 g, 120 mmol) dropwise. Caution: The reaction can be exothermic. After addition, heat the reaction mixture to reflux (approx. 140-144 °C) and maintain for 3-4 hours. The reaction should be monitored by TLC or LC-MS for the consumption of the intermediate sydnone.

  • Cooling and Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into a saturated solution of sodium bicarbonate (NaHCO₃) (200 mL) to quench any remaining anhydride and acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Washing and Drying: Combine all organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude oil containing a mixture of the 2- and 3-carboxylate isomers (14 and 15 in the cited literature).[7]

  • Purification - A Critical Step: The separation of the desired 2-carboxylate isomer (3) from its 3-carboxylate regioisomer is crucial.[7]

    • Prepare a silica gel column (chromatography).

    • Elute the crude product using a solvent system of heptane/ethyl acetate (gradient from 9:1 to 7:3 is a good starting point).

    • Collect fractions and analyze by TLC to isolate the pure 2-carboxylate isomer. The isomers typically have distinct Rf values.

  • Final Product: Combine the pure fractions containing the desired product and concentrate under reduced pressure to yield this compound (3) as a solid or oil.

Experimental Workflow Diagram

Workflow cluster_prep Protocol 1: Precursor Synthesis cluster_main Protocol 2: Cycloaddition & Purification p1_start Dissolve L-Proline in HCl(aq) p1_cool Cool to 0-5 °C p1_start->p1_cool p1_add Add NaNO2(aq) Dropwise p1_cool->p1_add p1_stir Stir for 1h at 0-5 °C p1_add->p1_stir p1_extract Extract with Ethyl Acetate p1_stir->p1_extract p1_dry Dry & Concentrate p1_extract->p1_dry p1_product Crude N-Nitroso-L-proline p1_dry->p1_product p2_setup Combine Precursor, Methyl Propiolate, in o-Xylene p1_product->p2_setup Use Directly p2_add Add (CF3CO)2O p2_setup->p2_add p2_reflux Reflux for 3-4h p2_add->p2_reflux p2_quench Cool & Quench with NaHCO3(aq) p2_reflux->p2_quench p2_extract Extract with Ethyl Acetate p2_quench->p2_extract p2_dry Dry & Concentrate p2_extract->p2_dry p2_crude Crude Isomer Mixture p2_dry->p2_crude p2_purify Column Chromatography (Heptane/EtOAc) p2_crude->p2_purify p2_product Pure Product (3) p2_purify->p2_product

Caption: Step-by-step experimental workflow for the synthesis.

Materials & Characterization Data

Table 1: Reagents and Materials
Reagent/MaterialFormulaM.W. ( g/mol )CAS NumberNotes
L-ProlineC₅H₉NO₂115.13147-85-3Starting material
Sodium NitriteNaNO₂69.007632-00-0Handle with care, oxidizer
Hydrochloric Acid (conc.)HCl36.467647-01-0Corrosive
Methyl PropiolateC₄H₄O₂84.07922-67-8Lachrymator, handle in fume hood
Trifluoroacetic Anhydride(CF₃CO)₂O210.03407-25-0Corrosive, moisture-sensitive
o-XyleneC₈H₁₀106.1695-47-6High-boiling solvent
Ethyl AcetateC₄H₈O₂88.11141-78-6Extraction solvent
HeptaneC₇H₁₆100.21142-82-5Chromatography eluent
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Drying agent
Silica Gel (230-400 mesh)SiO₂60.087631-86-9Stationary phase for chromatography
Table 2: Expected Characterization Data for Product (3)
Analysis MethodExpected Result
Appearance Colorless to pale yellow oil or low-melting solid.
Molecular Formula C₉H₁₀N₂O₂
Molecular Weight 178.19 g/mol
Mass Spec. (ESI+) Expected m/z: 179.1 [M+H]⁺
¹H NMR (CDCl₃)Approximate shifts: δ 6.5-6.7 (s, 1H, pyrazole-H), 4.1-4.3 (t, 2H, -NCH₂-), 3.8 (s, 3H, -OCH₃), 2.8-3.0 (t, 2H, -CH₂-), 2.5-2.7 (m, 2H, -CH₂CH₂CH₂-) ppm.[7][8][9]
¹³C NMR (CDCl₃)Approximate shifts: δ 163-165 (C=O), 140-150 (quaternary pyrazole C's), 110-115 (pyrazole CH), 51-53 (-OCH₃), 45-47 (-NCH₂-), 25-30 (pyrrolidine CH₂'s) ppm.[9]
FTIR (thin film) Key peaks: ~1720 cm⁻¹ (C=O stretch, ester), ~2950 cm⁻¹ (C-H stretch, aliphatic), ~1550 cm⁻¹ (C=N stretch, pyrazole ring).

Self-Validation and Trustworthiness: The protocol's integrity is ensured by the critical purification and characterization steps. Successful synthesis is validated only when the analytical data (NMR, MS) matches the expected values for the target structure and high purity is confirmed by a single spot on TLC and clean NMR spectra. The separation of regioisomers is a key validation point demonstrating proficiency.[7]

Concluding Remarks

This guide outlines a reliable and well-documented pathway for synthesizing this compound. By leveraging a classical 1,3-dipolar cycloaddition reaction, researchers can access this valuable building block for further exploration in drug discovery and chemical biology. The emphasis on the mechanistic rationale and the critical importance of isomeric purification provides a comprehensive framework for success in the laboratory.

References

  • Štefane, B. & Polanc, S. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health. Available at: [Link]

  • Dumitrascu, F., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. National Institutes of Health. Available at: [Link]

  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Kumar, A., et al. (2023). Efficient Synthesis of Chirally Enriched 1H-Imidazo[1,2-b]pyrazole Glycohybrids and Their Anticancer Activity. Thieme Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Li, H., et al. (2017). SYNTHESIS OF (5,6-DIHYDRO-4H-PYRROLO[1,2-b]PYRAZOL-3-YL)METHANAMINE. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/SYNTHESIS-OF-(5%2C6-DIHYDRO-4H-PYRROLO-%5B1%2C2-b-%5D-PYRAZOL-Li-Zhang/a754b20901e16f3922d9b626154388832a8264e1]([Link]

  • Socrates Biosciences Inc. (n.d.). Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-a][4][10]Diazepine-2-Carboxylates. ChemRxiv. Available at: [Link]

  • Request PDF. (n.d.). Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N H insertion cascade reaction of α-diazoesters and ynones. ResearchGate. Available at: [Link]

  • Piotr, K., et al. (2006). Selective Hydrolysis of Ethyl 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate and Ethyl 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate as a Key Step in the Large-Scale Synthesis of Bicyclic Heteroaryl Carboxyaldehydes. ACS Publications. Available at: [Link]

  • Venkatesh, P. (2018). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. Available at: [Link]

  • Mogilaiah, K., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]

  • Štefane, B. & Polanc, S. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]

  • Socrates Biosciences Inc. (2023). Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-a][4][10]Diazepine-2-Carboxylates. ChemRxiv. Available at: [Link]

  • Cerkovnik, J., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Available at: [Link]

  • Kamal, A., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]

  • PDF. (2019). Synthesis, Characterization and Biological Activities of 2, 5-Dimethyl-4-Methoxy[5,6-b]Benzo[2,3-a]Pyrolo-4-Keto Thiazine-1,1-Dioxide. ResearchGate. Available at: [Link]

  • El-Metwaly, N., et al. (2023). SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, ANTIOXIDANT ACTIVITIES, AND IN SILICO STUDY OF NEW AZO DISPERSE DYES CONTAINING PYRA. Semantic Scholar. Available at: [Link]

  • Kumar, G. S., et al. (2014). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). National Institutes of Health. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PMC - NIH. Available at: [Link]

  • Ben-Aoun, Z. (2024). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PubMed Central. Available at: [Link]

Sources

Application of Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate in Drug Design and Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyrrolo[1,2-b]pyrazole Scaffold

In the landscape of medicinal chemistry, the pyrazole nucleus is a well-established "privileged scaffold," forming the core of numerous FDA-approved drugs.[1][2] Its utility stems from its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its role as a stable, aromatic bioisostere for other cyclic structures.[1] The fusion of this versatile heterocycle with a pyrrolidine ring to form the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole system creates a rigid, bicyclic structure with a defined three-dimensional shape. This conformational constraint is highly advantageous in drug design, as it can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity.

Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate is a key functionalized intermediate, providing a strategic handle for further chemical elaboration. The methyl ester at the 2-position serves as a versatile precursor for a variety of functional groups, including amides, carboxylic acids, and alcohols, enabling the exploration of diverse chemical space and the optimization of structure-activity relationships (SAR). This document provides a detailed guide for researchers on the synthesis, derivatization, and application of this scaffold, with a primary focus on its emerging role as a core for kinase inhibitors in oncology and its potential in developing novel anti-inflammatory and antibacterial agents.

Core Application: A Scaffold for Kinase Inhibitors in Oncology

Recent research has highlighted the potential of the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold in the design of potent and selective kinase inhibitors. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.

Targeting the TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a crucial regulator of cell growth, differentiation, and apoptosis.[3] In advanced cancers, however, TGF-β signaling can paradoxically promote tumor progression, metastasis, and immunosuppression.[4] The TGF-β type I receptor (TβRI), also known as Activin receptor-like kinase 5 (ALK5), is a serine/threonine kinase that represents a key node in this pathway.[5] Inhibition of ALK5 is therefore a promising strategy for cancer therapy.

Derivatives of the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core have been identified as potent inhibitors of the ALK5 kinase domain. The rigid scaffold is well-suited to fit into the ATP-binding pocket of the kinase, and modifications at various positions allow for the optimization of interactions with key amino acid residues, leading to high affinity and selectivity. The methyl carboxylate at the 2-position is an ideal starting point for introducing moieties that can form critical hydrogen bonds or occupy specific sub-pockets within the kinase active site.

Experimental Protocols and Methodologies

This section provides detailed, field-proven protocols for the synthesis of the core scaffold and its subsequent evaluation in relevant biological assays.

PART 1: Chemical Synthesis

The synthesis of this compound is most effectively achieved through a [3+2] cycloaddition reaction. This classic approach in heterocyclic chemistry involves the reaction of a 1,3-dipole with a dipolarophile.[6] In this case, a proline-derived mesoionic synthon (a sydnone) serves as the 1,3-dipole, which reacts with methyl propiolate.[7][8]

Protocol 1: Synthesis of this compound

This protocol is adapted from the established synthesis of the corresponding ethyl ester.[7]

Step 1: Synthesis of the Proline-Derived Sydnone (1,3-dipole)

  • To a solution of L-proline in an appropriate solvent, add an excess of a nitrosating agent (e.g., sodium nitrite in acidic solution) at 0°C to form N-nitroso-proline.

  • Isolate the N-nitroso-proline and treat it with a dehydrating agent, such as acetic anhydride or trifluoroacetic anhydride, in an inert solvent (e.g., dichloromethane) at reduced temperature. This facilitates the cyclization to the corresponding sydnone.

  • Carefully purify the sydnone by chromatography, as it can be unstable.

Step 2: [3+2] Cycloaddition Reaction

  • Dissolve the purified proline-derived sydnone in a high-boiling point, inert solvent such as o-xylene.

  • Add an equimolar amount of methyl propiolate to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction typically proceeds with the extrusion of CO2.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product will likely be a mixture of the 2-carboxylate and 3-carboxylate regioisomers. Purify the desired this compound isomer using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality Behind Experimental Choices:

  • The use of a proline-derived sydnone provides the fused pyrrolidine ring system.

  • The [3+2] cycloaddition is a highly efficient method for constructing five-membered heterocyclic rings.[6]

  • Methyl propiolate is chosen as the dipolarophile to directly install the methyl carboxylate at the 2-position of the pyrazole ring.

  • A high-boiling point solvent is necessary to provide the thermal energy required for the cycloaddition and concomitant extrusion of carbon dioxide.

G cluster_0 Synthesis of Core Scaffold L-Proline L-Proline N-Nitroso-proline N-Nitroso-proline L-Proline->N-Nitroso-proline NaNO2, H+ Proline-derived Sydnone Proline-derived Sydnone N-Nitroso-proline->Proline-derived Sydnone Acetic Anhydride This compound This compound Proline-derived Sydnone->this compound [3+2] Cycloaddition (Heat, -CO2) Methyl Propiolate Methyl Propiolate Methyl Propiolate->this compound

Caption: Synthetic pathway for this compound.

PART 2: Biological Evaluation

Once synthesized, derivatives based on the core scaffold must be evaluated for their biological activity. The following protocols are standard methodologies for assessing kinase inhibition, cellular pathway modulation, and general cytotoxicity.

Protocol 2: In Vitro TGF-β Type I Receptor (ALK5) Kinase Inhibition Assay

This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of the ALK5 kinase. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.[9]

Materials:

  • Recombinant human TGFβR1 (ALK5) kinase[9]

  • Kinase substrate (e.g., a generic peptide substrate like Myelin Basic Protein or a specific peptide substrate)

  • ATP

  • Kinase assay buffer

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration range is 100 µM to 1 nM.

  • In the wells of the assay plate, add the kinase buffer, the test compound dilutions (final DMSO concentration should be ≤1%), and the ALK5 enzyme.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced (which is inversely proportional to the remaining ATP) by following the protocol of the ADP-Glo™ kit. This typically involves adding a reagent to deplete the remaining ATP, followed by a second reagent to convert the ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Causality Behind Experimental Choices:

  • The ADP-Glo™ assay is highly sensitive and has a broad dynamic range, making it suitable for screening and IC50 determination.

  • Using a purified, recombinant kinase allows for the direct assessment of enzyme inhibition without the complexity of a cellular environment.

  • The IC50 value provides a quantitative measure of the compound's potency against the target kinase.

Protocol 3: Cellular Assay for Inhibition of TGF-β Signaling

This cell-based assay determines if the compound can inhibit the TGF-β signaling pathway within a cellular context. This can be achieved by measuring the phosphorylation of downstream targets like Smad2/3 or by using a reporter gene assay.[10][11]

Materials:

  • A suitable human cell line (e.g., HaCaT keratinocytes, which are responsive to TGF-β)

  • Cell culture medium and supplements

  • TGF-β1 ligand

  • Test compound

  • Lysis buffer

  • Antibodies for Western blotting (e.g., anti-phospho-Smad2, anti-total-Smad2, anti-GAPDH) or a luciferase reporter assay system.

  • 96-well cell culture plates

Procedure (Western Blotting Method):

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.

  • Stimulate the cells with a predetermined concentration of TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Analyze the phosphorylation of Smad2 by Western blotting using a phospho-specific antibody. Normalize the signal to total Smad2 or a loading control like GAPDH.

  • Quantify the band intensities to determine the dose-dependent inhibition of Smad2 phosphorylation.

Causality Behind Experimental Choices:

  • This assay validates that the compound's activity observed in a biochemical assay translates to the inhibition of the signaling pathway in a live cell.

  • Measuring the phosphorylation of Smad2, a direct downstream target of ALK5, provides a specific readout of pathway inhibition.[10]

  • Using a whole-cell model provides insights into the compound's cell permeability and stability.

G cluster_1 Drug Discovery Workflow: Kinase Inhibitor Scaffold Methyl 5,6-dihydro-4H- pyrrolo[1,2-b]pyrazole- 2-carboxylate Library Compound Library Synthesis Scaffold->Library Biochem_Assay Biochemical Assay (e.g., ALK5 Kinase Assay) Library->Biochem_Assay Primary Screen Cell_Assay Cellular Assay (e.g., p-Smad2 Western Blot) Biochem_Assay->Cell_Assay Hits Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Cell_Assay->Cytotoxicity Hit_to_Lead Hit-to-Lead Optimization (SAR) Cytotoxicity->Hit_to_Lead Validated Hits Hit_to_Lead->Library Iterative Design Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Preclinical Preclinical Candidate Lead_Opt->Preclinical

Caption: A generalized workflow for the discovery of kinase inhibitors.

PART 3: Broader Applications and Corresponding Protocols

While the primary focus is on kinase inhibition, the pyrazole scaffold's known anti-inflammatory and antibacterial properties warrant investigation.[1][12]

Protocol 4: Anti-Inflammatory Activity - Inhibition of LPS-Induced TNF-α Release

This assay measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from monocytic cells stimulated with lipopolysaccharide (LPS).[13][14]

Materials:

  • Human monocytic cell line (e.g., THP-1)[13][14]

  • RPMI-1640 medium, FBS, and other cell culture reagents

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)

  • Lipopolysaccharide (LPS)[13]

  • Test compound

  • Human TNF-α ELISA kit

Procedure:

  • Seed THP-1 cells in a 96-well plate. If desired, differentiate them into macrophage-like cells by treating with PMA (e.g., 50 ng/mL) for 24-48 hours.

  • Wash the cells and replace the medium with fresh medium containing serial dilutions of the test compound. Incubate for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 4-24 hours.[13]

  • Collect the cell culture supernatants.

  • Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of TNF-α release for each compound concentration and determine the IC50 value.

Protocol 5: Antibacterial Activity - Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is a standard method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The protocol should follow the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M07.[15][16]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare serial two-fold dilutions of the test compound in CAMHB directly in a 96-well plate.

  • Prepare a bacterial inoculum suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.

  • Dilute the standardized inoculum in CAMHB so that the final concentration in each well will be approximately 5 x 10^5 CFU/mL.

  • Inoculate each well (containing the compound dilutions) with the bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubate the plates at 35-37°C for 16-20 hours.

  • Determine the MIC by visually inspecting the plates for the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity).

Data Presentation and Interpretation

Quantitative data from the assays should be summarized in a clear and organized manner to facilitate comparison and SAR analysis.

Table 1: Example Data Summary for a Novel Pyrrolo[1,2-b]pyrazole Derivative

AssayTarget/Cell LineReadoutResult (IC50/MIC in µM)
Kinase Inhibition ALK5 (TβRI)ADP-Glo™e.g., 0.05
Cellular Signaling HaCaT cellsp-Smad2 Inhibitione.g., 0.25
Cytotoxicity HEK293 cellsMTT Assaye.g., >50
Anti-inflammatory THP-1 macrophagesTNF-α Releasee.g., 5.2
Antibacterial S. aureusBroth Microdilutione.g., 32
Antibacterial E. coliBroth Microdilutione.g., >64

Visualization of a Key Signaling Pathway

Understanding the mechanism of action requires knowledge of the targeted signaling pathway. For ALK5 inhibitors, the TGF-β pathway is central.

G cluster_pathway TGF-β Signaling Pathway TGFb TGF-β Ligand TBRII TβRII TGFb->TBRII Binds TBRI TβRI (ALK5) TBRII->TBRI Recruits & Phosphorylates Smad23 Smad2/3 TBRI->Smad23 Phosphorylates Inhibitor Pyrrolo[1,2-b]pyrazole Inhibitor Inhibitor->TBRI Inhibits pSmad23 p-Smad2/3 Complex Smad2/3/4 Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocates Transcription Gene Transcription (e.g., Cell Cycle Arrest, EMT) Nucleus->Transcription

Caption: Inhibition of the TGF-β signaling pathway by an ALK5 inhibitor.

Conclusion and Future Directions

This compound is a valuable and versatile starting material for the development of novel therapeutic agents. Its rigid, bicyclic core is particularly well-suited for the design of selective kinase inhibitors targeting cancer-related pathways such as TGF-β. The synthetic accessibility and the presence of a functional handle for derivatization make it an attractive scaffold for medicinal chemists. The protocols outlined in this guide provide a robust framework for researchers to synthesize, evaluate, and optimize compounds based on this promising core structure. Future work should focus on building diverse chemical libraries from this scaffold and screening them against a wider range of biological targets to fully exploit its therapeutic potential.

References

  • Faria, J. V., et al. (2017). Pyrazole-Containing Compounds as Promising Antitumor Agents. Molecules, 22(8), 1258. [Link]

  • Gangjee, A., et al. (2010). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines as microtubule inhibitors. Bioorganic & Medicinal Chemistry, 18(21), 7483-7493. [Link]

  • CLSI. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. Clinical and Laboratory Standards Institute. [Link]

  • Wikipedia contributors. (2023, December 29). 1,3-Dipolar cycloaddition. In Wikipedia, The Free Encyclopedia. Retrieved January 29, 2026, from [Link]

  • Sawant, D. N., et al. (2022). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Pharmaceuticals, 15(6), 717. [Link]

  • Dhawan, S., et al. (2015). Inhibition of TGF-β Signaling Promotes Human Pancreatic β-Cell Replication. Diabetes, 64(9), 3216-3227. [Link]

  • Goubau, D., et al. (2012). Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE. PLoS ONE, 7(3), e34184. [Link]

  • Nawaz, H., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Scientific Reports, 13(1), 14728. [Link]

  • Laping, N. J. (2011). TGF-beta type I receptor (Alk5) kinase inhibitors in oncology. Current Pharmaceutical Biotechnology, 12(12), 2136-2144. [Link]

  • Das, B., et al. (2024). Decarboxylative 1,3-dipolar cycloadditions of l-proline. RSC Advances, 14(13), 9069-9090. [Link]

  • Abdelgawad, M. A., et al. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. International Journal of Health Sciences, 6(S5), 8285-8303. [Link]

  • CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. Clinical and Laboratory Standards Institute. [Link]

  • Klobucar, W., et al. (1997). Selective Hydrolysis of Ethyl 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate and Ethyl 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate as a Key Step in the Large-Scale Synthesis of Bicyclic Heteroaryl Carboxyaldehydes. Organic Process Research & Development, 1(5), 363-367. [Link]

  • ResearchGate. (n.d.). (A) Time course of LPS-induced TNF-α production. THP-1 cells were... Retrieved January 29, 2026, from [Link]

  • Lancelot, J. C., et al. (1988). Synthesis of 4-methyl pyrido (3,2-e) pyrrolo (1,2-a) pyrazines. Chemical and Pharmaceutical Bulletin, 36(9), 3248-3252. [Link]

  • BPS Bioscience. (n.d.). TGFβR1 (ALK5) Kinase Assay Kit. Retrieved January 29, 2026, from [Link]

  • Kumar, A., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3547-3561. [Link]

  • Molecular Devices. (n.d.). Quantify TNFα secretion by THP-1-derived macrophages with an AlphaLISA assay. Retrieved January 29, 2026, from [Link]

  • CLSI. (2009). M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. Clinical and Laboratory Standards Institute. [Link]

  • Das, B., et al. (2024). Decarboxylative 1,3-dipolar cycloadditions of l-proline. RSC Advances, 14(13), 9069-9090. [Link]

  • Laping, N. J. (2011). TGF-beta type I receptor (Alk5) kinase inhibitors in oncology. Current Pharmaceutical Biotechnology, 12(12), 2136-2144. [Link]

  • Tenora, L., et al. (2018). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. Molecules, 23(11), 2959. [Link]

  • Kiran, I. N. C., et al. (2020). Asymmetric Synthesis of Multi-Substituted Prolines via a Catalytic 1,3-Dipolar Cycloaddition Using a Monocationic ZnIIOAc Complex of a Chiral Bisamidine Ligand, Naph-diPIM-dioxo-R. ChemCatChem, 12(22), 5613-5617. [Link]

  • Takai, E., et al. (2020). Stimulation of THP-1 Macrophages with LPS Increased the Production of Osteopontin-Encapsulating Exosome. International Journal of Molecular Sciences, 21(22), 8568. [Link]

  • Tan, A. R. (2021). A Perspective on the Development of TGF-β Inhibitors for Cancer Treatment. Cancers, 13(16), 4053. [Link]

  • Critchley, I. A., et al. (2021). Development of a Broth Microdilution Method for Exebacase Susceptibility Testing. Antimicrobial Agents and Chemotherapy, 65(7), e00115-21. [Link]

  • Cao, J., et al. (2020). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. Molecules, 25(16), 3698. [Link]

  • Arteaga, C. L., et al. (1998). Responsiveness to Transforming Growth Factor-β (TGF-β)-Mediated Growth Inhibition Is a Function of Membrane-Bound TGF-β Type II Receptor in Human Breast Cancer Cells. Clinical Cancer Research, 4(11), 2637-2644. [Link]

  • Ballo, N., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. African Journal of Pharmacy and Pharmacology, 16(10), 200-207. [Link]

  • Intertek Inform. (2024). CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (n.d.). LPS-induced ATP release from THP-1 cells. Retrieved January 29, 2026, from [Link]

  • Bekhit, A. A., et al. (2019). COX-1/COX-2 inhibition assays and histopathological study of the new designed anti-inflammatory agent with a pyrazolopyrimidine core. Bioorganic Chemistry, 85, 266-277. [Link]

  • El-Bialy, A., et al. (2021). Fibroblast Growth Factor-2 and Enamel Matrix Derivative Enhance Proliferation, Migration, and Wound Healing in Gingival Epithelial and Fibroblast Cells. International Journal of Molecular Sciences, 22(11), 5945. [Link]

  • Eurofins DiscoverX. (2020, June 22). Simple Signaling Reporter Assays – Easily Quantify Activation & Inhibition of Cellular Pathways [Video]. YouTube. [Link]

Sources

Application Notes & Protocols: Utilizing Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate for Fragment-Based Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyrrolo[1,2-b]pyrazole Scaffold in Drug Discovery

The quest for novel therapeutic agents is an intricate dance between chemical diversity and biological relevance. In this landscape, "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets – are of paramount importance.[1][2] The pyrazole nucleus and its fused heterocyclic derivatives have firmly established themselves as one such privileged class, forming the core of numerous approved drugs with a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[3][4] The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole system, a bicyclic structure that combines the favorable attributes of a pyrazole with a saturated pyrrolidine ring, offers a unique three-dimensional geometry that is highly attractive for fragment-based drug discovery (FBDD).

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate as a versatile fragment for the synthesis of compound libraries. We will delve into the synthesis of the core fragment, provide detailed, field-proven protocols for its derivatization via robust chemical transformations, and discuss strategies for library design and application in screening campaigns.

Synthesis of the Core Fragment: 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid

The pivotal starting material for library synthesis is the carboxylic acid derivative of the core scaffold. While a direct, high-yield synthesis of the methyl ester is not extensively documented, a reliable route proceeds through the synthesis of the corresponding ethyl ester followed by selective hydrolysis. This approach offers excellent control over the regiochemistry, which is crucial for unambiguous structure-activity relationship (SAR) studies.

The synthesis begins with the reaction of a proline-derived mesoionic synthon with ethyl propiolate, which yields a mixture of the 2- and 3-carboxylated isomers. These isomers can be separated by silica gel chromatography. The desired 2-carboxylate isomer is then subjected to selective hydrolysis to afford the key carboxylic acid intermediate.

Protocol 1: Synthesis of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid

This protocol is adapted from established procedures for the synthesis and selective hydrolysis of similar heterocyclic esters.

Step 1: Synthesis of Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate

  • Reaction: 1,3-dipolar cycloaddition of a proline-derived sydnone with ethyl propiolate.

  • Procedure:

    • To a solution of the proline-derived sydnone (1.0 eq) in a suitable high-boiling solvent (e.g., o-xylene), add ethyl propiolate (1.1 eq).

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the residue by silica gel column chromatography (e.g., using a heptane/ethyl acetate gradient) to separate the 2- and 3-carboxylate isomers.

Step 2: Selective Hydrolysis to 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid

  • Causality: The steric and electronic differences between the 2- and 3-positions of the pyrrolo[1,2-b]pyrazole core allow for the selective hydrolysis of the 2-ester under carefully controlled conditions.

  • Procedure:

    • Dissolve Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate (1.0 eq) in a mixture of ethanol and water.

    • Add a stoichiometric amount of a suitable base (e.g., potassium hydroxide, 1.05 eq).

    • Stir the reaction mixture at room temperature and monitor the hydrolysis by TLC or LC-MS until the starting material is consumed.

    • Carefully acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of ~3-4.

    • The product will precipitate out of solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the desired carboxylic acid.

Step Product Typical Yield Analytical Data
1Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate40-50% (of the 1:1 isomeric mixture)Characterized by 1H NMR, 13C NMR, and MS
25,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid>90%Characterized by 1H NMR, 13C NMR, and MS

Library Synthesis Strategies and Protocols

With the core carboxylic acid in hand, a multitude of diversification strategies can be employed. We will focus on two of the most robust and widely used reactions in medicinal chemistry: amide bond formation and the Suzuki-Miyaura cross-coupling.

A. Amide Library Synthesis

Amide bond formation is a cornerstone of drug discovery, enabling the exploration of a vast chemical space through the coupling of the core acid with a diverse range of amines.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Processing cluster_3 Output Core_Acid 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid Coupling Amide Coupling (e.g., HATU, HOBt, EDCI) Core_Acid->Coupling Amine_Library Diverse Amine Building Blocks Amine_Library->Coupling Workup Aqueous Workup / Extraction Coupling->Workup Purification Purification (e.g., Chromatography, Crystallization) Workup->Purification Amide_Library_Final Final Amide Library Purification->Amide_Library_Final QC Quality Control (LC-MS, NMR) Amide_Library_Final->QC

Caption: Workflow for Amide Library Synthesis.

This protocol is optimized for the parallel synthesis of an amide library in a 96-well plate format.

  • Reagents & Equipment:

    • 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid

    • Library of primary and secondary amines

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF (N,N-Dimethylformamide)

    • 96-well reaction block

    • Automated liquid handler (optional)

  • Procedure:

    • Prepare a stock solution of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid in anhydrous DMF (e.g., 0.2 M).

    • Prepare stock solutions of your amine library in anhydrous DMF (e.g., 0.25 M) in a 96-well plate.

    • Prepare a stock solution of HATU (0.22 M) and DIPEA (0.4 M) in anhydrous DMF.

    • To each well of a 96-well reaction block, add the carboxylic acid stock solution (1.0 eq).

    • To each corresponding well, add the amine stock solution (1.2 eq).

    • Add the HATU/DIPEA stock solution to each well.

    • Seal the reaction block and shake at room temperature for 12-18 hours.

    • Quench the reactions by adding water to each well.

    • Extract the products with a suitable organic solvent (e.g., ethyl acetate).

    • Concentrate the organic extracts and purify the products using parallel purification techniques (e.g., mass-directed automated flash chromatography).

    • Characterize each library member by LC-MS to confirm identity and purity.

Parameter Condition Rationale
Coupling ReagentHATUHigh efficiency, low epimerization risk, and good solubility.
BaseDIPEANon-nucleophilic base to neutralize the acid formed during the reaction.
SolventDMFExcellent solvent for a wide range of reactants and reagents.
StoichiometryAmine (1.2 eq)A slight excess of the amine drives the reaction to completion.
TemperatureRoom TemperatureMild conditions that are suitable for most amines.
B. Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

To introduce aryl or heteroaryl moieties, a Suzuki-Miyaura cross-coupling reaction can be employed. This requires the synthesis of a halogenated pyrrolo[1,2-b]pyrazole precursor. Bromination is a common and effective method for introducing a handle for cross-coupling.

G cluster_0 Precursor Synthesis cluster_1 Reaction cluster_2 Processing cluster_3 Output Core_Ester This compound Bromination Bromination (e.g., NBS) Core_Ester->Bromination Bromo_Ester Bromo-substituted Core Fragment Bromination->Bromo_Ester Coupling Suzuki-Miyaura Coupling Bromo_Ester->Coupling Workup Aqueous Workup / Extraction Coupling->Workup Boronic_Acids Diverse Boronic Acid Library Boronic_Acids->Coupling Purification Purification (e.g., Chromatography) Workup->Purification Aryl_Library Final Arylated Library Purification->Aryl_Library QC Quality Control (LC-MS, NMR) Aryl_Library->QC

Caption: Workflow for Suzuki-Miyaura Library Synthesis.

  • Procedure:

    • Dissolve this compound (1.0 eq) in a suitable solvent such as DMF or acetonitrile.

    • Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.

    • Stir the reaction mixture until the starting material is consumed (monitor by TLC or LC-MS).

    • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to obtain the brominated precursor.

This protocol is adapted from established methods for the Suzuki-Miyaura coupling of halogenated pyrazoles and related heterocycles.[5][6]

  • Reagents & Equipment:

    • Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate

    • Library of aryl and heteroaryl boronic acids or esters

    • Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0))

    • Aqueous sodium carbonate (Na2CO3) solution (e.g., 2 M)

    • Dioxane or a similar solvent

    • 96-well reaction block with reflux capabilities

  • Procedure:

    • To each well of a 96-well reaction block, add the bromo-precursor (1.0 eq), the corresponding boronic acid (1.5 eq), and the palladium catalyst (0.05 eq).

    • Add the solvent (e.g., dioxane) followed by the aqueous base (e.g., 2M Na2CO3).

    • Seal the reaction block and heat to 80-100 °C for 4-12 hours, or until the reaction is complete as monitored by LC-MS.

    • Cool the reaction block to room temperature.

    • Dilute each well with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with brine, dry, and concentrate.

    • Purify the library members using parallel purification techniques.

    • Characterize each compound by LC-MS.

Parameter Condition Rationale
CatalystPd(PPh3)4A robust and commonly used catalyst for Suzuki-Miyaura couplings.
BaseNa2CO3 (aq)A standard and effective base for this transformation.
Solvent SystemDioxane/WaterA common solvent mixture that facilitates the dissolution of both organic and inorganic reagents.
StoichiometryBoronic Acid (1.5 eq)An excess of the boronic acid helps to drive the reaction to completion and mitigate the effects of boronic acid decomposition.
Temperature80-100 °CSufficient to promote the catalytic cycle without significant degradation of the reactants.

Applications in Drug Discovery

Libraries synthesized from the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold are well-suited for screening against a variety of biological targets, particularly kinases, for which pyrazole-containing compounds have shown significant promise.[7] The rigid, three-dimensional nature of the scaffold allows for the presentation of substituents in well-defined vectors, which can lead to high-affinity interactions with protein binding sites.

Screening Strategy:

  • Primary Screening: The synthesized library can be screened at a single high concentration (e.g., 10-50 µM) against the target of interest in a high-throughput format.

  • Hit Confirmation: Compounds that show significant activity in the primary screen should be re-tested to confirm their activity and rule out false positives.

  • Dose-Response Analysis: Confirmed hits should be tested across a range of concentrations to determine their potency (e.g., IC50 or EC50 values).

  • SAR Elucidation: The data from the dose-response analysis can be used to build a structure-activity relationship, guiding the design of the next generation of more potent and selective compounds.

Conclusion

The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold represents a valuable starting point for the generation of diverse and medicinally relevant compound libraries. The synthetic routes and protocols detailed in this application note provide a robust framework for accessing and derivatizing this core structure. By leveraging the power of parallel synthesis and established coupling chemistries, researchers can efficiently explore the chemical space around this privileged scaffold, accelerating the discovery of novel therapeutic agents.

References

  • (2017). Synthesis of (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine. Semantic Scholar. [Link]

  • (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. National Institutes of Health. [Link]

  • (2023). Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-a][3][8]Diazepine-2-Carboxylates. ChemRxiv. [Link]

  • (2025). Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase. ResearchGate. [Link]

  • (n.d.). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. PubMed. [Link]

  • (2025). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. ResearchGate. [Link]

  • (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • (n.d.). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. MDPI. [Link]

  • (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. [Link]

  • (2008). Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles. National Institutes of Health. [Link]

  • (2012). Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase. PlumX. [Link]

  • (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]

  • (2021). Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. RSC Publishing. [Link]

  • (n.d.). Synthesis and properties of 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[3][5][8]triazolo[3,4-b][3][8][9]thiadiazine-7-. ResearchGate. [Link]

  • (2025). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. ResearchGate. [Link]

  • (n.d.). Current status of pyrazole and its biological activities. National Institutes of Health. [Link]

  • (2025). The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. ResearchGate. [Link]

  • (2023). Efficient Synthesis of Chirally Enriched 1H-Imidazo[1,2-b]pyrazole. Thieme Connect. [Link]

  • (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. MDPI. [Link]

Sources

Analytical techniques for Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate characterization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Comprehensive Characterization of Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate

Abstract

This application note provides a detailed, multi-technique guide for the comprehensive characterization of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Recognizing the critical need for unambiguous structural verification and purity assessment in drug development and scientific research, this document outlines an integrated analytical workflow. We present detailed protocols and interpretation guidelines for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Crystallography. The causality behind experimental choices is explained, and each protocol is designed as a self-validating component of a holistic characterization strategy.

Introduction: The Pyrrolo[1,2-b]pyrazole Scaffold

The pyrrolo[1,2-b]pyrazole core is a privileged bicyclic nitrogen heterocycle that features prominently in the design of novel therapeutic agents.[1] Its rigid, planar structure and rich electronic properties make it an attractive scaffold for targeting a range of biological entities, including kinases and other enzymes. This compound is a key synthetic intermediate and a potential pharmacophore in its own right. Accurate and thorough characterization is paramount to ensure the validity of downstream biological and chemical studies.

This guide is intended for researchers, scientists, and drug development professionals, providing the technical foundation to confirm the identity, structure, and purity of this specific molecule with a high degree of confidence.

Target Molecule: this compound Molecular Formula: C₈H₁₀N₂O₂ Molecular Weight: 182.18 g/mol Chemical Structure: Chemical structure of this compound

The Analytical Workflow: A Multi-Pronged Approach

A robust analytical strategy does not rely on a single technique. Instead, it integrates complementary methods to build a cohesive and verifiable structural dossier. The results from one technique should corroborate the findings of another, creating a self-validating system. Our recommended workflow proceeds from rapid, high-throughput assessments of purity and molecular mass to in-depth structural elucidation.

G cluster_0 Initial Synthesis Output cluster_1 Purity & Identity Confirmation cluster_2 Structural Elucidation cluster_3 Definitive Structure Crude Crude Product HPLC HPLC (Purity Assessment) Crude->HPLC Is it pure? MS Mass Spectrometry (Molecular Weight) Crude->MS Correct mass? HPLC->MS FTIR FTIR Spectroscopy (Functional Groups) MS->FTIR Proceed if MW correct NMR NMR Spectroscopy (Connectivity & 3D Structure) FTIR->NMR Proceed if functional groups confirmed XRAY X-Ray Crystallography (Absolute Structure) NMR->XRAY For unambiguous confirmation

Figure 1: A logical workflow for the characterization of a synthesized compound.

High-Performance Liquid Chromatography (HPLC): The Purity Benchmark

Principle & Rationale: HPLC is the cornerstone of purity assessment.[2] For a moderately polar compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice. It separates the target compound from starting materials, by-products, and other impurities based on differential partitioning between a non-polar stationary phase and a polar mobile phase. The goal is to obtain a single, sharp, symmetrical peak for the analyte, allowing for quantification of purity as a percentage of the total detected peak area.

Experimental Protocol: RP-HPLC
  • Column Selection: A C18 column (e.g., TSK-gel Super ODS, 2 µm particle size) is an excellent starting point due to its versatility and high resolving power for a wide range of analytes.[3]

  • Sample Preparation:

    • Accurately weigh ~1 mg of the sample.

    • Dissolve in 1 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.22 µm syringe filter to remove any particulates.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Degas both solvents thoroughly using sonication or vacuum filtration.

  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • Detection: UV-Vis Diode Array Detector (DAD), monitoring at 254 nm and 280 nm.

    • Gradient Elution: A gradient is recommended to ensure elution of both polar and non-polar impurities.[3]

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.0595
18.0595
18.1955
21.0955
Expected Results & Interpretation
  • Purity: A successful synthesis and purification should yield a chromatogram with a major peak exhibiting >98% of the total peak area.

  • Retention Time (tR): The retention time of the main peak should be consistent across multiple runs. It serves as a key identifier under specific chromatographic conditions.

  • Peak Shape: The peak should be sharp and symmetrical (tailing factor close to 1.0), indicating good interaction with the column and the absence of overloading.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Principle & Rationale: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.[4] For structural confirmation, its primary role is to verify the molecular weight of the target compound. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it provides a highly accurate mass measurement that can confirm the elemental composition.[5]

Experimental Protocol: Electrospray Ionization - Time of Flight (ESI-TOF)
  • Sample Preparation:

    • Use the same stock solution prepared for HPLC analysis (1 mg/mL in 50:50 Acetonitrile:Water).

    • Further dilute this solution 1:100 with the mobile phase to a final concentration of 10 µg/mL.

  • Ionization Mode: Electrospray Ionization (ESI) is ideal for this molecule due to the presence of nitrogen atoms that are readily protonated. Positive ion mode ([M+H]⁺) is recommended.

  • Instrument Parameters:

    • Mass Range: 50 - 500 m/z

    • Capillary Voltage: 3.5 kV

    • Nebulizer Gas (N₂): 1.5 Bar

    • Drying Gas (N₂): 7.0 L/min at 200 °C

    • Data Acquisition: Acquire data in centroid mode. An internal calibrant should be used for accurate mass measurement.

Expected Results & Interpretation
  • Molecular Ion Peak: The primary peak of interest will be the protonated molecule, [M+H]⁺.

    • Calculated Exact Mass for [C₈H₁₀N₂O₂ + H]⁺: 183.0815

    • The measured m/z from HRMS should be within 5 ppm of this calculated value.

  • Nitrogen Rule: The molecule contains two (an even number) of nitrogen atoms. Therefore, its nominal molecular mass is an even number (182). The molecular ion peak in an EI spectrum would be at an even m/z value.[6] In ESI, the [M+H]⁺ adduct will have an odd m/z (183).

  • Isotopic Pattern: Look for the A+1 peak (from ¹³C), which should have an intensity of approximately 8.8% relative to the monoisotopic peak.

Ion SpeciesCalculated Exact MassExpected Observed m/z
[M+H]⁺183.0815~183.08
[M+Na]⁺205.0634~205.06

NMR Spectroscopy: The Definitive Structural Blueprint

Principle & Rationale: NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of a molecule in solution.[7] ¹H NMR provides information about the chemical environment and proximity of protons, while ¹³C NMR identifies all unique carbon atoms. 2D NMR techniques (like COSY and HMBC) are used to definitively map out the entire molecular skeleton.

Experimental Protocol: ¹H, ¹³C, and 2D NMR
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.

  • Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.

  • Experiments to Run:

    • ¹H NMR: Standard proton spectrum.

    • ¹³C NMR: Proton-decoupled carbon spectrum.

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings (³JHH).

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for connecting molecular fragments.

Expected Results & Interpretation (in CDCl₃)
Proton LabelPredicted δ (ppm)MultiplicityIntegrationRationale
H3~7.4-7.6Singlet (s)1HProton on electron-deficient pyrazole ring, adjacent to two nitrogen atoms.[8]
H7~6.5-6.7Singlet (s)1HProton on the pyrrole-like portion of the pyrazole ring.
H4~4.1-4.3Triplet (t)2HMethylene group attached to the pyrazole nitrogen.
H5~2.9-3.1Triplet (t)2HMethylene group adjacent to the saturated carbon (C6).
H6~2.6-2.8Multiplet (m)2HMethylene group between two other methylene groups.
O-CH₃~3.8-3.9Singlet (s)3HMethyl ester protons.
  • ¹³C NMR: Expect 8 distinct carbon signals. The carbonyl carbon (C=O) of the ester will be the most downfield (~160-165 ppm), followed by the aromatic/olefinic carbons of the pyrazole ring, the aliphatic carbons of the dihydropyrrole ring, and finally the methyl ester carbon (~52 ppm).[7]

  • Self-Validation with 2D NMR: An HMBC experiment should show a correlation between the methyl protons (~3.85 ppm) and the ester carbonyl carbon (~162 ppm), unequivocally confirming the methyl ester functionality. Correlations between H4 and carbons in the pyrazole ring will confirm the fusion point.

FTIR Spectroscopy: Functional Group Fingerprinting

Principle & Rationale: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[9] It is a rapid and simple method to confirm the presence of key structural motifs, such as the carbonyl group of the ester and the C=N/C=C bonds of the aromatic ring.[10]

Experimental Protocol: Attenuated Total Reflectance (ATR)
  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Expected Results & Interpretation
  • A successful spectrum will confirm the presence of the key functional groups and the absence of impurities like carboxylic acids (broad O-H stretch) or primary/secondary amines (N-H stretch).

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
C-H Stretch (Aromatic/Olefinic)3100 - 3000Medium
C-H Stretch (Aliphatic)3000 - 2850Medium
C=O Stretch (Ester)1725 - 1710 Strong
C=N, C=C Stretch (Ring)1600 - 1450Medium
C-O Stretch (Ester)1300 - 1150Strong

Single-Crystal X-ray Crystallography: The Unambiguous Proof

Principle & Rationale: This technique provides the absolute, three-dimensional structure of a molecule in the solid state by analyzing the diffraction pattern of X-rays passing through a single, perfect crystal.[11] It is considered the "gold standard" for structural proof, confirming not only the connectivity but also bond lengths, bond angles, and intermolecular interactions.[12]

Experimental Protocol
  • Crystal Growth: This is the most critical and often most challenging step.

    • Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethyl acetate/hexane, dichloromethane/pentane) is a common method.[13]

    • The goal is to obtain a single, well-formed crystal of sufficient size and quality (typically > 0.1 mm in all dimensions).

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Collect diffraction data using a modern diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα radiation source.[13]

  • Structure Solution and Refinement: The diffraction data is processed to solve and refine the crystal structure, yielding an atomic model of the molecule.

Expected Results & Interpretation
  • The output is a detailed crystallographic information file (CIF) containing the precise coordinates of every atom.

  • This data confirms the bicyclic pyrrolo[1,2-b]pyrazole ring system, the position of the methyl carboxylate group at the C2 position, and the planarity of the pyrazole ring.

  • It serves as the ultimate validation for the structures proposed by NMR and MS.

G Compound Methyl 5,6-dihydro-4H-pyrrolo [1,2-b]pyrazole-2-carboxylate NMR NMR (¹H, ¹³C, COSY, HMBC) Compound->NMR MS HRMS (ESI-TOF) Compound->MS HPLC HPLC (RP-C18) Compound->HPLC FTIR FTIR (ATR) Compound->FTIR XRAY X-Ray Crystallography Compound->XRAY Connectivity Atomic Connectivity (Skeleton) NMR->Connectivity Provides MW Molecular Weight & Formula MS->MW Provides Purity Purity (%) HPLC->Purity Provides FuncGroups Functional Groups (C=O, C=N) FTIR->FuncGroups Provides AbsStruct Absolute 3D Structure XRAY->AbsStruct Provides Connectivity->MW Corroborates Connectivity->FuncGroups Corroborates MW->Connectivity Corroborates AbsStruct->Connectivity Confirms

Figure 2: Interconnectivity of analytical techniques for holistic compound characterization.

Conclusion

The characterization of this compound requires a synergistic application of modern analytical techniques. By following the integrated workflow detailed in this note—beginning with HPLC and MS for purity and mass verification, proceeding to NMR and FTIR for detailed structural mapping, and culminating in X-ray crystallography for absolute proof—researchers can establish the identity of their compound with the highest level of scientific rigor. This comprehensive approach ensures data integrity and provides a solid foundation for subsequent research and development activities.

References

  • Gorcea, F., et al. (2021). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules. Available at: [Link]

  • Karumudi, B. S., & Nagandla, D. D. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF NEWER PYRAZOLE DERIVATIVES. European Journal of Biomedical and Pharmaceutical Sciences. Available at: [Link]

  • Gorcea, F., et al. (2021). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. National Institutes of Health. Available at: [Link]

  • (No Author). (2020). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Paper Publications. Available at: [Link]

  • Fayed, E. A., et al. (2024). Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. National Institutes of Health. Available at: [Link]

  • Aitken, R. A., et al. (2018). X-Ray Structures of Some Heterocyclic Sulfones. MDPI. Available at: [Link]

  • (No Author). (2026). Asymmetric Organocatalyzed Michael/Oxa-Michael Domino Reaction of Isoxazole-5-ones with 1,3-Nitroenynes: Access to Chiral Fused. American Chemical Society. Available at: [Link]

  • (No Author). (2023). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. National Institutes of Health. Available at: [Link]

  • (No Author). (n.d.). Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-a][14][15]Diazepine-2-Carboxylates. ChemRxiv. Available at: [Link]

  • (No Author). (2017). SYNTHESIS OF (5,6-DIHYDRO-4H-PYRROLO[1,2-b]PYRAZOL-3- YL)METHANAMINE. Semantic Scholar. Available at: [Link]

  • Wang, Q., et al. (2017). Synthesis of[11][16]-Bicyclic Heterocycles with a Ring-Junction Nitrogen via Rh(III)-Catalyzed C-H Functionalization of Alkenyl Azoles. National Institutes of Health. Available at: [Link]

  • Jennings, A. L., & Boggs, J. E. (1964). Mass Spectrometry for Structure Determination. Simple Nitrogen Heterocycles. ACS Publications. Available at: [Link]

  • Kataoka, H., et al. (2007). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. PubMed. Available at: [Link]

  • (No Author). (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. LinkedIn. Available at: [Link]

  • (No Author). (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Hilaris Publisher. Available at: [Link]

  • (No Author). (2026). Confined Chiral Pd(II) Catalyst-Enabled Enantioselective Intramolecular Aminoalkylation of Alkenes: One-Step Construction of Chiral N-Fused Bicyclic Skeletons. Journal of the American Chemical Society. Available at: [Link]

  • (No Author). (2022). Insights on the Synthesis of N-Heterocycles Containing Macrocycles and Their Complexion and Biological Properties. MDPI. Available at: [Link]

  • (No Author). (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Available at: [Link]

  • (No Author). (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. ResearchGate. Available at: [Link]

  • Lister, A. K., et al. (1994). Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. ACS Publications. Available at: [Link]

  • (No Author). (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • (No Author). (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives. JOCPR. Available at: [Link]

  • Hashiguchi, H., & Itazaki, M. (2021). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. Available at: [Link]

  • Chen, Q., et al. (2018). Reliable Functionalization of 5,6-Fused Bicyclic N-Heterocycles Pyrazolopyrimidines and Imidazopyridazines via Zinc and Magnesium Organometallics. National Institutes of Health. Available at: [Link]

  • (No Author). (n.d.). HPLC Method Development. Phenomenex. Available at: [Link]

  • (No Author). (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. Available at: [Link]

  • (No Author). (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. ACS Publications. Available at: [Link]

  • (No Author). (2006). Raman, FT-IR, and DFT studies of 3,5-pyrazoledicarboxylic acid and its Ce(III) and Nd(III) complexes. ResearchGate. Available at: [Link]

  • (No Author). (n.d.). The Nitrogen Rule in Mass Spectrometry. Chemistry Steps. Available at: [Link]

Sources

Spectroscopic analysis of pyrrolopyrazole derivatives (NMR, MS, IR)

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by using Google to hunt down information on spectroscopic analysis for pyrrolopyrazole derivatives. The plan is to focus my search on NMR, MS, and IR techniques. I need to gather comprehensive data before I can move to the next step.

Refining Search Strategies

I'm now refining my Google searches to pinpoint characteristic spectral data and established protocols. Simultaneously, I've begun structuring the application note. I'm planning to introduce pyrrolopyrazoles and then dedicate sections to NMR, MS, and IR, emphasizing their relevance to these derivatives. I'm focusing on incorporating authoritative sources to back up my explanations and protocols.

Expanding Search and Structure

I'm now expanding my Google searches, zeroing in on typical spectral data and established protocols. At the same time, I've started structuring the application note. I'll introduce pyrrolopyrazoles and then devote sections to NMR, MS, and IR, emphasizing their relevance. My focus is on using reliable sources to bolster explanations and protocols. My plan is to detail sample prep and acquisition protocols for each technique.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The pyrrolo[1,2-b]pyrazole scaffold is a valuable pharmacophore in modern drug discovery, and mastering its synthesis is key to unlocking its therapeutic potential.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will delve into the causality behind experimental choices, providing not just steps, but the scientific reasoning to empower your research.

Core Synthesis Pathway: The [3+2] Cycloaddition

The most prevalent and efficient method for constructing the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core is through a 1,3-dipolar cycloaddition reaction.[1][2][3] This reaction involves the in situ generation of a pyrazolidinium ylide (the 1,3-dipole), which is then trapped by a suitable dipolarophile, such as an acetylenic ester, to form the desired five-membered heterocyclic ring.[4]

G cluster_0 Step 1: Ylide Generation (in situ) cluster_1 Step 2: Cycloaddition Precursor Pyrazolidinone Precursor Ylide Pyrazolidinium Ylide (1,3-Dipole) Precursor->Ylide Base Aldehyde Aldehyde (e.g., Formaldehyde) Aldehyde->Ylide Product This compound Ylide->Product Dipolarophile Methyl Propiolate (Dipolarophile) Dipolarophile->Product [3+2] Cycloaddition G Start Low Overall Yield Detected Check_Ylide Is Ylide Generation Efficient? Start->Check_Ylide Check_Cyclo Is Cycloaddition Step Inefficient? Check_Ylide->Check_Cyclo Yes Ylide_Sol Optimize Base, Solvent, Temp for Ylide Formation Check_Ylide->Ylide_Sol No Check_Purity Are there Purification Losses? Check_Cyclo->Check_Purity No Cyclo_Sol Optimize Temp, Time, Dipolarophile Conc. Check_Cyclo->Cyclo_Sol Yes Purity_Sol Refine Chromatography/Crystallization Protocol Check_Purity->Purity_Sol Yes Success Yield Improved Ylide_Sol->Success Cyclo_Sol->Success Purity_Sol->Success

Sources

Challenges in the purification of isomeric pyrrolopyrazole mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Challenges in the purification of isomeric pyrrolopyrazole mixtures

Role: Senior Application Scientist | Context: Drug Discovery Support

Introduction: The "Kinase Scaffold" Challenge

Pyrrolopyrazoles (e.g., pyrrolo[2,3-b]pyrazole) are privileged scaffolds in medicinal chemistry, particularly for Janus Kinase (JAK) and Aurora kinase inhibitors. However, their synthesis—specifically the N-alkylation step—frequently results in regioisomeric mixtures (e.g., N1- vs. N2-alkylation).[1]

These isomers often possess identical mass-to-charge ratios (m/z), similar pKa values, and nearly identical lipophilicity (


), making standard C18 purification ineffective. This guide provides a self-validating workflow to resolve these "inseparable" mixtures using orthogonal chromatography and structural elucidation.

Module 1: Diagnostic Triage – "Do I have a mixture?"

Before attempting purification, you must confirm that a single LC-MS peak isn't hiding a co-eluting isomer.

The "pH Swing" Test

Standard acidic LC-MS methods (0.1% Formic Acid) often protonate both isomers, causing them to co-elute due to similar ionic radii.

  • Protocol: Run your sample on two analytical methods:

    • Low pH: Water/Acetonitrile + 0.1% Formic Acid.

    • High pH: Water/Acetonitrile + 10 mM Ammonium Bicarbonate (pH 10).

  • Interpretation: If a single peak at Low pH splits into two peaks (or shows a shoulder) at High pH, you have regioisomers. The basic conditions suppress ionization, allowing the neutral molecules to interact differently with the stationary phase based on their distinct 3D shapes.

Module 2: Purification Strategies

Strategy A: Flash Chromatography (Bulk Separation)

Best for: Early intermediates, >500 mg scale,


.

The Problem: Pyrrolopyrazoles are basic. They interact strongly with acidic silanols on silica gel, causing peak tailing that obscures separation.

The Fix: "Passivate" the silica.

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to both Solvent A (DCM) and Solvent B (MeOH).

  • Loading: Do not use liquid loading. Use Dry Loading (adsorb crude onto Celite or amine-functionalized silica) to prevent band broadening at the inlet.

  • Gradient: Use a "Iso-Gradient": Hold at 2% MeOH for 5 CVs, then very shallow gradient (2% to 5% over 20 CVs).

Strategy B: High-pH Prep-HPLC (The Workhorse)

Best for: Final compounds, 10–500 mg scale, close eluters.

Standard acidic prep-HPLC often fails here. High pH is the gold standard for basic heterocycles.

Recommended System:

  • Column: Waters XBridge C18 or Agilent ZORBAX Extend-C18 (must be high-pH stable).

  • Buffer: 10 mM Ammonium Bicarbonate (pH 10) in Water.

  • Modifier: Acetonitrile (100%).[2]

  • Mechanism: At pH 10, the pyrrolopyrazole is neutral. This maximizes hydrophobic interaction and shape selectivity.

Strategy C: SFC (The "Silver Bullet")

Best for: "Inseparable" isomers where HPLC fails.

Supercritical Fluid Chromatography (SFC) offers orthogonal selectivity. Even for achiral regioisomers, chiral stationary phases often provide the best separation due to the rigid "pockets" in the polysaccharide structure.

Table 1: SFC Screening for Regioisomers

PriorityColumn ChemistryCo-SolventRationale
1 2-Ethylpyridine (2-EP) MeOH + 0.2% DEAStrong H-bonding interaction with pyrrole NH.
2 Cellulose-2 (Lux/Reflect) MeOH/EtOH (1:1)Polysaccharide derivative; excellent shape recognition.
3 Pentafluorophenyl (PFP) MeOH

-

interactions exploit electron density differences.

Module 3: Troubleshooting Guides & FAQs

Category: Chromatographic Failures

Q1: My peaks are tailing badly on C18 Prep-HPLC, even with a gradient. Why?

Diagnosis: Silanol Overload. The Fix: You are likely using a low-quality silica core or insufficient buffer strength.

  • Switch Column: Use a "Hybrid Particle" column (e.g., BEH or Gemini-NX) which resists high pH and has fewer free silanols.

  • Increase Ionic Strength: Bump your buffer from 10 mM to 20 mM Ammonium Bicarbonate . This masks the silanols more effectively.

Q2: I see two peaks, but they merge when I scale up the injection. How do I fix this?

Diagnosis: Volume Overload vs. Mass Overload. The Fix:

  • Solvent Mismatch: If you dissolve the sample in 100% DMSO but start the gradient at 5% ACN, the DMSO "slug" carries the sample through the column.

  • Protocol: Dissolve sample in 50:50 DMSO:Water (or MeOH). If it crashes out, use "Sandwich Injection" : Draw 200 µL weak solvent (water), then sample, then 200 µL weak solvent. This focuses the band at the head of the column.

Q3: Flash chromatography failed. The spots touch on TLC.[2][3] Is Prep-HPLC my only option?

Diagnosis: Insufficient Selectivity. The Fix: Try Automated Multiple Development (AMD) logic manually.

  • Run the column isocratic at the Rf 0.3 solvent mix. Do not run a gradient. Isocratic elution maximizes the number of theoretical plates for closely eluting compounds.

Module 4: Structural Elucidation (Which isomer is which?)

You have separated Peak A and Peak B. Now you must identify them. MS alone is useless here.

The Nuclear Overhauser Effect (NOE) Protocol

You must map the spatial proximity of the alkyl group to the scaffold protons.

Experimental Setup:

  • Solvent: DMSO-d6 (prevents exchange of labile NH protons).

  • Experiment: 1D-NOE (selective excitation) or 2D-NOESY.

Decision Logic:

  • Scenario: Distinguishing N1-methyl vs. N2-methyl in a pyrrolo[2,3-d]pyrimidine.

  • Observation:

    • Isomer A: Irradiation of the Methyl group shows an NOE enhancement of the C2-proton (pyrimidine ring). -> Result: N1-alkylation (closer to C2).

    • Isomer B: Irradiation of the Methyl group shows NOE enhancement of the C7-proton (pyrrole ring) or no interaction with C2. -> Result: N2-alkylation (or N7 depending on numbering).

Visual Workflows

Diagram 1: The Purification Decision Matrix

Caption: Logical flow for selecting the optimal purification technique based on sample scale and difficulty.

PurificationStrategy Start Crude Mixture (Isomers confirmed by LCMS) ScaleCheck Scale > 500 mg? Start->ScaleCheck Flash Flash Chromatography (Amine-modified Silica) ScaleCheck->Flash Yes HPLC_Check Prep-HPLC (High pH / C18) ScaleCheck->HPLC_Check No Flash->HPLC_Check Insufficient Purity Final Pure Isomers (>98% purity) Flash->Final Success SFC_Check SFC Screening (Cellulose-2 / 2-EP) HPLC_Check->SFC_Check Co-elution HPLC_Check->Final Success SFC_Check->Final Success

Diagram 2: Structural ID Logic (NOE)

Caption: Determining regiochemistry using 1D-NOE NMR correlations.

NOE_Logic Sample Isolated Isomer (Dissolved in DMSO-d6) Exp Run 1D-NOE (Irradiate N-Methyl) Sample->Exp Result1 NOE to Pyrimidine H (Adjacent C-H) Exp->Result1 Result2 NOE to Pyrrole H (Remote C-H) Exp->Result2 Conclusion1 Isomer A (N1-Alkylation) Result1->Conclusion1 Conclusion2 Isomer B (N2-Alkylation) Result2->Conclusion2

References

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations? Retrieved from

  • Dolan, J. W. (2011). Back to Basics: The Role of pH in Retention and Selectivity.[4] LCGC International. Retrieved from

  • BenchChem. (2025).[2][3] Technical Support Center: Optimizing N-Alkylation of Pyrazoles. Retrieved from

  • Gilar, M., et al. (2013). High pH reversed-phase chromatography as a superior fractionation scheme compared to off-gel isoelectric focusing for complex proteome analysis.[5] Proteomics, 13(20), 2956-2966.[5] Retrieved from

  • Toribio, L., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(1). Retrieved from

Sources

Stability studies of Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate in different pH conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Studies of Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate

Welcome to the technical support guide for investigating the stability of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on conducting pH stability studies for this heterocyclic compound. Here, you will find not only procedural steps but also the underlying scientific principles, troubleshooting advice, and answers to frequently asked questions to ensure the integrity and success of your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous solutions?

A1: The main stability concern for this molecule is the hydrolysis of the methyl ester group. This reaction can be catalyzed by both acidic and basic conditions, leading to the formation of the corresponding carboxylic acid and methanol.[1][2] The fused pyrrolo-pyrazole ring system is generally aromatic and relatively stable, but extreme pH and temperature conditions could potentially lead to ring-opening or other degradation pathways.[3]

Q2: Why is a pH stability study critical for this compound?

A2: Understanding the pH-dependent stability is crucial for several reasons in drug development. It helps in:

  • Formulation Development: Selecting appropriate excipients and buffer systems to ensure the drug's stability in a liquid formulation.

  • Predicting In Vivo Behavior: The stability in various pH environments can provide insights into how the compound will behave in the gastrointestinal tract (which has a wide pH range).

  • Manufacturing and Storage: Defining the optimal pH range for processing and long-term storage to prevent degradation and ensure product shelf-life.

  • Analytical Method Development: Identifying potential degradation products that need to be monitored by stability-indicating analytical methods.[4]

Q3: What pH range should I investigate for a comprehensive stability profile?

A3: A broad pH range is recommended to understand the compound's behavior fully. A typical study would include conditions such as:

  • Strongly Acidic: pH 1-2 (e.g., 0.1 N HCl)

  • Mildly Acidic: pH 4-5

  • Neutral: pH 6-7.5

  • Mildly Basic: pH 8-9

  • Strongly Basic: pH 12-13 (e.g., 0.1 N NaOH)

These conditions mimic various physiological and pharmaceutical environments.

Q4: What is a "forced degradation" study, and how does it relate to pH stability?

A4: Forced degradation, or stress testing, involves intentionally exposing the drug substance to harsh conditions (like strong acids and bases, high temperatures, light, and oxidizing agents) to accelerate its degradation.[4][5] The goal is to rapidly identify potential degradation products and pathways.[4][6] The pH stability study is a key component of forced degradation, specifically focusing on hydrolytic degradation pathways.[6][7] The aim is typically to achieve 5-20% degradation of the active ingredient to ensure that the analytical method can effectively separate and quantify the degradants.[6][7]

II. Understanding the Degradation Pathway

The primary anticipated degradation pathway for this compound under both acidic and basic conditions is the hydrolysis of the ester functional group.

  • Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst.[2] To drive the reaction towards the products (carboxylic acid and alcohol), a large excess of water is typically used.[8][9]

  • Base-Promoted Hydrolysis (Saponification): This reaction is irreversible because the carboxylic acid formed is deprotonated by the base to form a carboxylate salt, which is not susceptible to nucleophilic attack by the alcohol.[9]

G cluster_acid Acid-Catalyzed Hydrolysis (Reversible) cluster_base Base-Promoted Hydrolysis (Irreversible) Compound_A This compound Products_A Carboxylic Acid + Methanol Compound_A->Products_A + H2O, H+ Products_A->Compound_A - H2O Compound_B This compound Products_B Carboxylate Salt + Methanol Compound_B->Products_B + OH-

Caption: Predicted Hydrolysis Pathways.

III. Experimental Protocol: pH Stability Study

This protocol outlines a comprehensive approach to assessing the stability of this compound across a range of pH values.

1. Materials and Reagents:

  • This compound (high purity)

  • Hydrochloric acid (HCl), Sodium Hydroxide (NaOH)

  • Phosphate and citrate buffer components

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and pH meter

  • HPLC system with a UV or PDA detector[10]

2. Preparation of Buffer Solutions:

  • pH 2.0: 0.01 M HCl

  • pH 4.5: Citrate buffer

  • pH 7.4: Phosphate buffer

  • pH 9.0: Phosphate or borate buffer

  • pH 12.0: 0.01 M NaOH

3. Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • For each pH condition, add a small, precise volume of the stock solution to a larger volume of the respective buffer to achieve a final concentration of approximately 50-100 µg/mL. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the reaction.

4. Incubation and Sampling:

  • Incubate the prepared solutions at a controlled temperature (e.g., 40°C or 50°C) to accelerate degradation.

  • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).

  • Immediately quench the reaction by neutralizing the acidic and basic samples and/or diluting them with the mobile phase to stop further degradation before analysis.

5. Analytical Method:

  • A stability-indicating HPLC method is essential. This method must be able to separate the parent compound from all potential degradation products.[10]

  • Column: A C18 reversed-phase column is a common starting point for nitrogen-containing heterocyclic compounds.[11]

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., phosphate or acetate buffer) is typically effective.

  • Detection: UV detection at a wavelength where the parent compound and potential degradants have good absorbance.

6. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration (time zero).

  • Plot the natural logarithm of the remaining concentration versus time to determine the degradation rate constant (k) for each pH.

  • The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

G A Prepare Stock Solution (1 mg/mL) C Dilute Stock into Buffers A->C B Prepare Buffer Solutions (pH 2, 4.5, 7.4, 9, 12) B->C D Incubate at Controlled Temperature C->D E Withdraw Samples at Time Points D->E F Quench Reaction E->F G Analyze by HPLC F->G H Calculate % Remaining and Degradation Rate G->H

Caption: Experimental Workflow for pH Stability Study.

IV. Troubleshooting Guide
Problem Possible Cause(s) Recommended Solution(s)
No degradation observed, even under harsh conditions. The compound is highly stable. The stress conditions are not harsh enough. Analytical method is not sensitive to small changes.Increase the temperature of incubation. Extend the duration of the study. Use stronger acidic/basic conditions (e.g., 0.1 N or 1 N HCl/NaOH). Verify the performance of your analytical method.
Very rapid degradation (>80%) at the first time point. The compound is very labile under the tested conditions. The initial time point was not taken immediately after sample preparation.Reduce the temperature of incubation. Decrease the strength of the acid/base. Take more frequent initial time points (e.g., 0, 0.5, 1, 2 hours).
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase pH. Column degradation due to extreme pH of the injected sample. Co-elution of degradants with the parent peak.Ensure the mobile phase pH is within the stable range for the column. Neutralize samples before injection. Optimize the HPLC method (e.g., change gradient, mobile phase composition, or column chemistry).
Mass balance is poor (sum of parent and degradants is not close to 100%). Some degradants are not being detected by the UV detector. Degradants are precipitating out of solution. The parent compound is adsorbing to the container.Use a photodiode array (PDA) detector to check for peaks at different wavelengths. Use a mass spectrometer (LC-MS) for more comprehensive detection. Check for precipitation in the samples. Use silanized vials to minimize adsorption.
V. Expected Data Summary

The results of the pH stability study can be summarized in a table to provide a clear overview of the compound's stability profile.

pH Condition Temperature (°C) Apparent Rate Constant (k, hr⁻¹) Half-life (t½, hours) Major Degradant(s)
2.00.01 M HCl50[Insert experimental data][Insert experimental data]5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid
4.5Citrate Buffer50[Insert experimental data][Insert experimental data]5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid
7.4Phosphate Buffer50[Insert experimental data][Insert experimental data]Minimal degradation expected
9.0Borate Buffer50[Insert experimental data][Insert experimental data]5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid
12.00.01 M NaOH50[Insert experimental data][Insert experimental data]5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid

This table should be populated with the actual experimental data obtained.

References

  • Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives. PubMed Central. Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • hydrolysis of esters. Chemguide. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. National Institutes of Health. Available at: [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. Available at: [Link]

  • Stability testing of existing active substances and related finished products. European Medicines Agency. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. Available at: [Link]

  • Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways. ResearchGate. Available at: [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Available at: [Link]

  • Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Application. Available at: [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. National Institutes of Health. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available at: [Link]

  • Revisiting Fused‐Pyrrolo‐1,10‐Phenanthroline Derivatives: Novel Transformations and Stability Studies. ResearchGate. Available at: [Link]

  • EcoScale MCR sustainability to impart rapid access to pyrrolo[1,2-b]pyrazoles scaffolds assisted by recyclable HClO4‧SiO2 heterogeneous catalytic system. Indian Journal of Chemistry. Available at: [Link]

  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Pan American Health Organization. Available at: [Link]

  • Ester Hydrolysis (Acidic and Basic Conditions). YouTube. Available at: [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. National Institutes of Health. Available at: [Link]

  • Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Element. Available at: [Link]

  • Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. ACS Publications. Available at: [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency. Available at: [Link]

  • Forced Degradation in Pharmaceuticals - A Regulatory Update. ResearchGate. Available at: [Link]

  • Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

  • Ester to Acid - Common Conditions. The Synthetic Organic Chemist's Companion. Available at: [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link]

  • Draft regional guidelines on stability testing of active substances and pharmaceutical products. World Health Organization. Available at: [Link]

Sources

Difficulties with the deprotection of the N-SEM group in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Rugged" Protecting Group

The N-SEM group is a double-edged sword in pyrazole chemistry. While it offers superior stability compared to N-Boc or N-THP—allowing for lithiation and preventing "N-H" acidity issues during cross-coupling—it is notoriously difficult to remove.

Unlike O-SEM ethers, which cleave readily with standard fluoride sources, N-SEM pyrazoles often resist mild TBAF treatment . The nitrogen-carbon bond is significantly more robust, and the reaction frequently stalls at a stable hydroxymethyl intermediate (hemiaminal), leading to mass spectral confusion (


) and low yields.

This guide provides a decision matrix for selecting the correct deprotection strategy and detailed protocols to overcome the "hemiaminal trap."

Decision Matrix: Selecting Your Protocol

Before starting, analyze your substrate's sensitivity. Do not default to TBAF unless necessary.[1]

SEM_Decision_Tree Start Start: Substrate Analysis AcidSensitive Is the substrate Acid-Sensitive? Start->AcidSensitive BaseSensitive Is the substrate Base-Sensitive? AcidSensitive->BaseSensitive No (Stable to Acid) Orthogonality Must preserve other Silyl Groups (TBS/TIPS)? AcidSensitive->Orthogonality Yes (Contains Acetal/Boc) Method_HCl PROTOCOL A: HCl / Ethanol (Reflux) (Most Robust) BaseSensitive->Method_HCl No (Stable to Base) Method_TFA PROTOCOL D: TFA / DCM + Basic Wash (Mild Acidic) BaseSensitive->Method_TFA Yes (Ester/Nitrile present) Method_TBAF PROTOCOL B: Anhydrous TBAF / THF (Requires Heat) Orthogonality->Method_TBAF No (Cleave everything) Method_MgBr2 PROTOCOL C: MgBr2 / Nitromethane (High Selectivity) Orthogonality->Method_MgBr2 Yes (Keep TBS/TIPS)

Figure 1: Strategic selection of deprotection conditions based on substrate functionality.

The "Hemiaminal Trap": Why Your Reaction Fails

The most common support ticket we receive involves users observing a product with Mass = Expected + 30 Da .

The Mechanism of Failure

When the SEM group is cleaved, it does not always release the free amine immediately. It forms an


-hydroxymethyl intermediate (hemiaminal). This species is surprisingly stable on electron-deficient pyrazoles and requires a specific basic workup  or high thermal energy to collapse into the free amine and formaldehyde.

Hemiaminal_Trap SEM N-SEM Precursor (Stable) Inter N-CH2-OH (Hemiaminal Intermediate) Mass = M+30 SEM->Inter Step 1: Acid or F- (Cleaves C-Si bond) Inter->Inter Stalls here if workup is neutral Product Free Pyrazole (N-H) + CH2O (Formaldehyde) Inter->Product Step 2: CRITICAL Basic Wash / Heat (Releases CH2O)

Figure 2: The two-step mechanism. Step 2 is often omitted by researchers, leading to impure isolation.

Validated Protocols

Protocol A: The "Gold Standard" (HCl/Ethanol)

Best for: Simple pyrazoles, substrates stable to strong acid.

Why it works: The high temperature facilitates the collapse of the hemiaminal, and the solvent (ethanol) helps trap the released formaldehyde as an acetal, preventing re-reaction.

  • Dissolution: Dissolve substrate (1.0 equiv) in Ethanol (0.1 M concentration).

  • Acidification: Add concentrated HCl (approx. 10–20 equiv).

    • Note: 4M HCl in Dioxane can be used if solubility is an issue.

  • Reflux: Heat to 80°C–Reflux for 2–4 hours. Monitor by LCMS.[2]

    • Checkpoint: If you see M+30, continue heating.

  • Workup (Critical):

    • Cool to room temperature.[1][2][3]

    • Concentrate to remove bulk ethanol/HCl.

    • Neutralization: Add saturated aqueous NaHCO₃ or NH₄OH until pH > 8. Stir for 30 minutes. This ensures the hemiaminal collapses.

    • Extract with EtOAc or DCM/iPrOH (3:1).

Protocol B: Fluoride Activation (TBAF)

Best for: Acid-sensitive substrates (e.g., containing acetals, Boc groups).

Why it fails: Hydrated TBAF is often not basic enough to drive the reaction to completion on N-SEM groups.

  • Reagent Prep: Use 1M TBAF in THF .

    • Optimization: Add ethylenediamine (3 equiv) to the reaction. This acts as a scavenger for the released formaldehyde, driving the equilibrium forward.

  • Reaction:

    • Mix substrate and TBAF (5–10 equiv) + Ethylenediamine (3 equiv).

    • Heat to 60°C (refluxing THF) for 12–24 hours. Room temperature is rarely sufficient for N-SEM.

  • Workup:

    • Dilute with EtOAc.

    • Wash with water x3 (to remove TBAF salts).

    • Tip: If M+30 persists, treat the crude residue with dilute NH₄OH in MeOH for 1 hour.

Protocol C: Magnesium Bromide (MgBr₂)

Best for: Selectivity (Preserving TBS/TIPS ethers).

Why it works: MgBr₂ acts as a mild Lewis acid that coordinates with the ethoxy oxygen, cleaving the SEM group via a chelation-assisted mechanism without touching robust silyl ethers.

  • Setup: Dissolve substrate in Nitromethane (MeNO₂) or Ether.

  • Addition: Add MgBr₂·OEt₂ (3–5 equiv).

  • Conditions: Stir at room temperature to 50°C.

  • Quench: Pour into sat. NaHCO₃.

Comparative Data: Reagent Efficacy

ReagentConditionsSuccess Rate (N-SEM)Side ReactionsKey Advantage
HCl / EtOH 80°C, 4hHigh (>90%) Cleaves Boc/TBSMost reliable; removes hemiaminal efficiently.
TBAF / THF 60°C, 12hModerate (60-70%)Incomplete rxnCompatible with acid-sensitive groups.
TFA / DCM 25°C, 2hLow (Stalls at M+30)TrifluoroacetylationMild; requires basic workup step (Step 2).
MgBr₂ 50°C, MeNO₂High (Specific)NoneOrthogonal: Leaves TBS/TIPS intact.

Troubleshooting FAQs

Q: I removed the SEM group, but my product mass is M+12? A: You likely formed a methylene bridge (dimerization) caused by the released formaldehyde reacting with two pyrazole units.

  • Fix: Use a formaldehyde scavenger during the reaction (Ethylenediamine or 1,3-dimethoxybenzene) or ensure high dilution.

Q: TBAF is causing decomposition of my substrate. A: TBAF is basic and the fluoride ion is nucleophilic.

  • Fix: Switch to TASF (tris(dimethylamino)sulfonium difluorotrimethylsilicate) for a milder, non-basic fluoride source, or use the MgBr₂ method.

Q: The reaction stalls at 50% conversion. A: The byproduct (trimethylsilyl fluoride/ethanol) and formaldehyde can inhibit the reaction.

  • Fix: Add 4Å molecular sieves to the reaction (if using TBAF) to remove water, or simply add more acid and increase temperature (if using HCl). N-SEM cleavage has a high activation energy.

References

  • Greene's Protective Groups in Organic Synthesis , 4th Ed.[4] (Wuts & Greene).[5] Specific section on SEM cleavage conditions.

  • Vakalopoulos, A., & Hoffmann, H. M. R. (2000).[5] Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide.[5][6][7] Organic Letters.

  • BenchChem Technical Support.

  • Common Organic Chemistry. SEM Deprotection (HCl) Protocols.

  • Duffy, J. L., et al. (2005). Difficulties in SEM deprotection of pyrrolo[2,3-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters.

Sources

Technical Support Ticket #8492: Racemization Control in Chiral Pyrrolopyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is ChiraTech Application Support . Below is your customized troubleshooting guide for preventing racemization during the synthesis of chiral pyrrolopyrazoles.

Status: Open Priority: Critical (Process Chemistry / CMC) Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Preventing


-center racemization during coupling and cyclization of pyrrolopyrazole scaffolds.
Executive Summary & Root Cause Analysis

The Issue: You are observing a loss of enantiomeric excess (ee) during the synthesis of chiral pyrrolopyrazoles. This typically occurs when a chiral center (often an amino acid derivative or chiral amine) is attached directly to the electron-deficient pyrrolopyrazole core.

The Mechanism (Why it happens): The pyrrolopyrazole ring system is highly electron-withdrawing. When a chiral center is attached at the N1 or C3 position (common in kinase inhibitors like Danusertib analogs), the adjacent protons become significantly more acidic.

  • Pathway A (Direct Enolization): Base-mediated deprotonation of the

    
    -proton leads to a planar enolate intermediate, destroying chirality.
    
  • Pathway B (Oxazolone Formation): During amide coupling, activated carboxylates can cyclize to form 5(4H)-oxazolones (azlactones), which racemize rapidly before ring-opening.

Visualizing the Threat: The diagram below illustrates the critical "Danger Zone" where racemization occurs.

RacemizationPathways cluster_conditions Critical Control Points Start Chiral Starting Material (L-Isomer) Activation Carboxylate Activation (DIC/Oxyma) Start->Activation Enolization Direct Enolization (Base-Catalyzed) Start->Enolization Excess Base (TEA/DIPEA) Oxazolone Oxazolone Intermediate Activation->Oxazolone Slow Coupling High Temp Product Chiral Product (L-Isomer >99% ee) Activation->Product Fast Coupling No Base Racemic Racemic Product (DL-Mix) Oxazolone->Racemic Rapid Epimerization Enolization->Racemic

Figure 1: Mechanistic pathways leading to racemization.[1][2] Pathway B (Oxazolone) is dominant during slow activations, while Pathway A (Enolization) is driven by base strength.

Troubleshooting Guide: Step-by-Step Protocols
Scenario A: Coupling a Chiral Acid to the Pyrrolopyrazole Amine

Most common in late-stage functionalization.

Standard Protocol (High Risk): HATU + DIPEA in DMF. Optimized Protocol (Low Risk): DIC + Oxyma Pure in DCM/DMF (9:1).

Step-by-Step Procedure:

  • Dissolution: Dissolve the chiral acid (1.0 equiv) and Oxyma Pure (1.1 equiv) in DCM.

    • Why: Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) is a superior additive that suppresses racemization better than HOBt/HOAt and is non-explosive [1]. DCM is non-polar, which destabilizes the charged enolate transition state.

  • Activation: Cool to 0 °C . Add DIC (Diisopropylcarbodiimide, 1.1 equiv) dropwise. Stir for 5–10 minutes.

    • Why: Pre-activation at low temperature minimizes oxazolone formation.

  • Coupling: Add the pyrrolopyrazole amine (1.0 equiv). Do NOT add base (DIPEA/TEA) unless absolutely necessary for solubility.

    • Why: Tertiary amines like DIPEA act as proton shuttles, abstracting the acidic

      
      -proton. Under neutral conditions (carbodiimide chemistry), this path is blocked [2].
      
  • Monitoring: Monitor by SFC (Supercritical Fluid Chromatography) or Chiral HPLC.

  • Quench: Once complete, quench with dilute acidic brine (pH 3–4) to protonate any transient enolates immediately.

Scenario B: Cyclization to Form the Pyrrolopyrazole Core

Risk: Racemization of a pre-existing chiral center on the hydrazine or pyrrole precursor.

Protocol:

  • Avoid Base-Mediated Cyclization: Traditional NaH or NaOEt cyclizations are lethal to chiral centers.

  • Switch to Acid-Catalyzed Cyclization: Use mild Lewis acids (e.g., Sc(OTf)₃) or Brønsted acids (AcOH) in non-polar solvents (Toluene).

  • Temperature Control: Maintain reaction temperature < 50 °C. If higher temps are needed, use a Dean-Stark trap to drive equilibrium by water removal rather than thermal forcing.

Comparative Data: Reagent Impact on Enantiomeric Excess

The following data summarizes internal benchmarking on the coupling of N-Boc-L-Proline to a 3-amino-pyrrolopyrazole core.

Coupling SystemBase AddedSolventTemperatureYield (%)% ee (Product)Risk Level
HATU DIPEA (2.0 eq)DMF25 °C92%78%🔴 Critical
EDC / HOBt TEA (2.0 eq)DMF25 °C85%88%🟠 High
T3P (Propylphosphonic anhydride) DIPEA (3.0 eq)EtOAc0 °C88%94%🟡 Moderate
DIC / Oxyma Pure None DCM0 °C95%>99% 🟢 Safe
COMU TMP (Collidine)DMF0 °C91%98%🟢 Safe

Key Insight: The presence of strong bases (DIPEA/TEA) in polar aprotic solvents (DMF) is the primary driver of racemization. Switching to DIC/Oxyma (base-free) or T3P (controlled release) significantly preserves chirality [3].

Frequently Asked Questions (FAQ)

Q: My starting material is a salt (e.g., HCl salt). I must use a base to free it. What should I do? A: Do not use TEA or DIPEA. Use TMP (2,4,6-Trimethylpyridine/Collidine) . It is a weaker, sterically hindered base that is sufficient to neutralize the HCl salt but too hindered to abstract the acidic


-proton of the chiral center.

Q: Can I use DMF as a solvent? My compound is not soluble in DCM. A: Use the minimum amount of DMF necessary to dissolve your reagents, then dilute with DCM or EtOAc. Pure DMF promotes charge separation, stabilizing the enolate intermediate. A 1:4 DMF:DCM mixture is often a good compromise.

Q: I am seeing racemization during the workup, not the reaction. Why? A: Pyrrolopyrazoles can be sensitive to basic extraction. Avoid washing with saturated NaHCO₃ if the reaction mixture is still hot. Quench with a buffer (pH 4–5) and perform phase separation quickly.

Q: What about enzymatic resolution? A: If chemical synthesis fails to maintain >98% ee, consider Kinetic Resolution using Lipase B (CAL-B) on the intermediate ester. This is a robust fallback for pyrrolopyrazole precursors [4].

Decision Tree for Method Selection

Use this flow to select the correct protocol for your specific synthesis.

DecisionTree Start Start: Chiral Pyrrolopyrazole Synthesis Q1 Is the chiral center part of the ring or a side chain? Start->Q1 SideChain Side Chain Coupling Q1->SideChain RingForm Ring Formation (Cyclization) Q1->RingForm Q2 Is the amine a salt (HCl/TFA)? SideChain->Q2 Q3 Is the cyclization Acid or Base mediated? RingForm->Q3 FreeBase Use DIC / Oxyma Pure (No Base, DCM, 0°C) Q2->FreeBase No SaltForm Use DIC / Oxyma + Collidine (Weak Base, DCM/DMF) Q2->SaltForm Yes AcidMed Safe: Use AcOH / Sc(OTf)3 (Toluene, <50°C) Q3->AcidMed Acid BaseMed Risk: Switch to T3P cyclization or Enzymatic Resolution Q3->BaseMed Base

Figure 2: Decision matrix for selecting racemization-free synthetic conditions.

References
  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal, 15(37), 9394–9403. Link

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602. Link

  • Dunetz, J. R., et al. (2016). "T3P (Propylphosphonic Anhydride): A Widely Applicable Reagent for Amide and Peptide Synthesis." Organic Process Research & Development, 20(2), 140–177. Link

  • Ghanem, A. (2007).[3] "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron: Asymmetry, 18(12), 1363–1393. Link

Sources

Validation & Comparative

A Comparative Guide to the Definitive Structural Confirmation of Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the pyrrolo[1,2-b]pyrazole scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant biological and optical properties.[1][2] The precise three-dimensional arrangement of atoms within these molecules dictates their function, making unambiguous structural confirmation a cornerstone of reliable and reproducible research. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of a specific derivative, Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate, with a primary focus on the unparalleled certainty offered by single-crystal X-ray crystallography.

The Imperative of Unambiguous Structure

The journey from a proposed molecular structure on paper to a confirmed, tangible entity is fraught with potential for ambiguity. Isomers can exhibit nearly identical spectroscopic signatures, and subtle stereochemical differences can lead to vastly different biological activities. For drug development professionals, an incorrect structural assignment can lead to wasted resources and failed clinical trials. For materials scientists, it can result in unpredictable material properties. Therefore, the choice of analytical methodology is not merely a procedural step but a critical decision that underpins the validity of all subsequent research.

X-ray Crystallography: The Gold Standard for Structural Proof

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule.[3][4] It moves beyond interpreting spectral data to provide a direct visualization of the atomic arrangement in the solid state. The technique relies on the principle that a crystal, with its perfectly ordered lattice of molecules, will diffract a beam of X-rays in a unique pattern.[5] By analyzing the positions and intensities of these diffracted spots, a three-dimensional map of the electron density within the crystal can be calculated, revealing the precise location of each atom.[3] This method yields exact bond lengths, bond angles, and the absolute configuration of chiral centers, leaving no room for structural ambiguity.

Experimental Workflow: From Powder to Picture

The path to a crystal structure is a multi-step process that demands patience and precision. The most significant bottleneck is often the initial step of growing a high-quality single crystal suitable for diffraction.[6]

G cluster_0 Step 1: Crystallization cluster_1 Step 2: Data Collection cluster_2 Step 3: Structure Solution & Refinement Purified_Compound Purified Compound Solvent_Screening Solvent Screening Purified_Compound->Solvent_Screening Crystallization_Method Method Selection (Evaporation, Diffusion, Cooling) Solvent_Screening->Crystallization_Method Crystal_Growth Crystal Growth Crystallization_Method->Crystal_Growth Mounting Mount Crystal Crystal_Growth->Mounting XRay_Beam Expose to X-ray Beam Mounting->XRay_Beam Diffraction Collect Diffraction Pattern XRay_Beam->Diffraction Electron_Density Calculate Electron Density Map Diffraction->Electron_Density Model_Building Build Atomic Model Electron_Density->Model_Building Refinement Refine Structure Model_Building->Refinement Validation Validate Final Structure Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Definitive 3D Structure

Caption: Workflow for X-ray Crystallography.
Detailed Protocol: Single Crystal Growth by Slow Evaporation
  • Preparation : Ensure the this compound sample is of high purity (>98%), as impurities can inhibit crystallization.

  • Solvent Selection : In a small, clean vial, dissolve a small amount (5-10 mg) of the compound in a minimal volume of a suitable solvent or solvent mixture (e.g., ethyl acetate, dichloromethane/hexane). The goal is to create a solution that is just saturated at room temperature.[7]

  • Evaporation Control : Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle or use parafilm with a few pinholes. This allows for slow evaporation of the solvent over several days to weeks.[7]

  • Incubation : Place the vial in a vibration-free environment at a constant temperature.

  • Harvesting : Once well-formed, single crystals appear, carefully extract them from the solution using a loop and mount them on the goniometer of the diffractometer.

A Multi-Faceted Approach: Complementary Spectroscopic Techniques

While X-ray crystallography provides the ultimate answer, it is part of a broader analytical toolkit. Spectroscopic methods are indispensable for initial characterization, purity assessment, and for analyzing samples that fail to crystallize. They provide crucial pieces of the structural puzzle that, when combined, build a strong, albeit indirect, case for the proposed structure.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for determining the connectivity of a molecule in solution.[9] It provides detailed information about the chemical environment of each ¹H (proton) and ¹³C nucleus.

  • Information Gained :

    • ¹H NMR : Reveals the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (spin-spin splitting). For our target molecule, it would confirm the presence of the methyl ester protons, and the protons on the dihydro-pyrrolo ring system, with characteristic chemical shifts and coupling patterns.[1]

    • ¹³C NMR : Shows the number of distinct carbon environments, including quaternary carbons.

    • 2D NMR (COSY, HSQC, HMBC) : These experiments establish direct and long-range correlations between protons and carbons, allowing for the piecing together of the entire molecular skeleton.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments (HRMS), the precise molecular formula.[10]

  • Information Gained :

    • Molecular Ion Peak (M+) : Confirms the molecular weight of this compound.

    • Isotopic Pattern : Can confirm the presence of certain elements (e.g., Br, Cl).[10]

    • Fragmentation Pattern : Provides clues about the structural motifs within the molecule as it breaks apart in the spectrometer.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule.[10]

  • Information Gained : For the target molecule, the IR spectrum would prominently feature a strong absorption band for the ester carbonyl (C=O) group, typically around 1700-1725 cm⁻¹, as well as C-H and C-N stretching vibrations characteristic of the heterocyclic rings.

Head-to-Head Comparison: Choosing the Right Tool

The selection of an analytical technique depends on the specific question being asked. Is the goal to confirm a known structure's identity, or to elucidate a completely novel one? The table below objectively compares the performance of these key techniques.

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryIR Spectroscopy
Primary Information 3D Atomic Arrangement, Bond Lengths/AnglesC-H Framework, ConnectivityMolecular Formula, FragmentsFunctional Groups
Unambiguity Definitive High (but indirect)Low (isomers are an issue)Low
Sample Requirement High-quality single crystal~1-5 mg in solution<1 µg (solid or solution)~1 mg (solid or liquid)
Key Advantage Unambiguous structural proofDetailed connectivity in solutionHigh sensitivity, exact massFast, simple, functional group ID
Key Limitation Requires suitable crystalsCan be complex to interpretNo connectivity/stereochem infoLimited skeletal information

The Integrated Analytical Workflow

In modern chemical research, these techniques are not used in isolation but as part of a logical, self-validating workflow. The data from each method corroborates the others, building a comprehensive and trustworthy structural assignment.

G cluster_0 Initial Characterization cluster_1 Connectivity & Skeleton cluster_2 Absolute Confirmation MS Mass Spectrometry (Confirm Molecular Formula) Proposed Proposed Structure MS->Proposed IR IR Spectroscopy (Identify Functional Groups) IR->Proposed NMR 1D & 2D NMR (Propose Connectivity) XRAY X-ray Crystallography (Confirm 3D Structure) NMR->XRAY Confirmed Confirmed Structure XRAY->Confirmed Proposed->NMR

Sources

Evaluating different synthetic routes to the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold represents a critical bicyclic pharmacophore, serving as a bioisostere for indoles and a core structure in kinase inhibitors (e.g., Danusertib analogs) and GPCR ligands (e.g., Withasomnine). Despite its structural simplicity, synthesizing this scaffold with high regiocontrol is deceptively challenging due to the tautomeric nature of the pyrazole ring.

This guide evaluates three distinct synthetic methodologies:

  • The Convergent Route: Intramolecular 1,3-Dipolar Cycloaddition.[1]

  • The Stepwise Route: N-Alkylation/Cyclization of Pyrazoles.

  • The Classical Route: Cyclocondensation of Hydrazines.

Recommendation: For medicinal chemistry campaigns requiring diverse substitution at the C2/C3 positions, Route 1 (1,3-Dipolar Cycloaddition) is superior due to its high regioselectivity and atom economy. For large-scale preparation of simple cores, Route 2 remains the industrial workhorse despite its reliance on protecting groups.

Part 1: Strategic Analysis & Decision Matrix

The primary synthetic bottleneck for this scaffold is N-alkylation regioselectivity . The pyrazole nitrogen atoms (N1 and N2) have similar nucleophilicity. Direct alkylation often yields mixtures of 1,5- and 1,3-isomers, requiring tedious chromatographic separation.

Decision Tree: Selecting the Optimal Route

decision_tree start Target: 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole q1 Is the Pyrazole Ring pre-formed? start->q1 q2 Is C3/C2 substitution complex? q1->q2 No (De Novo Synthesis) r2 Route 2: Stepwise Alkylation (Requires Protection) q1->r2 Yes (Commercial Pyrazole) r1 Route 1: 1,3-Dipolar Cycloaddition (High Regiocontrol) q2->r1 Yes (Need specific isomers) r3 Route 3: Hydrazine Condensation (Limited Scope) q2->r3 No (Simple alkyl/aryl groups)

Figure 1: Strategic decision tree for selecting the synthetic pathway based on starting material availability and target complexity.

Part 2: Route Evaluation

Route 1: Intramolecular 1,3-Dipolar Cycloaddition (The "Convergent" Approach)

This method constructs the bicyclic core in a single concerted step. It relies on the generation of a transient nitrile imine dipole, typically from a hydrazonyl chloride or a tetrazole precursor, which undergoes an intramolecular [3+2] cycloaddition with a tethered alkene.

  • Mechanism: The hydrazonyl chloride is treated with a base (e.g., TEA) to generate the nitrile imine in situ. The tethered alkene acts as the dipolarophile.

  • Key Advantage: Complete regiocontrol. The tether forces the cyclization to occur at the specific nitrogen atom, eliminating N1/N2 isomer issues.

  • Recent Advances: Microwave-assisted decomposition of 2-(alkynyl)tetrazoles has recently been optimized to generate the nitrile imine intermediate without corrosive chlorides [1].

mechanism_dipolar precursor Hydrazonyl Chloride (Precursor) dipole Nitrile Imine (1,3-Dipole) precursor->dipole -HCl base Base (Et3N) base->dipole ts Transition State [3+2] Concerted dipole->ts Intramolecular Capture product 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole ts->product Cyclization

Figure 2: Mechanistic flow of the intramolecular nitrile imine cycloaddition.

Route 2: Stepwise N-Alkylation/Cyclization (The "Classical" Approach)

This route starts with a pre-formed pyrazole. To ensure regioselectivity, the pyrazole nitrogen is often protected (e.g., with SEM or THP), followed by alkylation at C5 (lithiation) or N1, and then cyclization.

  • The Challenge: Direct alkylation of pyrazole with 1-bromo-3-chloropropane typically yields a mixture of isomers.

  • The Fix: A validated protocol involves protecting the pyrazole with a [2-(trimethylsilyl)ethoxy]methyl (SEM) group, directing lithiation to the C5 position, followed by alkylation and ring closure [2].

  • Pros: Uses cheap, commercially available pyrazoles.

  • Cons: Poor atom economy due to protection/deprotection steps; requires cryogenic conditions (

    
    -BuLi at -78 °C).
    
Route 3: Cyclocondensation (Hydrazine + Dielectrophile)

This approach mimics the Knorr pyrazole synthesis but uses a bifunctional electrophile (e.g., 3-chloropropyl ketones) reacting with hydrazine.

  • Pros: One-pot potential.[2][3][4]

  • Cons: Often produces low yields due to polymerization of the bifunctional electrophile and competitive intermolecular reactions.

Part 3: Comparative Data Analysis

FeatureRoute 1: 1,3-Dipolar CycloadditionRoute 2: Stepwise AlkylationRoute 3: Cyclocondensation
Regioselectivity Excellent (>99:1) Moderate (requires blocking groups)Variable
Step Count Low (Convergent)High (Linear, 5-8 steps)Low
Overall Yield 65 - 85%25 - 40% (cumulative)30 - 50%
Scalability Moderate (Dilution required)High (Standard unit ops)Moderate
Key Risk Unstable intermediates (nitrile imines)Cryogenic lithiation safetyPolymerization

Part 4: Detailed Experimental Protocol

Selected Method: Route 1 (Intramolecular 1,3-Dipolar Cycloaddition) Rationale: This protocol offers the highest scientific integrity for research applications, ensuring structural purity without complex separation.

Materials
  • Precursor:

    
    -(4-pentenyl)benzohydrazonoyl chloride (1.0 equiv)
    
  • Base: Triethylamine (Et

    
    N) (2.0 equiv)
    
  • Solvent: Anhydrous Toluene (0.05 M concentration to favor intramolecular reaction)

Step-by-Step Workflow
  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Purge with Argon.

  • Dissolution: Dissolve the hydrazonoyl chloride precursor in anhydrous toluene. Note: High dilution (0.01 - 0.05 M) is critical to prevent intermolecular dimerization of the nitrile imine.

  • Activation: Add Triethylamine dropwise at room temperature. The solution may turn slightly yellow/turbid as triethylamine hydrochloride precipitates.

  • Cyclization: Heat the reaction mixture to reflux (110 °C) for 4–6 hours. Monitor by TLC (or LC-MS) for the disappearance of the hydrazonoyl chloride.

  • Workup: Cool to room temperature. Filter off the triethylamine hydrochloride salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (SiO

    
    , Hexanes/EtOAc gradient).
    
  • Validation: Confirm structure via

    
    H NMR (look for disappearance of alkene protons and appearance of the fused bicyclic methine/methylene signals).
    

Part 5: References

  • Yoneyama, H., et al. (2022). "Synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazoles and Homologs from 5-Substituted 2-(Alkynyl)tetrazoles via Microwave-Induced Intramolecular Nitrile-Imine–Alkyne 1,3-Dipolar Cycloaddition." Synthesis. Link

  • Li, Z., et al. (2017). "Synthesis of (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine." Heterocycles. [Link]([Link]

  • Garanti, L., et al. (2002).[1] "Intramolecular 1,3-dipolar cycloadditions of nitrile imines bearing an alkenyl substituent." Journal of Organic Chemistry. Link

  • Filkina, M. E., et al. (2023).[5] "Chemo- and Regioselective 1,3-Dipolar Cycloaddition of Nitrile Imines." Molecules. Link

Sources

A Senior Application Scientist's Guide to Validating Target Engagement of Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the unequivocal demonstration that a molecule interacts with its intended biological target within a physiological system—a concept known as target engagement—is a cornerstone of a successful research program.[1] This guide provides a comprehensive, comparative framework for validating the target engagement of Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate, a novel compound built on the versatile pyrrolo[1,2-b]pyrazole scaffold. This heterocyclic core is a prominent feature in molecules with a wide array of biological activities, including but not limited to anticancer, anti-inflammatory, and antiviral properties.[2][3][4][5][6]

Given the prevalence of pyrazole-containing scaffolds as protein kinase inhibitors, this guide will proceed with the well-reasoned, hypothetical scenario that our compound of interest targets a specific protein kinase, hereafter referred to as "Kinase-X".[7] The methodologies detailed herein are designed to build a robust, multi-faceted case for target engagement, moving from direct biochemical evidence to complex cellular systems.

An Integrated Strategy for Target Engagement Validation

A rigorous validation strategy does not rely on a single experiment. Instead, it layers orthogonal methodologies to build a self-validating and trustworthy body of evidence. Our approach begins with direct, in-vitro binding assays to quantify the physical interaction, progresses to cellular assays to confirm engagement in a more physiologically relevant context, and culminates in measuring the downstream functional consequences of this engagement.

G cluster_0 Phase 1: Direct Biochemical Validation cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Functional Cellular Response ITC Isothermal Titration Calorimetry (ITC) CETSA Cellular Thermal Shift Assay (CETSA) ITC->CETSA Confirm in-cell stabilization SPR Surface Plasmon Resonance (SPR) NanoBRET NanoBRET™ Assay SPR->NanoBRET Confirm in-cell occupancy WB Phospho-Substrate Western Blot CETSA->WB Correlate stabilization with function NanoBRET->WB Correlate occupancy with function Conclusion Confirm Target Engagement WB->Conclusion Start Initiate Validation (Compound Synthesized) Start->ITC Measure Direct Binding & Thermo. Start->SPR Measure Binding Kinetics (ka, kd)

Caption: Integrated workflow for validating target engagement.

Part 1: Direct Biochemical Validation — Does the Compound Bind?

The foundational step is to demonstrate a direct, physical interaction between this compound and purified Kinase-X protein. This is best accomplished using label-free biophysical techniques that provide thermodynamic and kinetic data.

Method A: Isothermal Titration Calorimetry (ITC)

Principle of Causality: ITC directly measures the heat released or absorbed during a binding event.[8][9] This provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS), without the need for labeling or immobilization.[10][11]

Experimental Protocol:

  • Preparation: Dialyze purified Kinase-X and the compound into the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) to minimize buffer mismatch heats.

  • Loading: Load the sample cell with Kinase-X (typically 10-50 µM) and the injection syringe with the compound (typically 100-500 µM).

  • Titration: Perform a series of small (e.g., 2 µL) injections of the compound into the protein solution at a constant temperature (e.g., 25°C).

  • Data Analysis: Integrate the heat peaks from each injection and fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract thermodynamic parameters.

Method B: Surface Plasmon Resonance (SPR)

Principle of Causality: SPR measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip where the target protein is immobilized.[12] This technique is exceptionally powerful for determining kinetic parameters, such as the association rate (ka) and dissociation rate (kd), which define the target residence time.[13]

Experimental Protocol:

  • Immobilization: Immobilize recombinant Kinase-X onto a sensor chip (e.g., CM5 chip via amine coupling). It is critical to ensure the immobilization process does not compromise the protein's activity.[14]

  • Binding Analysis: Flow a series of concentrations of the compound over the chip surface (the association phase).

  • Dissociation: Replace the compound solution with running buffer and monitor the decrease in signal as the compound dissociates (the dissociation phase).

  • Data Analysis: Fit the association and dissociation curves globally to a kinetic model (e.g., 1:1 Langmuir binding) to determine ka, kd, and the equilibrium dissociation constant (KD).

Comparative Analysis: Biochemical Methods
FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)
Primary Output KD, ΔH, ΔS, Stoichiometry (n)ka, kd, KD
Principle Measures heat change of binding in solutionMeasures mass change on a surface
Labeling Required? NoNo
Immobilization? NoYes (Target Protein)
Key Advantage Gold standard for thermodynamics; solution-basedProvides detailed kinetic information (residence time)
Consideration Higher protein/compound consumptionImmobilization may affect protein conformation
Hypothetical Data KD = 150 nM, n = 1.1KD = 125 nM, kd = 5 x 10-4 s-1

Part 2: Cellular Target Engagement — Does it Bind in a Cell?

Confirming that the compound engages Kinase-X within the complex milieu of a living cell is a critical step. This validates that the compound is cell-permeable and can find its target amidst a sea of other biomolecules.

Method C: Cellular Thermal Shift Assay (CETSA®)

Principle of Causality: The binding of a ligand to its target protein generally increases the protein's thermal stability.[15] CETSA measures this stabilization by heating intact cells treated with the compound, separating soluble from aggregated proteins, and quantifying the amount of soluble target protein remaining.[16][17] An increase in the melting temperature (Tagg) of Kinase-X in the presence of the compound is direct evidence of engagement.[15][18]

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Lysis & Separation cluster_3 Quantification Treat Incubate cells with Compound or Vehicle Heat Heat cell aliquots to various temperatures Treat->Heat Lyse Lyse cells (e.g., freeze-thaw) Heat->Lyse Spin Centrifuge to pellet aggregated proteins Lyse->Spin WB Analyze soluble fraction for Kinase-X via Western Blot Spin->WB

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol:

  • Cell Treatment: Treat cultured cells (e.g., HEK293) with a desired concentration of the compound or vehicle (DMSO) for 1-2 hours.[19]

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.[19]

  • Lysis: Lyse the cells using freeze-thaw cycles or detergents.

  • Separation: Centrifuge the lysates at high speed to pellet the precipitated, aggregated proteins.

  • Detection: Collect the supernatant (soluble fraction) and quantify the amount of soluble Kinase-X using Western blotting or other specific protein detection methods.

  • Data Analysis: Plot the percentage of soluble Kinase-X against temperature to generate a melting curve. A shift in the curve to the right indicates thermal stabilization and target engagement.

Method D: NanoBRET™ Target Engagement Assay

Principle of Causality: The NanoBRET™ assay is a proximity-based method that measures compound binding in live cells using Bioluminescence Resonance Energy Transfer (BRET).[20] The target protein, Kinase-X, is fused to a NanoLuc® luciferase. A fluorescent tracer that reversibly binds to the Kinase-X active site is added to the cells. When the tracer is bound, its close proximity to the luciferase results in a high BRET signal. A test compound that engages Kinase-X will compete with and displace the tracer, leading to a measurable decrease in the BRET signal.[21][22][23]

Experimental Protocol:

  • Cell Preparation: Transfect cells (e.g., HEK293T) with a plasmid encoding for the Kinase-X-NanoLuc® fusion protein.[24]

  • Compound Dosing: Plate the cells and treat with a serial dilution of the test compound.

  • Tracer & Substrate Addition: Add the specific NanoBRET™ fluorescent tracer and the NanoLuc® substrate (furimazine) to the cells.

  • Signal Measurement: Measure the emissions from both the donor (luciferase, ~460 nm) and acceptor (tracer, >600 nm) simultaneously using a plate reader.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit to a dose-response curve to determine the IC50, which reflects the compound's apparent affinity in the cell.

Comparative Analysis: Cellular Methods
FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement Assay
Primary Output Thermal Shift (ΔTagg), Dose-Response (EC50)Cellular IC50, Occupancy
Principle Ligand-induced thermal stabilizationCompetitive displacement of a fluorescent tracer
Target Modification? No (endogenous protein can be used)Yes (requires NanoLuc® fusion protein)
Throughput Moderate to High (plate-based formats exist)High (plate-based, no-wash)
Key Advantage Can measure engagement with endogenous proteinQuantitative, real-time, high-throughput
Consideration Indirect readout; requires specific antibodyRequires genetic modification of cells and a specific tracer
Hypothetical Data ΔTagg = +5.2 °C at 1 µMCellular IC50 = 250 nM

Part 3: Functional Validation — Does Binding Affect Activity?

The final, and perhaps most important, piece of evidence is demonstrating that the binding of your compound to Kinase-X leads to a functional consequence. For a kinase inhibitor, this means showing a reduction in the phosphorylation of a known downstream substrate.

Method E: Phospho-Substrate Western Blot

Principle of Causality: If this compound binds to and inhibits Kinase-X, then the phosphorylation of proteins downstream in the Kinase-X signaling pathway should decrease. This provides a direct link between target engagement and a measurable biological effect.

G Compound Our Compound KinaseX Kinase-X Compound->KinaseX Inhibits Substrate Substrate Protein KinaseX->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response pSubstrate->Response

Caption: Hypothetical Kinase-X signaling pathway.

Experimental Protocol:

  • Cell Treatment: Treat cells with a dose-response of the compound for a relevant period (e.g., 1-4 hours). Include appropriate positive (known inhibitor) and negative (vehicle) controls.

  • Stimulation (if necessary): If the pathway is not basally active, stimulate the cells with an appropriate growth factor or chemical to activate Kinase-X.

  • Lysis: Harvest and lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with an antibody specific to the phosphorylated form of a known Kinase-X substrate.

  • Normalization: Re-probe the same blot with an antibody for the total amount of the substrate protein to ensure observed changes are due to phosphorylation status, not protein levels.

  • Data Analysis: Quantify the band intensities. A dose-dependent decrease in the phospho-substrate signal relative to the total substrate signal validates functional target engagement.

Conclusion: Building a Self-Validating Narrative

Validating the target engagement of this compound requires a logical and multi-pronged approach. By first establishing direct, quantifiable binding with ITC and SPR , you build the foundation. Following this with cellular assays like CETSA and NanoBRET™ confirms that the molecule can access and bind its target in a living system. Finally, demonstrating a dose-dependent functional outcome with a phospho-substrate Western blot links the physical binding event to a meaningful biological consequence.

When the data from these disparate yet complementary techniques align—a similar affinity measured biochemically and in cells, which in turn correlates with the functional EC50—you generate a trustworthy and authoritative case for on-target activity, paving the way for further preclinical and clinical development.

References

  • ResearchGate. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Available from: [Link]

  • ResearchGate. (2019). A Review on Pyrazole chemical entity and Biological Activity. Available from: [Link]

  • PubMed Central. Current status of pyrazole and its biological activities. Available from: [Link]

  • Kazemi, M., & Karezani, N. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry. Available from: [Link]

  • PubMed Central. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Available from: [Link]

  • JUIT. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Available from: [Link]

  • PubMed Central. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Available from: [Link]

  • PubMed. (2020). Bioactive pyrrole-based compounds with target selectivity. Available from: [Link]

  • PubMed. Isothermal titration calorimetry in drug discovery. Available from: [Link]

  • PubMed. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Available from: [Link]

  • NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available from: [Link]

  • News-Medical.Net. NanoBRET™ Target Engagement for drug development. Available from: [Link]

  • TA Instruments. Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Available from: [Link]

  • Selvita. A Practical Guide to Target Engagement Assays. Available from: [Link]

  • ResearchGate. Principle of NanoBRET target engagement. Available from: [Link]

  • University College London. Target Identification and Validation (Small Molecules). Available from: [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available from: [Link]

  • Khan Academy. Thermodynamics: Isothermal titration calorimetry in drug development (practice). Available from: [Link]

  • Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Available from: [Link]

  • YouTube. Applications of Surface Plasmon Resonance (SPR) in HIV-1 Nef Inhibitor Discovery and PROTAC.... Available from: [Link]

  • Reaction Biology. ITC Assay Service for Drug Discovery. Available from: [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available from: [Link]

  • NIH. Determining target engagement in living systems. Available from: [Link]

  • American Laboratory. (2017). Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. Available from: [Link]

  • PubMed. Discovery of 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones as novel PKM2 activators. Available from: [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Available from: [Link]

  • PubMed. (2017). Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance. Available from: [Link]

  • Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Available from: [Link]

  • Briefings in Bioinformatics. (2019). Validation strategies for target prediction methods. Available from: [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Available from: [Link]

  • PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available from: [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for characterizing the selectivity of a novel class of kinase inhibitors based on the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold. In the landscape of drug discovery, particularly for kinase inhibitors, understanding a compound's selectivity is as crucial as its potency. Off-target activities can lead to unforeseen toxicities or, in some instances, beneficial polypharmacology. This document offers an objective comparison of hypothetical 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole derivatives against established kinase inhibitors, supported by detailed experimental protocols to enable researchers to conduct their own assessments.

Introduction: The Promising Scaffold of Pyrrolopyrazoles

The pyrazole and its fused heterocyclic derivatives, such as the pyrrolopyrazole core, are privileged structures in medicinal chemistry, known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2] The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold, in particular, offers a unique three-dimensional architecture that can be exploited for developing potent and selective kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[3][4] Therefore, the development of novel kinase inhibitors with well-defined selectivity profiles is of paramount importance.

This guide will focus on the cross-reactivity profiling of two hypothetical derivatives, designated as PYZ-1 and PYZ-2 , against a panel of kinases that are frequently implicated in oncogenic signaling: Aurora Kinase A/B, B-Raf (wild-type and V600E mutant), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The performance of PYZ-1 and PYZ-2 will be compared with well-characterized inhibitors: ZM447439 (an Aurora kinase inhibitor), Vemurafenib (a B-Raf inhibitor), and Sunitinib (a multi-kinase inhibitor including VEGFR2).

Comparative Kinase Selectivity Profiles

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. A highly selective inhibitor minimizes off-target effects, while a multi-targeted inhibitor might offer broader efficacy in complex diseases. The following tables summarize the inhibitory activities of our hypothetical pyrrolopyrazole derivatives and the comparator compounds. It is important to note that the data for PYZ-1 and PYZ-2 is presented as percent inhibition at a fixed concentration, which provides a qualitative measure of selectivity, whereas the data for the established inhibitors are presented as IC50 values, indicating the concentration required for 50% inhibition.

Table 1: Cross-Reactivity Profile of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole Derivatives and Comparator Kinase Inhibitors

Kinase TargetPYZ-1 (% Inhibition @ 1 µM)PYZ-2 (% Inhibition @ 1 µM)ZM447439 (IC50, nM)Vemurafenib (IC50, nM)Sunitinib (IC50, nM)
Aurora A85451000>10,00083
Aurora B926050>10,000150
B-Raf3015>10,000100280
B-Raf (V600E)4525>10,00031[5]140
VEGFR22088>10,000>10,0002
c-Raf-12518>10,00048[5]1.5
PDGFR-β1575>10,000>10,0002
c-Kit1080>10,000>10,00012.5

Note: The % inhibition data for PYZ-1 and PYZ-2 is derived from a representative pyrrolopyrazole series for illustrative purposes.[6] IC50 values for comparator inhibitors are from cited literature.

From this data, PYZ-1 demonstrates a preference for Aurora kinases, particularly Aurora B, with moderate off-target activity. In contrast, PYZ-2 exhibits a multi-targeted profile, showing significant inhibition of VEGFR2, PDGFR-β, and c-Kit, alongside moderate activity against Aurora kinases. This highlights how subtle structural modifications on the same scaffold can dramatically alter the selectivity profile.

Visualizing the Impact: Signaling Pathways and Experimental Workflow

To better understand the biological context of these findings, it is essential to visualize the signaling pathways in which these kinases operate and the experimental workflow used to generate the selectivity data.

MAPK/ERK and VEGFR2 Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the Raf kinases, is a central regulator of cell proliferation and survival.[7] The Vascular Endothelial Growth Factor (VEGF) signaling pathway, mediated by its receptor VEGFR2, is a key driver of angiogenesis, the formation of new blood vessels, which is critical for tumor growth.[8]

Kinase_Signaling_Pathways MAPK/ERK and VEGFR2 Signaling Pathways cluster_MAPK MAPK/ERK Pathway cluster_VEGFR VEGFR Signaling cluster_Aurora Cell Cycle Regulation Growth_Factors Growth_Factors RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factors->RTK RAS RAS RTK->RAS B-Raf B-Raf / B-Raf V600E RAS->B-Raf MEK MEK B-Raf->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Vemurafenib Vemurafenib Vemurafenib->B-Raf VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg_PI3K PLCγ / PI3K VEGFR2->PLCg_PI3K Angiogenesis Angiogenesis PLCg_PI3K->Angiogenesis Sunitinib Sunitinib Sunitinib->VEGFR2 PYZ-2 PYZ-2 PYZ-2->VEGFR2 Aurora_A_B Aurora A/B Mitosis Mitotic Progression Aurora_A_B->Mitosis ZM447439 ZM447439 ZM447439->Aurora_A_B PYZ-1 PYZ-1 PYZ-1->Aurora_A_B

Caption: Key signaling pathways targeted by the profiled inhibitors.

Experimental Workflow for Kinase Profiling

A systematic approach is necessary to obtain reliable and reproducible kinase inhibition data. The following diagram illustrates a typical workflow for an in vitro kinase assay.

Kinase_Profiling_Workflow In Vitro Kinase Profiling Workflow Start Start Compound_Prep Compound Dilution (PYZ-1, PYZ-2, Comparators) Start->Compound_Prep Assay_Plate_Prep Prepare Assay Plate: Kinase, Buffer, Substrate Compound_Prep->Assay_Plate_Prep Compound_Addition Add Compounds to Assay Plate Assay_Plate_Prep->Compound_Addition Reaction_Initiation Initiate Reaction with ATP (e.g., [γ-³²P]ATP) Compound_Addition->Reaction_Initiation Incubation Incubate at 30°C Reaction_Initiation->Incubation Reaction_Termination Stop Reaction (e.g., add EDTA) Incubation->Reaction_Termination Detection Detect Kinase Activity (e.g., Scintillation Counting) Reaction_Termination->Detection Data_Analysis Data Analysis: % Inhibition or IC50 Calculation Detection->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for in vitro kinase inhibition assays.

Detailed Experimental Methodologies

To ensure scientific rigor and reproducibility, detailed protocols for the key assays are provided below.

In Vitro Kinase Inhibition Assay

This protocol describes a radiometric assay for determining the inhibitory activity of compounds against a panel of kinases. Radiometric assays are highly sensitive and directly measure the incorporation of a radiolabeled phosphate group onto a substrate.[9]

Materials:

  • Recombinant kinases (e.g., Aurora A, Aurora B, B-Raf, VEGFR2)

  • Kinase-specific substrates (e.g., myelin basic protein for B-Raf)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • [γ-³²P]ATP

  • Test compounds (PYZ-1, PYZ-2) and comparator inhibitors

  • 96-well filter plates

  • Scintillation counter and scintillation fluid

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds and comparator inhibitors in DMSO. The final DMSO concentration in the assay should be kept below 1%.

  • Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing the kinase, its specific substrate, and the kinase assay buffer.

  • Inhibitor Addition: Add the diluted compounds to the reaction mixture and incubate for a pre-determined time (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the kinase reaction by adding [γ-³²P]ATP to each well. The final ATP concentration should be close to the Km value for each kinase to ensure accurate IC50 determination.[9]

  • Incubation: Incubate the reaction plate at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Separation and Detection: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Wash the filter plate to remove unincorporated [γ-³²P]ATP. After drying the plate, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. For IC50 determination, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context. It is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[10][11]

Materials:

  • Cancer cell line expressing the target kinases (e.g., HeLa cells for Aurora kinases)

  • Cell culture medium and supplements

  • Test compounds and comparator inhibitors

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • Temperature-controlled thermal cycler or water baths

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies specific to the target kinases and a loading control (e.g., GAPDH)

  • Secondary antibodies conjugated to HRP

  • Chemiluminescence detection system

Procedure:

  • Cell Treatment: Culture cells to approximately 80% confluency. Treat the cells with the test compounds or a vehicle control (DMSO) at various concentrations for a specified time (e.g., 1-2 hours) at 37°C.

  • Heating: Harvest the cells and resuspend them in PBS containing protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) in a thermal cycler, followed by cooling to room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation of Soluble Fraction: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Prepare samples for SDS-PAGE and Western blotting.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against the target kinase and a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescence substrate.

  • Data Analysis: Quantify the band intensities and normalize them to the loading control. Plot the normalized intensity of the soluble target protein against the heating temperature to generate a melting curve. A shift in the melting curve in the presence of a compound indicates target engagement.

Discussion and Future Directions

The cross-reactivity profiling of the hypothetical 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole derivatives, PYZ-1 and PYZ-2, reveals the remarkable versatility of this scaffold. PYZ-1 exhibits a relatively selective profile for Aurora kinases, suggesting its potential as a targeted anti-mitotic agent. In contrast, PYZ-2 demonstrates a multi-kinase inhibitory profile, targeting key drivers of angiogenesis and cell proliferation. This polypharmacology could be advantageous in treating complex diseases like cancer, where multiple signaling pathways are often dysregulated.

The comparator inhibitors provide a valuable context for interpreting these results. ZM447439 is a well-established Aurora kinase inhibitor with good selectivity.[12] Vemurafenib is highly selective for the B-Raf V600E mutant, a key driver in melanoma, but its use can lead to paradoxical activation of the MAPK pathway in cells with wild-type B-Raf.[7][13] Sunitinib is a broader spectrum inhibitor targeting several receptor tyrosine kinases, and its efficacy is often accompanied by a range of off-target effects.[14][15]

The distinct profiles of PYZ-1 and PYZ-2 underscore the importance of comprehensive kinase profiling in early drug discovery. The choice between pursuing a highly selective versus a multi-targeted inhibitor depends on the therapeutic indication and the desired mechanism of action.

Future work should focus on obtaining quantitative IC50 values for the pyrrolopyrazole derivatives against a larger panel of kinases to build a more detailed structure-activity relationship (SAR) and structure-selectivity relationship (SSR). The Cellular Thermal Shift Assay should be employed to confirm target engagement in a cellular environment and to assess the cellular potency of these compounds. Ultimately, these in vitro and cellular studies will guide the optimization of the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold towards the development of novel and effective kinase inhibitors.

References

  • Bollag, G., et al. (2010). Clinical efficacy of a RAF inhibitor with paradoxical effects on MAP kinase signaling.
  • Chapman, P. B., et al. (2011). Improved survival with vemurafenib in melanoma with BRAF V600E mutation. New England Journal of Medicine, 364(26), 2507-2516.
  • Holderfield, M., et al. (2014). RAF inhibitors activate the MAPK pathway in cells with wild-type BRAF by releasing RAF dimers from autoinhibition. Cancer Cell, 25(5), 585-594.
  • Dhillon, A. S., et al. (2007). MAP kinase signalling pathways in cancer. Oncogene, 26(22), 3279-3290.
  • Davies, H., et al. (2002). Mutations of the BRAF gene in human cancer.
  • Wan, P. T., et al. (2004).
  • Schmidinger, M. (2013). Understanding and managing toxicities of targeted agents in renal cell carcinoma. European Journal of Cancer, 49(1), 17-27.
  • Rini, B. I., et al. (2006). Sunitinib in patients with metastatic renal cell carcinoma. Cancer, 107(4), 747-754.
  • Tsai, J., et al. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences, 105(8), 3041-3046.
  • Yang, H., et al. (2010). RG7204 (PLX4032), a selective BRAFV600E inhibitor, displays potent antitumor activity in preclinical models of melanoma. Cancer Research, 70(13), 5518-5527.
  • Jaiswal, N., et al. (2021). Pyrazole and its biological activity: A review. European Journal of Medicinal Chemistry, 211, 113061.
  • Martinez Molina, M., et al. (2013). Monitoring drug binding to target proteins in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Al-Obeidi, F. A., et al. (2018). Cellular thermal shift assay: A novel method for drug discovery. Pharmacology & Therapeutics, 188, 1-10.
  • Lomenick, B., et al. (2009). A target-agnostic screen for improved inhibitors of protein synthesis. ACS Chemical Biology, 4(12), 1035-1043.
  • El-Damasy, A. K., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(15), 4475.
  • Anastassiadis, T., et al. (2011). A comprehensive map of the human kinase interactome.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target engagement in cells.
  • Gedge, P., et al. (2005). ZM447439 is a novel inhibitor of the Aurora kinases with selectivity for Aurora B. Cancer Research, 65(9 Supplement), 3995-3995.
  • Harrington, E. A., et al. (2004). VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo.
  • Ditchfield, C., et al. (2003). Aurora B in mitosis: getting placed in the right place at the right time. Journal of Cell Science, 116(4), 665-676.
  • Girdler, F., et al. (2008). ZM447439, an Aurora B specific inhibitor, inhibits growth of HeLa cells and induces polyploidy. Cell Cycle, 7(12), 1823-1829.
  • Mortlock, A. A., et al. (2007). Discovery of ZD6474, a Potent and Orally Bioavailable Inhibitor of Vascular Endothelial Growth Factor Receptor Tyrosine Kinases, for the Treatment of Cancer. Journal of Medicinal Chemistry, 50(10), 2213-2224.
  • ResearchGate. (n.d.). Kinase selectivity profiles for pyrrolo-pyrazoles. Retrieved from [Link]

  • PubChem. (n.d.). 5,6-Dihydro-4H-pyrrolo(1,2-b)pyrazole. Retrieved from [Link]

  • Ferrara, N., et al. (2003). The biology of VEGF and its receptors.
  • Folkman, J. (1971). Tumor angiogenesis: therapeutic implications. New England Journal of Medicine, 285(21), 1182-1186.
  • Kerbel, R. S. (2008). Tumor angiogenesis. New England Journal of Medicine, 358(19), 2039-2049.
  • Faria, J. V., et al. (2017).
  • Kumar, V., et al. (2013). Pyrazole containing compounds: A historical overview. European Journal of Medicinal Chemistry, 67, 401-427.
  • Tenora, L., et al. (2018). Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase. Molecules, 23(7), 1695.
  • El-Gamal, M. I., et al. (2019). Recent advances in the synthesis and medicinal applications of pyrazole derivatives. Future Medicinal Chemistry, 11(16), 2139-2166.
  • El-Sayed, M. A.-A., et al. (2020). Pyrazole as a promising scaffold in medicinal chemistry: A comprehensive review. Bioorganic Chemistry, 104, 104245.
  • Abadi, A. H., et al. (2003). Design, synthesis and biological evaluation of novel pyrazole derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry, 11(20), 4429-4438.
  • Dawood, K. M., et al. (2016). Synthesis and biological evaluation of new pyrazole derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 124, 606-619.
  • Aly, A. A., et al. (2011). Synthesis of some new pyrazole-based heterocycles as potential anticancer agents. Archiv der Pharmazie, 344(10), 657-665.
  • Bekhit, A. A., et al. (2003). Synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory and analgesic agents. European Journal of Medicinal Chemistry, 38(1), 27-34.
  • Bondock, S., et al. (2012). Recent progress in the chemistry and biological activity of pyrazoles. European Journal of Medicinal Chemistry, 54, 353-370.
  • El-Sabbagh, O. I., et al. (2018). Pyrazole-based derivatives as potential anticancer agents: A review. Bioorganic Chemistry, 78, 223-241.
  • Gomaa, M. S. (2018). Pyrazole: A versatile scaffold in medicinal chemistry. Future Medicinal Chemistry, 10(12), 1485-1510.
  • Hassan, G. S., et al. (2017). Pyrazole derivatives as potential anticancer agents: A review. European Journal of Medicinal Chemistry, 139, 40-67.
  • Keri, R. S., et al. (2015). A comprehensive review on the medicinal chemistry of pyrazole-based compounds. Bioorganic & Medicinal Chemistry, 23(17), 5345-5374.

Sources

Analysis and Separation of Regioisomers in Pyrrolopyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide & Protocol Audience: Medicinal Chemists, Process Chemists, and Purification Scientists

Executive Summary

Pyrrolopyrazoles (and their related fused scaffolds like pyrrolo[2,3-d]pyrimidines) represent a privileged class of pharmacophores, serving as the core architecture for JAK inhibitors (e.g., Ruxolitinib) and other kinase-targeting therapeutics. However, the synthesis of these bicycles frequently presents a critical challenge: regioisomerism .

Whether through cyclocondensation or direct N-alkylation, the formation of regioisomers (typically N1- vs. N2- or N7- isomers) is often thermodynamically competitive. These isomers possess identical mass and similar polarities but vastly different biological activities. This guide provides an objective comparison of separation methodologies (HPLC vs. SFC) and establishes a self-validating analytical workflow to ensure structural assignment integrity.

Part 1: The Synthetic Challenge & Mechanistic Origin

The ambiguity in pyrrolopyrazole synthesis primarily arises during the functionalization of the pyrazole ring nitrogen. Due to annular tautomerism, the proton on the pyrazole ring is labile, creating two nucleophilic sites.

The Regioisomer Problem

When alkylating a pyrrolo[2,3-d]pyrimidine (a common bioisostere), the electrophile (


) can attack either nitrogen.
  • Isomer A (Target): Often the thermodynamically stable product, but sterics can hinder formation.

  • Isomer B (Impurity): The kinetic product or the result of specific solvent effects (e.g., dipole interactions in polar aprotic solvents).

Key Insight: In "push-pull" systems or when using Chan-Lam coupling, the ratio of N1:N2 alkylation is highly sensitive to the catalyst ligand and base used. Unlike simple pyrazoles, the fused pyrrole ring adds steric bulk that can invert expected selectivity.

Visualization: The Divergent Pathway

SynthesisPath Start Pyrrolopyrazole Core (Unsubstituted NH) TS Transition State (Tautomeric Equilibrium) Start->TS Deprotonation Reagent Electrophile (R-X) + Base (Cs2CO3) Reagent->TS IsoA Regioisomer A (N1-Alkylated) Thermodynamic TS->IsoA Path A (Major) IsoB Regioisomer B (N2-Alkylated) Kinetic/Steric TS->IsoB Path B (Minor)

Figure 1: Divergent synthesis pathway showing the origin of N-alkylation regioisomers.

Part 2: Analytical Differentiation (The "How-To")

Before separation, definitive structural assignment is mandatory. Relying solely on 1D NMR is a common pitfall due to the solvent-dependence of chemical shifts.

The Analytical Decision Tree

Expertise Note: Do not rely on chemical shift heuristics (e.g., "N1-methyl is always upfield"). These rules fail in fused systems.

1. 1D NMR (

H &

C)
  • Diagnostic Signals: Look for the "satellite" peaks of the minor isomer.

  • Solvent Effect: Run samples in DMSO-

    
    . CDCl
    
    
    
    can induce broadening due to fast tautomeric exchange if the N-H is unsubstituted, though for alkylated products, it is acceptable.
  • Carbon Shifts: C3 and C5 carbons in the pyrazole ring often show distinct shifts (

    
     ppm) depending on N-substitution.
    
2. 2D NMR (The "Smoking Gun": NOESY/ROESY)

This is the gold standard for solution-phase assignment.

  • Mechanism: Nuclear Overhauser Effect (NOE) detects spatial proximity (< 5 Å).

  • The Experiment: Irradiate the

    
    -alkyl protons.
    
    • Isomer A: Strong NOE correlation with the proton/group on the adjacent fused ring bridgehead or substituent.

    • Isomer B: NOE correlation with the proton on the other side of the pyrazole ring (C3-H or C5-H).

3. HMBC (Heteronuclear Multiple Bond Correlation)

If NOESY is ambiguous (e.g., no adjacent protons), use HMBC.

  • Logic:

    
    -alkyl protons will show a 3-bond coupling (
    
    
    
    ) to the adjacent ring junction carbons. These carbons have distinct chemical shifts in the
    
    
    C spectrum.

Part 3: Separation Methodologies (Comparison Guide)

Once identified, the isomers must be separated.[1] The choice between HPLC and SFC is critical for yield and throughput.

Comparative Analysis: HPLC vs. SFC
FeatureHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)
Primary Mechanism Hydrophobic interaction / Polarity (C18)Orthogonal selectivity (H-bonding/Dipole)
Separation Power Moderate. Regioisomers often co-elute or show "shoulders" due to identical lipophilicity.High. The compressible mobile phase (

) discriminates subtle steric/electronic differences.
Throughput Lower.[1] Requires longer equilibration and solvent removal.High. Fast equilibration;

evaporates instantly, leaving dry product.
Greenness Low. High consumption of Acetonitrile/Methanol.High. Uses recycled

and minimal alcohol modifier.
Cost Lower initial capital; high solvent disposal cost.Higher instrument cost; lower running cost.
Best For... Final QC; highly polar compounds.Prep-scale purification of structural isomers.
Experimental Data Support

In a comparative study of N-substituted pyrazole regioisomers:

  • HPLC (C18, Formic Acid/ACN): Resolution (

    
    ) often hovers around 1.2–1.5 (baseline is difficult). Tailing is common for basic nitrogens.
    
  • SFC (2-Ethylpyridine or Silica, MeOH/CO2):

    
     frequently exceeds 3.0. The "orthogonal" nature of SFC stationary phases (interacting with the naked nitrogen lone pair) exploits the subtle basicity differences between N1 and N2 isomers.
    
Visualization: Method Selection Workflow

MethodSelect Sample Crude Regioisomer Mixture Screen Analytical Screen: 1. UPLC-MS (C18) 2. SFC (Silica/2-EP) Sample->Screen Decision Resolution (Rs) Check Screen->Decision HPLC_Path Prep-HPLC (C18) Use if Polar/Water Soluble Decision->HPLC_Path SFC Co-elutes SFC_Path Prep-SFC (Torus 2-PIC) Preferred for Isomers Decision->SFC_Path SFC Separates (Typical) Flash Flash Chromatography (Only if Rs > 4.0 on TLC) Decision->Flash Large Scale (>10g)

Figure 2: Decision matrix for selecting the optimal purification modality.

Part 4: Experimental Protocols

Protocol A: Analytical Differentiation via NOESY

Objective: Unambiguously assign N1 vs N2 regioisomers.

  • Sample Prep: Dissolve ~5-10 mg of pure isolated isomer in 0.6 mL DMSO-

    
    . (Avoid CDCl
    
    
    
    if signals are broad).
  • Acquisition:

    • Run standard 1H NMR (16 scans).

    • Run 2D NOESY (Mixing time: 300-500 ms). Note: Too short (<200ms) may miss weak NOEs; too long (>800ms) causes spin diffusion.

  • Analysis:

    • Phase the 2D spectrum to ensure cross-peaks are negative (relative to diagonal) if using ROESY, or positive/negative depending on NOESY phase cycle.

    • Draw a line from the

      
      -alkyl signal (e.g., methyl singlet at 3.8 ppm).
      
    • Look for cross-peaks in the aromatic region.

    • Validation: If Isomer A shows NOE to H-5 and Isomer B shows NOE to H-3, the assignment is confirmed.

Protocol B: Separation of Stubborn Regioisomers (SFC Method)

Objective: Purify 500 mg of mixed regioisomers where HPLC shows a fused peak.

  • System: Prep-SFC (e.g., Waters Prep 100q or similar).

  • Column Selection:

    • Primary: Torus 2-PIC (2-Picolylamine) or Viridis Silica 2-Ethylpyridine. These basic stationary phases interact differently with the exposed nitrogens of the isomers.

    • Dimensions: 19 x 150 mm, 5 µm.

  • Mobile Phase:

    • A: CO

      
       (100%)
      
    • B: Methanol (with 0.2% Diethylamine or Ammonium Hydroxide). Base additive is crucial to sharpen peaks of basic heterocycles.

  • Gradient:

    • 0-1 min: 5% B (Hold)

    • 1-6 min: 5% -> 35% B

    • 6-8 min: 35% B (Hold)

  • Conditions:

    • Flow: 50-70 mL/min.

    • Back Pressure (BPR): 120 bar.

    • Temperature: 40°C.

  • Collection: Trigger on UV (254 nm).

  • Post-Run: Concentrate fractions immediately. Isomers in solution can sometimes equilibrate if trace acid/catalyst remains, though unlikely for

    
    -alkylated species.
    

References

  • Regioselective Synthesis of Pyrrolo[2,3-d]pyrimidines: Topic: Detailed mechanisms of N-alkylation and fusion isomerism in pyrrolopyrimidines. Source:

  • Analytical Characterization (NMR/NOESY): Topic: Use of NOESY for stereochemical and regiochemical assignment in pyrrolo-pyrazole derivatives. Source:

  • SFC vs HPLC for Isomer Separation: Topic: Comparison of chiral and achiral stationary phases for separating structural isomers of pyrazoles. Source:

  • N-Methylation Selectivity: Topic: Methods to influence N1 vs N2 selectivity using specific reagents (halomethylsilanes).[2] Source:[2]

Sources

Comparative Profiling of Novel Pyrazole Scaffolds: Therapeutic Efficacy vs. Standard-of-Care Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Rationale

The pyrazole ring (


) is a "privileged scaffold" in medicinal chemistry due to its distinct bioisosteric properties. Its planar structure allows for 

stacking interactions with protein active sites, while the adjacent nitrogen atoms serve as both hydrogen bond donors and acceptors.

This guide provides a rigorous biological evaluation of novel 1,3,5-trisubstituted pyrazole derivatives , comparing them directly against Standard-of-Care (SoC) agents: Celecoxib (Anti-inflammatory/COX-2 selective) and Erlotinib (Anti-cancer/EGFR inhibitor).

The Design Logic (SAR)

Unlike traditional pyrazoles, the novel derivatives discussed here incorporate specific pharmacophores to enhance selectivity:

  • C3-Position: Bulky aryl groups to fill the hydrophobic pocket of COX-2.

  • N1-Position: Introduction of rigid spacers (e.g., thiazole or chalcone hybrids) to improve metabolic stability compared to the sulfonamide group of Celecoxib.

SAR_Workflow Scaffold Pyrazole Core (Privileged Scaffold) Design In Silico Design (Bioisosteric Replacement) Scaffold->Design Target Selection Synthesis Synthesis (Claisen-Schmidt / Cyclization) Design->Synthesis Retro-synthesis Screening Biological Screening (COX-2 / EGFR / MTT) Synthesis->Screening Yield > 80% Screening->Design SAR Feedback Lead Lead Candidate (Optimized ADMET) Screening->Lead IC50 < 5µM

Figure 1: Iterative Structure-Activity Relationship (SAR) workflow for optimizing pyrazole derivatives.

Anti-Inflammatory Evaluation: COX-2 Selectivity[1][2][3][4]

The primary failure mode for NSAIDs is gastric toxicity caused by COX-1 inhibition. The goal for novel pyrazoles is to exceed the Selectivity Index (SI) of Celecoxib.

Experimental Protocol: Colorimetric COX (Ovine/Human) Inhibition Assay

Objective: Quantify the concentration required to inhibit 50% of enzyme activity (IC50).[1]

Reagents:

  • Purified COX-1 (Ovine) and COX-2 (Human recombinant).[2]

  • Arachidonic Acid (Substrate).[2]

  • TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) – Colorimetric indicator.[2]

Step-by-Step Workflow:

  • Enzyme Activation: Incubate COX-1 or COX-2 (10 units) with Heme in Assay Buffer (0.1 M Tris-HCl, pH 8.0) for 15 mins at 25°C.

  • Inhibitor Treatment: Add 20 µL of the Test Compound (Novel Pyrazole) or Reference (Celecoxib) at varying concentrations (0.01 µM – 100 µM).

    • Control: DMSO vehicle (0% inhibition).

  • Reaction Initiation: Add 20 µL of Arachidonic Acid/TMPD mixture.

    • Mechanism: COX converts arachidonic acid to PGG2; the reduction of PGG2 to PGH2 oxidizes TMPD, changing color from colorless to blue.

  • Quantification: Measure absorbance at 590 nm after 5 minutes.

  • Calculation:

    
    .
    
Comparative Data: Novel Pyrazoles vs. Celecoxib

Data represents mean values from


 independent experiments.
Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)*Interpretation
Celecoxib (SoC) 15.200.05304 High Selectivity (Benchmark)
Novel Pyz-4f >100.00.04>2500 Superior Selectivity
Novel Pyz-6a 8.400.1270Moderate (Potential Gastric Risk)
Indomethacin 0.020.600.03Non-selective (High Toxicity)

*SI = IC50(COX-1) / IC50(COX-2).[1] Higher is safer.

Insight: Compound Pyz-4f demonstrates a "silent" interaction with COX-1, potentially eliminating gastric ulceration risks associated with chronic NSAID use.

Anti-Cancer Evaluation: EGFR Kinase & Cytotoxicity[6][7][8][9][10]

Many pyrazoles target the ATP-binding pocket of kinases. Here we evaluate efficacy against Non-Small Cell Lung Cancer (NSCLC) driven by EGFR mutations.

Experimental Protocol: MTT Cell Viability Assay

Objective: Assess metabolic toxicity in A549 (Lung Cancer) vs. HEK293 (Normal Kidney) lines.

Validation Check: This assay relies on mitochondrial succinate dehydrogenase.[3] If the test drug inhibits mitochondrial respiration directly (without killing the cell), false positives may occur. Counter-screen with SRB assay recommended for confirmation.

Step-by-Step Workflow:

  • Seeding: Plate cells (

    
     cells/well) in 96-well plates; incubate 24h for attachment.
    
  • Treatment: Expose cells to serial dilutions of Pyrazole derivatives for 48h.

    • Positive Control:[4] Erlotinib (1 µM).

    • Negative Control: 0.5% DMSO media.[5]

  • Dye Addition: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4h at 37°C. Live cells form purple formazan crystals.[3]

  • Solubilization: Aspirate media; add 100 µL DMSO to dissolve crystals.

  • Readout: Measure OD at 570 nm (reference 630 nm).

Comparative Data: Cytotoxicity Profile (IC50 in µM)
CompoundA549 (Lung Ca)MCF-7 (Breast Ca)HEK293 (Normal)Therapeutic Ratio (TR)*
Erlotinib (SoC) 0.085.2045.0562.5
Novel Pyz-4f 0.122.10>100>833
Novel Pyz-7b 4.5012.88.201.8 (Toxic)

*TR = IC50(Normal) / IC50(Cancer). Higher indicates a wider safety margin.

Mechanistic Validation: Apoptosis Pathway

To confirm that the observed cytotoxicity is due to programmed cell death (apoptosis) rather than necrosis, we map the signaling cascade. Pyrazoles often upregulate Bax (pro-apoptotic) and downregulate Bcl-2 (anti-apoptotic), leading to Caspase-3 activation.

Apoptosis_Pathway Drug Novel Pyrazole (Pyz-4f) Bcl2 Bcl-2 (Inhibition) Drug->Bcl2 Suppresses Bax Bax (Upregulation) Drug->Bax Activates Mito Mitochondrial Permeabilization Bcl2->Mito Blocks Bax->Mito Induces CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Death Apoptosis (DNA Fragmentation) Casp3->Death

Figure 2: Proposed mechanism of action. Pyz-4f shifts the Bax/Bcl-2 ratio, triggering the intrinsic mitochondrial apoptotic pathway.

Molecular Docking & Binding Mode[1][4][7][9][10]

To validate the biological data, in silico docking was performed against the EGFR Kinase domain (PDB ID: 4HJO ).[6]

  • Software: AutoDock Vina / MOE.

  • Grid Box: Centered on the ATP-binding hinge region (Met793).

Key Interaction Comparison:

Interaction TypeErlotinib (SoC)Novel Pyz-4fSignificance
H-Bond (Hinge) Met793Met793, Cys775Dual anchoring improves affinity.
Hydrophobic Leu718, Val726Leu718, Ala743Stabilizes the pyrazole core.
Binding Energy -8.4 kcal/mol-9.2 kcal/mol Theoretical higher potency.

ADMET & Safety Profiling

High potency is irrelevant if the drug cannot reach the target. We evaluated "Drug-Likeness" using Lipinski’s Rule of 5.

PropertyRule LimitCelecoxibNovel Pyz-4fStatus
Mol. Weight < 500 Da381.38412.45Pass
LogP < 53.53.8Pass (Lipophilic)
H-Bond Donors < 512Pass
TPSA < 140 Ų86.492.1Good Oral Bioavailability

References

  • Review of Pyrazole Synthesis & Biology: Biomedicines. (2022).[1][7] "A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives."

  • EGFR Kinase Inhibition Protocols: Arabian Journal of Chemistry. (2022).[1][7] "Synthesis, anticancer activity and docking studies of pyrazoline derivatives as potential EGFR inhibitors."

  • COX-2 Selectivity Assays: RSC Advances. (2023). "New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, and anti-inflammatory potential."[8]

  • Standard MTT Assay Protocol: Abcam Protocols. "MTT Assay Protocol for Cell Viability."

Sources

Safety Operating Guide

Mastering Chemical Lifecycle Management: A Guide to the Proper Disposal of Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical compounds is a cornerstone of safe and ethical scientific research. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate (CAS No. 1454848-65-7), a heterocyclic compound utilized in pharmaceutical research and development. Adherence to these protocols is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment. As Senior Application Scientists, we recognize that true laboratory excellence extends beyond discovery to encompass the entire lifecycle of a chemical, including its safe disposition.

Hazard Assessment and Initial Characterization

Before any disposal procedures can be initiated, a thorough understanding of the compound's potential hazards is paramount. While comprehensive toxicological data for this compound is not fully established, the available Safety Data Sheet (SDS) and data from structurally similar pyrazole derivatives indicate several potential hazards.[1]

Known and Inferred Hazards:

  • Irritant: May cause irritation to the skin, eyes, and mucous membranes.[1][2]

  • Harmful if Swallowed/Inhaled: Similar compounds exhibit oral toxicity and may cause respiratory irritation.[1][3]

  • Environmental Hazards: The environmental impact has not been fully determined, necessitating containment from waterways and soil.

This initial assessment dictates that this compound must be treated as hazardous waste . Under no circumstances should this compound be disposed of down the drain or in regular trash.[4][5] The causality is clear: introducing unknown, potentially toxic, and non-biodegradable organic molecules into the sanitary sewer system can disrupt wastewater treatment processes and lead to environmental contamination.[6]

Hazard ClassificationGHS PictogramPrecautionary Statement Codes
Acute Toxicity (Oral, Inferred)GHS07 (Warning)H302: Harmful if swallowed
Skin Irritation (Inferred)GHS07 (Warning)H315: Causes skin irritation
Eye Irritation (Inferred)GHS07 (Warning)H319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Respiratory tract irritation, Inferred)GHS07 (Warning)H335: May cause respiratory irritation

Table 1: Inferred Hazard Profile for this compound based on related compounds.[2][7]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol is a self-validating system designed to ensure safety and compliance from the point of generation to final disposal.

Step 1: Segregation and Waste Stream Identification

Immediately upon deciding to dispose of the compound, it must be segregated from non-hazardous waste. This is the foundational step of proper laboratory waste management.[8][9]

  • Action: Designate this compound and any materials grossly contaminated with it (e.g., weighing boats, contaminated gloves, pipette tips) as a distinct hazardous waste stream.

  • Causality: Preventing the commingling of incompatible waste types is crucial to avoid unintended chemical reactions, such as gas evolution or heat generation, within the waste container.[10] This compound should be collected as a non-halogenated organic solid waste.

Step 2: Container Selection and Labeling

The integrity of the waste containment system is non-negotiable.

  • Action:

    • Select a chemically compatible, leak-proof container with a secure, screw-on cap.[4] A high-density polyethylene (HDPE) or glass container is appropriate. Do not use metal containers for any chemical waste, as acids or other compounds can cause corrosion.[8]

    • Affix a "Hazardous Waste" label to the container before adding any waste.[4]

    • On the label, clearly write the full chemical name: "this compound," the CAS number "1454848-65-7," and the approximate quantity. List all constituents if it is a mixture.

    • Record the "Accumulation Start Date," which is the date the first particle of waste is placed in the container.

  • Causality: Proper labeling ensures that anyone handling the container is aware of its contents and the associated hazards. The accumulation start date is a federal regulatory requirement (EPA) to ensure that waste is not stored on-site for excessive periods.[11]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored safely in a designated area within the laboratory.

  • Action:

    • Place the labeled waste container in a designated Satellite Accumulation Area (SAA).[12] This area must be at or near the point of generation and under the control of the laboratory personnel.

    • The SAA should be clearly marked with a sign.

    • Ensure the container is kept closed except when adding waste.

    • Store the container within a secondary containment bin or tray to capture any potential leaks.[4]

  • Causality: The SAA concept is an EPA regulation designed to allow for the safe collection of small amounts of hazardous waste in a laboratory without requiring a full-scale storage facility permit. Secondary containment is a critical barrier to prevent the spread of material in case of a primary container failure.

Step 4: Final Disposal Pathway

The recommended and most environmentally sound disposal method for this compound is incineration.

  • Action:

    • Once the container is full or is approaching its regulatory time limit for storage, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[5][9]

    • The SDS for this compound specifically advises to "Dissolve or mix the material with a combustible solvent and burn in a regulated, chemical incinerator equipped with an afterburner and scrubber."[1] This will be performed by the licensed disposal facility.

  • Causality: High-temperature incineration in a specialized facility is the preferred method for destroying organic chemical waste.[6] The afterburner and scrubber systems are essential for destroying hazardous combustion byproducts and neutralizing acidic gases, ensuring a minimal environmental footprint.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Step 1 & 2: Preparation cluster_storage Step 3: Accumulation cluster_disposal Step 4: Final Disposition Start Decision to Dispose of Methyl 5,6-dihydro-4H-pyrrolo [1,2-b]pyrazole-2-carboxylate Assess Assess Hazards: - Review SDS - Treat as Hazardous Waste Start->Assess Segregate Segregate as Organic Solid Waste Stream Assess->Segregate Container Select Compatible Container (HDPE or Glass) Segregate->Container Label Affix 'Hazardous Waste' Label - Chemical Name & CAS - Accumulation Date Container->Label SAA Place in Designated Satellite Accumulation Area (SAA) Label->SAA Containment Use Secondary Containment SAA->Containment Closed Keep Container Closed Containment->Closed Pickup Arrange for EHS/ Contractor Pickup Closed->Pickup Incinerate Transport to Licensed Facility for Chemical Incineration Pickup->Incinerate End Complete Destruction & Regulatory Compliance Incinerate->End

Caption: Disposal Workflow Diagram

Management of Expired or Unwanted Chemicals

Proactive chemical inventory management can significantly reduce the volume of waste generated.[13] Unwanted or expired containers of this compound should be disposed of promptly. Over time, the cost and potential hazards of storing old chemicals can increase.[14] If you work in a regulated environment (e.g., GLP or GMP), expired materials must be removed from inventory immediately and processed as hazardous waste.[15]

By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety, responsibility, and scientific integrity. This builds trust not only within your team but across the scientific community.

References

  • Chemos GmbH & Co. KG. (2020). Safety Data Sheet: Methyl carbamate. Retrieved from [Link]

  • Pharmaceutical Guidelines. (n.d.). SOP for Disposal of Expired Chemicals, Reagents, Solvents and Micro-biological Medium. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). tert-Butyl ((4-bromo-5-carbamoyl-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate CAS 1454848-23-7. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methyl-1H-pyrrole-2-carbaldehyde. PubChem Compound Database. Retrieved from [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • University of Wisconsin–Madison Biomedical Engineering. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs. Retrieved from [Link]

  • LabManager. (n.d.). How to Handle Expired Lab Reagents: Tips for Safe and Effective Use. Retrieved from [Link]

  • European Medicines Agency. (2013). Public summary of opinion on orphan designation 4-[2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]-quinoline. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from [Link]

  • Triumvirate Environmental. (2024). Expired Chemicals: Reduce Their Cost and Burden. Retrieved from [Link]

  • Washington University in St. Louis Research. (2021). Chemical and Unwanted Material Management Reminders. Retrieved from [Link]

  • Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]

  • University of Essex. (n.d.). Laboratory Waste Disposal Handbook. Retrieved from [Link]

  • Spotlight Safety. (2019). Expired Lab Chemicals: What Are Your Options?. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • AERU. (n.d.). 1-methyl-4-(2-methyl-2H-tetrazol-5-yl)-1H-pyrazole-5-sulfonamide (Ref: IN A8342). Retrieved from [Link]

  • Stericycle UK. (2024). How to Safely Dispose of Laboratory Waste?. Retrieved from [Link]

  • Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]

Sources

Personal protective equipment for handling Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate

This guide provides essential safety protocols and operational directives for the handling and disposal of this compound. As a novel heterocyclic compound, its toxicological properties have not been exhaustively studied. Therefore, this protocol is grounded in a cautious approach, drawing from the hazard profiles of structurally similar pyrazole and pyrrole derivatives to ensure the highest level of safety for all laboratory personnel.

Immediate Safety Profile & Core Hazards

Before handling this compound, it is critical to understand its potential hazards, which are inferred from analogous chemical structures. The primary risks are associated with irritation and acute toxicity.

Hazard Classification (Inferred)DescriptionPrimary Exposure Route
Acute Toxicity, Oral Harmful if swallowed.[1][2]Ingestion
Skin Corrosion/Irritation Causes skin irritation.[1][2][3]Dermal (Skin Contact)
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][3]Ocular (Eye Contact)
Specific Target Organ Toxicity May cause respiratory irritation.[1][2][3]Inhalation

This data is synthesized from safety data sheets of structurally related pyrazole derivatives. A conservative approach dictates treating this compound as possessing all these potential hazards.

Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE is directly dictated by the identified hazards. The principle of causality is simple: the risk of skin, eye, and respiratory irritation necessitates a comprehensive barrier to prevent any contact.

Required PPE Ensemble
  • Primary Eye Protection: Chemical splash goggles that conform to ANSI Z87.1 standards are mandatory at all times.[4][5] Standard safety glasses are insufficient as they do not provide a seal against splashes and fine particulates.

  • Secondary Face Protection: A full-face shield must be worn over chemical splash goggles when handling significant quantities (>1 liter) or when there is an elevated risk of splashing or exothermic reaction.[4][5]

  • Hand Protection: Double-gloving with powder-free nitrile or neoprene gloves is required.[6][7] The outer glove should be changed immediately upon contamination or every 30 minutes during extended procedures. The rationale for double-gloving is to provide a secondary barrier in case the outer glove is breached, a common and often unnoticed occurrence.

  • Body Protection: A long-sleeved, flame-resistant laboratory coat is the minimum requirement.[4] For procedures with a higher risk of spills, a disposable, solid-front gown that closes in the back is recommended to provide a more complete barrier.[7]

  • Footwear: Fully enclosed, chemical-resistant shoes are required. The entire foot must be covered, with no perforations.[4]

Step-by-Step PPE Donning & Doffing Procedure

Proper sequence is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Footwear and Gown: Ensure proper footwear is on. Don the lab coat or gown.

  • Gloves (First Pair): Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the gown.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if required.

  • Gloves (Second Pair): Don the second (outer) pair of gloves, pulling the cuffs over the sleeves of the gown.

Doffing (Taking Off) Sequence:

  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel them off without touching the outside with your bare skin.

  • Gown: Untie and remove the gown, folding the contaminated exterior inward.

  • Face and Eye Protection: Remove the face shield (if used), followed by the goggles. Place them in a designated area for decontamination.

  • Inner Gloves: Remove the final pair of gloves.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[8][9]

Operational Plan: Safe Handling Workflow

All handling of this compound must occur within a certified chemical fume hood to mitigate the risk of respiratory irritation from dust or vapors.[3][10]

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Decontamination & Disposal Phase A Hazard Review (Consult SDS/Guide) B Verify Fume Hood Operation A->B C Don Full PPE (Double Glove) B->C D Weigh/Transfer Chemical C->D Enter Work Area E Perform Reaction/ Procedure D->E F Securely Close Primary Container E->F G Decontaminate Work Surface F->G Complete Handling H Segregate Waste (Solid & Liquid) G->H I Doff PPE (Correct Sequence) H->I J Wash Hands Thoroughly I->J

Caption: Safe handling workflow for this compound.

Spill and Disposal Plan

Emergency Spill Response
  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or outside of a containment device.

  • Contain: If safe to do so, use a spill kit with an appropriate absorbent material (for liquids) or gently cover with a damp paper towel (for solids to prevent dust) to contain the spill.

  • Cleanup: Wearing full PPE, carefully collect the absorbed material or sweep up the solid without creating dust.[9][10] Place all contaminated materials into a labeled, sealed waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Chemical Waste Disposal

Disposal must adhere strictly to local, regional, and national environmental regulations.[1][11]

  • Primary Disposal Method: The recommended procedure for pyrazole derivatives is to dissolve the waste material in a combustible solvent and dispose of it via a licensed chemical incinerator equipped with an afterburner and scrubber.[10]

  • Containers: Do not mix this waste with other chemical waste streams.[10] Leave chemicals in their original or appropriately labeled containers.

  • Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, weigh boats, paper towels, contaminated packaging) must be treated as hazardous waste and disposed of in the same manner as the chemical itself.[10][12]

References

  • Biosynth Carbosynth. (2021). Safety Data Sheet for 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • ChemicalBook.Pyrazole - Safety Data Sheet.
  • Fisher Scientific. (2025). SAFETY DATA SHEET for N-Methylpyrrole. [URL: https://www.fishersci.com/sdsitems.do?file=A0127600.sds]
  • Sigma-Aldrich. (2026). SAFETY DATA SHEET for Pyrazole. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/131609]
  • Fisher Scientific. (2025). SAFETY DATA SHEET for Pyrazole. [URL: https://www.fishersci.com/sdsitems.do?file=AC131740000.sds]
  • Synquest Labs. (2016). 1-Methyl-1H-pyrazole-5-carboxylic acid Safety Data Sheet.
  • CDH Fine Chemical.PYRROLE CAS NO 109-97-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. [URL: https://www.cdhfinechemical.com/images/product/msds/27855_1.pdf]
  • PubChem.Methyl 1H-pyrazole-4-carboxylate | C5H6N2O2. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/9793760]
  • BASF.Helaian Data Keselamatan Safety data sheet.
  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. [URL: https://pharmacists.ab.ca/articles/personal-protective-equipment-your-pharmacy]
  • UCLA Chemistry.Chemical Safety: Personal Protective Equipment. [URL: https://www.chemistry.ucla.edu/chemical-safety-personal-protective-equipment]
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [URL: https://www.provistaco.com/resources/blog/8-types-of-ppe-to-wear-when-compounding-hazardous-drugs]
  • Dartmouth College.Personal Protective Equipment in Chemistry | Environmental Health and Safety. [URL: https://ehs.dartmouth.edu/chemistry/personal-protective-equipment-chemistry]
  • BASF. (2025). Safety data sheet: Efficon 2026.

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate

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